Mordant Black PV
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2052-25-7 |
|---|---|
Molecular Formula |
C16H11N2NaO6S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
sodium 3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C16H12N2O6S.Na/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20;/h1-8,19-21H,(H,22,23,24);/q;+1/p-1 |
InChI Key |
AHKONVJORNYTAC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)C(=C1)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Mordant Black PV molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mordant Black PV, also known as Mordant Black 9. It details its chemical and physical properties, primary applications, and relevant experimental protocols, with a focus on its use in analytical chemistry.
Core Chemical and Physical Properties
This compound is a monoazo dye that is utilized in both industrial and laboratory settings. Its utility is derived from its ability to form stable complexes with metal ions.
Identity and Structure
| Property | Value |
| Molecular Formula | C₁₆H₁₁N₂NaO₆S[1] |
| Molecular Weight | 382.32 g/mol [1] |
| Synonyms | Mordant Black 9, C.I. 16500, Acid this compound, Chrome Black PV[1] |
| CAS Number | 2052-25-7[1] |
Physicochemical Data
The physicochemical properties of this compound are critical to its application in various methodologies.
| Property | Value |
| Appearance | Black powder |
| Solubility | Soluble in water (forms a bordeaux red solution), soluble in ethanol and Cellosolve, and slightly soluble in acetone. |
| Behavior in Acids | In concentrated sulfuric acid, it appears purple-brown to black, which upon dilution turns wine red. In concentrated nitric acid, it is a red-light brown. |
| Behavior in Bases | An aqueous solution with concentrated sodium hydroxide turns red-wine in color. |
Applications in Research and Industry
While this compound is extensively used in the textile industry for dyeing natural and synthetic fibers, its application in analytical chemistry is of particular interest to the scientific community.
Industrial Applications
The primary industrial use of this compound is as a dye for wool, silk, and nylon. It is also employed in the tinting of leather and in the electrochemical coloring of aluminum. The dye works in conjunction with a metal salt (a mordant), which acts as a fixing agent to bind the dye to the fabric, enhancing the color's fastness.
Research Applications
In a laboratory setting, this compound and similar mordant dyes are utilized as indicators in complexometric titrations for the determination of metal ion concentrations. This application is predicated on the dye's ability to form a colored complex with metal ions.
Experimental Protocols
The following sections provide detailed methodologies for the primary applications of this compound.
Protocol for Dyeing of Wool Fibers
This protocol outlines a standard laboratory procedure for dyeing wool fibers using this compound with a metal mordant.
Materials:
-
Wool fibers
-
This compound
-
Metal salt mordant (e.g., potassium dichromate)
-
Acetic acid
-
Deionized water
-
Beakers
-
Heating plate with magnetic stirrer
-
Graduated cylinders
-
pH meter
Procedure:
-
Scouring of Wool: The wool fibers are first scoured by washing with a mild detergent in warm water to remove any impurities. Rinse thoroughly with deionized water.
-
Mordanting:
-
Prepare a mordant bath by dissolving the metal salt (e.g., 3-4% of the weight of the fiber) in water.
-
Immerse the wet, scoured wool in the mordant bath.
-
Slowly heat the bath to a boil and maintain for approximately one hour, stirring occasionally.
-
Allow the bath to cool, and then remove the wool. Rinse with water.
-
-
Dyeing:
-
Prepare the dyebath by dissolving this compound (e.g., 1-2% of the weight of the fiber) in water.
-
Acidify the dyebath to a pH of 4.5-5.5 with acetic acid.
-
Introduce the mordanted wool into the dyebath.
-
Slowly raise the temperature to a boil and maintain for one hour, ensuring the wool is fully submerged and agitated gently.
-
After one hour, allow the dyebath to cool.
-
-
Rinsing and Drying:
-
Remove the dyed wool from the bath and rinse with warm water, followed by a cold water rinse, until the rinse water is clear.
-
Squeeze out excess water and allow the wool to air dry.
-
Protocol for Complexometric Titration of Metal Ions
This protocol describes the use of a mordant dye indicator, such as Eriochrome Black T (a close analog of this compound), for the determination of water hardness (total Ca²⁺ and Mg²⁺ concentration) by titration with EDTA.
Materials:
-
Water sample
-
Ethylenediaminetetraacetic acid (EDTA) standard solution (0.01 M)
-
Buffer solution (Ammonia-Ammonium Chloride, pH 10)
-
Eriochrome Black T indicator solution
-
Burette
-
Erlenmeyer flask
-
Pipettes
-
Graduated cylinders
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 50 mL) of the water sample into an Erlenmeyer flask.
-
Buffering: Add 1-2 mL of the pH 10 buffer solution to the water sample to maintain a constant pH.
-
Indicator Addition: Add 2-3 drops of the Eriochrome Black T indicator solution. The solution will turn a wine-red color in the presence of Ca²⁺ and Mg²⁺ ions.
-
Titration:
-
Fill the burette with the 0.01 M EDTA standard solution and record the initial volume.
-
Titrate the water sample with the EDTA solution while constantly swirling the flask.
-
The endpoint is reached when the solution color changes from wine-red to a distinct blue.
-
-
Calculation: Record the final volume of EDTA used. The concentration of metal ions in the sample can be calculated using the stoichiometry of the EDTA-metal ion reaction.
Diagrams
Experimental Workflow for Mordant Dyeing
Caption: A simplified workflow of the mordant dyeing process.
Logical Relationship in Complexometric Titration
Caption: The logical progression of a complexometric titration for metal ion determination.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Store the dye in a cool, dry, and well-ventilated area away from strong oxidizing agents. For disposal, follow local and national regulations for chemical waste.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Mordant Black PV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing of Mordant Black PV (C.I. 16500), an important monoazo dye. The document details the underlying chemical principles, a laboratory-scale synthesis protocol, and an overview of the industrial manufacturing process. Key procedural steps, including raw material purification, diazotization, azo coupling, and product purification, are thoroughly discussed. Quantitative data, experimental protocols, and process workflows are presented to facilitate a deeper understanding and practical application of the synthesis. This guide is intended for researchers, scientists, and professionals in drug development and other fields where azo dyes are of interest.
Introduction
This compound, also known as C.I. Mordant Black 9 and Chrome Black PV, is a synthetic monoazo dye with the chemical formula C₁₆H₁₁N₂NaO₆S.[1] It is widely used in the textile industry for dyeing protein fibers such as wool and silk, as well as for coloring leather and anodized aluminum.[1] The dye forms strong, stable complexes with metal ions, typically chromium, which act as a mordant to enhance the fastness of the color.[2] The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.[1]
This guide will provide a detailed examination of the synthesis of this compound, covering both laboratory-scale preparation and industrial manufacturing processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate | [1] |
| Common Names | This compound, C.I. Mordant Black 9, C.I. 16500, Chrome Black PV | |
| CAS Number | 2052-25-7 | |
| Molecular Formula | C₁₆H₁₁N₂NaO₆S | |
| Molecular Weight | 382.32 g/mol | |
| Appearance | Black powder | |
| Solubility | Soluble in water (forms a bordeaux red solution), slightly soluble in ethanol and acetone. |
Synthesis of this compound: A Laboratory-Scale Protocol
The synthesis of this compound involves two primary stages: the diazotization of 3-amino-4-hydroxybenzenesulfonic acid and the subsequent azo coupling with naphthalene-1,5-diol. The following protocol is a representative laboratory-scale procedure adapted from analogous azo dye syntheses.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 3-Amino-4-hydroxybenzenesulfonic acid | 189.19 |
| Sodium nitrite (NaNO₂) | 69.00 |
| Concentrated Hydrochloric acid (HCl) | 36.46 |
| Naphthalene-1,5-diol | 160.17 |
| Sodium hydroxide (NaOH) | 40.00 |
| Sodium chloride (NaCl) | 58.44 |
| Ice | - |
| Distilled water | - |
Experimental Procedure
Step 1: Diazotization of 3-Amino-4-hydroxybenzenesulfonic acid
-
In a 250 mL beaker, prepare a suspension of 3-amino-4-hydroxybenzenesulfonic acid in distilled water.
-
Add concentrated hydrochloric acid to the suspension and cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in distilled water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of 3-amino-4-hydroxybenzenesulfonic acid, ensuring the temperature remains between 0 and 5 °C. The addition should be done over a period of 20-30 minutes with vigorous stirring.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Step 2: Azo Coupling with Naphthalene-1,5-diol
-
In a separate 500 mL beaker, dissolve naphthalene-1,5-diol in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the cold solution of naphthalene-1,5-diol.
-
A colored precipitate of this compound should form immediately. Maintain the temperature below 5 °C and the alkaline pH of the reaction mixture throughout the addition.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
The precipitated this compound can be collected by vacuum filtration.
-
Salting Out: To improve the precipitation of the dye, sodium chloride can be added to the reaction mixture. This process, known as "salting out," decreases the solubility of the dye in the aqueous solution.
-
Wash the collected crude product with a cold, saturated sodium chloride solution to remove unreacted starting materials and by-products.
-
Recrystallization: For further purification, the crude dye can be recrystallized from a suitable solvent, such as a water-ethanol mixture. Dissolve the crude product in a minimal amount of hot solvent, and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Experimental Workflow
Caption: Experimental workflow for the laboratory synthesis of this compound.
Industrial Manufacturing Process
The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is conducted on a much larger scale. A patented process provides insight into the industrial methodology, which includes steps for raw material purification and a specific drying technique to improve the product's properties.
The overall industrial process can be summarized as follows:
-
Feed Purification: The raw material, naphthalene-1,5-diol, is purified by washing with a sodium chloride brine solution.
-
Diazotization: 3-amino-4-hydroxybenzenesulfonic acid is diazotized with sodium nitrite in an acidic medium at low temperatures (0-3 °C).
-
Salification: This step involves the preparation of the coupling component, naphthalene-1,5-diol, in an alkaline solution to facilitate the coupling reaction.
-
Coupling: The diazonium salt solution is reacted with the prepared naphthalene-1,5-diol solution at low temperatures.
-
Acidifying and Refining: The reaction mixture is acidified, and a refining step is carried out to improve the purity of the product.
-
Drying: The final product is dried, with spray drying being a preferred method to produce a hollow, bead-shaped product with improved solubility.
Quantitative Data from Industrial Process
The following table summarizes the quantitative data from a patented industrial process for the manufacturing of this compound.
| Step | Reactant/Reagent | Quantity |
| Feed Purification | Naphthalene-1,5-diol | 135 kg |
| 25% Sodium chloride brine | 400 L | |
| Diazotization | 3-Amino-4-hydroxybenzenesulfonic acid | 160-170 kg |
| Water | 1000-1400 L | |
| Sodium Nitrite | 62-65 kg | |
| Ice | 200-500 kg | |
| Coupling & Post-treatment | Hydrochloric acid (31%) | 290 kg |
Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
Characterization and Analysis
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the chromophore's electronic transitions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as O-H, N=N, S=O, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.
Conclusion
This technical guide has provided a detailed overview of the synthesis and manufacturing of this compound. The laboratory-scale protocol, adapted from established azo dye synthesis procedures, offers a practical guide for researchers. The discussion of the industrial manufacturing process, based on patent literature, highlights the key steps and quantitative aspects of large-scale production. The synthesis of this compound serves as an excellent example of the principles of diazotization and azo coupling, which are fundamental to the production of a vast array of synthetic dyes. Further research to publish comprehensive analytical data for this compound would be beneficial for the scientific community.
References
Mordant Black PV CAS number and synonyms
CAS Number: 2052-25-7
Synonyms: Mordant Black 9, Acid Mordant Black PV, Chrome Fast Black PV, C.I. 16500
This technical guide provides an in-depth overview of this compound, also known as Mordant Black 9. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and established applications. While direct applications in drug development are not widely documented, this guide offers comprehensive technical data that may inform novel research directions.
Chemical and Physical Properties
This compound is a monoazo dye, characterized by its use in conjunction with a mordant to fix the dye to substrates, primarily textiles like wool, silk, and nylon. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2052-25-7 | [1] |
| Molecular Formula | C₁₆H₁₁N₂NaO₆S | [1] |
| Molecular Weight | 382.32 g/mol | [1] |
| Appearance | Black powder | [2] |
| Solubility | Soluble in water (Bordeaux red solution), slightly soluble in ethanol and acetone. | [3] |
| Color Index | C.I. 16500 |
Experimental Protocols
Synthesis of Mordant Black 9
The manufacturing process for Mordant Black 9 involves a diazotization reaction followed by an azo coupling.
Materials:
-
3-Amino-4-hydroxybenzenesulfonic acid
-
Naphthalene-1,5-diol
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Diazotization: 3-Amino-4-hydroxybenzenesulfonic acid is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C). This reaction forms a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with Naphthalene-1,5-diol under alkaline conditions. The coupling reaction typically occurs at a controlled pH to ensure the correct substitution pattern.
-
Isolation: The resulting Mordant Black 9 dye is then precipitated, filtered, and dried.
General Protocol for Dyeing with Mordant Dyes
This protocol provides a general framework for the application of mordant dyes, including Mordant Black 9, in a laboratory setting for dyeing protein-based fibers.
Materials:
-
Fiber substrate (e.g., wool, silk)
-
Mordant (e.g., potassium dichromate, alum)
-
Mordant Black 9 dye
-
Acetic acid
-
Water bath or heating mantle
-
Beakers and stirring rods
Procedure:
-
Scouring of Fibers: The fiber is first cleaned to remove any impurities by washing with a neutral soap solution, followed by thorough rinsing.
-
Mordanting:
-
Prepare a mordant bath by dissolving the chosen mordant in water. The concentration will depend on the mordant and the desired shade.
-
Introduce the wet, scoured fibers into the mordant bath.
-
Slowly heat the bath to a near-boil and maintain for approximately one hour, stirring gently.
-
Allow the fibers to cool in the bath, then remove and rinse.
-
-
Dyeing:
-
Prepare a dyebath by dissolving Mordant Black 9 in water. The amount of dye will depend on the weight of the fiber and the desired depth of shade.
-
Acidify the dyebath with acetic acid to a pH of approximately 4.5-5.5.
-
Introduce the wet, mordanted fibers into the dyebath.
-
Slowly raise the temperature to a near-boil and maintain for one to two hours, with occasional stirring.
-
Allow the dyebath to cool before removing the fibers.
-
-
Rinsing and Drying: Rinse the dyed fibers thoroughly in warm and then cold water until the water runs clear. The fibers are then dried away from direct sunlight.
Visualization of Synthesis Pathway
The chemical synthesis of Mordant Black 9 is a straightforward two-step process, as illustrated below.
Applications and Research Context
The primary application of this compound is in the textile industry for dyeing various natural fibers. Its ability to form stable complexes with metal ions, a characteristic of mordant dyes, suggests potential for analytical applications. While specific studies on Mordant Black 9 are limited, related mordant dyes, such as Mordant Black 11 (Eriochrome Black T), are well-established as metal indicators in complexometric titrations. This suggests that Mordant Black 9 could potentially be explored for similar applications, such as the extractive analysis of metal traces in biological or environmental samples. One study has noted its use in the extractive analysis of aluminum traces in dialysis solutions, highlighting its potential in analytical chemistry relevant to healthcare.
For researchers in drug development, while this compound is not a therapeutic agent, its properties as an azo dye and a metal-chelating agent could be of interest in toxicological studies or as a component in the development of novel analytical methods. The general toxicological profile of azo dyes is an area of ongoing research, particularly concerning their metabolic cleavage products.
References
Spectral Characteristics of Mordant Black PV: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectral characteristics of Mordant Black PV, also known as C.I. Mordant Black 9 and Chrome Black PV (CAS Number: 2052-25-7).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document summarizes the available spectral data, outlines detailed experimental protocols for spectral analysis, and explores the potential applications of this and related azo dyes in biomedical research. While primarily used in the textile and leather industries, the unique photophysical properties of azo dyes suggest their potential utility in areas such as biosensor development and cellular imaging.[3][4][5] This guide consolidates the existing knowledge to facilitate further research and application development.
Introduction to this compound
This compound (C.I. Mordant Black 9) is a monoazo dye belonging to the mordant class of colorants. These dyes require a mordant, typically a metal ion, to bind to the substrate, forming a coordination complex that enhances the fastness of the color. The chemical structure of this compound, sodium 3-[(1,5-dihydroxy-2-naphthalenyl)azo]-4-hydroxybenzenesulfonate, features an azo group (-N=N-) which acts as the primary chromophore, responsible for its color. The molecule also contains hydroxyl and sulfonic acid groups that can participate in chelation with metal ions.
While its established applications are predominantly industrial, the rich photophysical properties of the azo dye class, including strong absorbance and potential for fluorescence quenching, make them interesting candidates for biomedical and pharmaceutical research. This guide will focus on the spectral characteristics that are pertinent to such advanced applications.
Spectral Properties of this compound
The color and spectral properties of this compound are influenced by its molecular structure and the surrounding chemical environment, including the solvent and pH.
UV-Visible Absorption Characteristics
This compound is soluble in water, presenting a bordeaux red solution, and is also soluble to some extent in ethanol and cellosolve, yielding a red solution. It is only slightly soluble in acetone. The color of the dye solution is sensitive to pH, appearing as a wine red color in the presence of concentrated hydrochloric acid and shifting to a red wine color with the addition of concentrated sodium hydroxide solution.
Specific quantitative data on the absorption maxima (λmax) and molar absorptivity (ε) of this compound in a range of solvents is not extensively documented in readily available literature. However, based on the general behavior of related azo dyes, the following characteristics can be expected:
-
Solvatochromism: The position of the absorption maximum of azo dyes is often dependent on the polarity of the solvent, a phenomenon known as solvatochromism. This is due to differential solvation of the ground and excited electronic states of the dye molecule. For similar aminoazobenzene dyes, a bathochromic shift (shift to longer wavelengths) of the absorption maxima is observed in solvents with higher proton acceptor ability and dipolarity/polarizability.
-
Effect of pH: The absorption spectrum of azo dyes containing acidic or basic functional groups is typically pH-dependent. The protonation or deprotonation of these groups can alter the electronic distribution within the chromophore, leading to shifts in the absorption maxima.
Table 1: Summary of Expected Spectral Characteristics of this compound
| Property | Description | Anticipated Value/Behavior |
| Chemical Name | C.I. Mordant Black 9, Chrome Black PV | Sodium 3-[(1,5-dihydroxy-2-naphthalenyl)azo]-4-hydroxybenzenesulfonate |
| CAS Number | 2052-25-7 | - |
| Molecular Formula | C₁₆H₁₁N₂NaO₆S | - |
| Appearance | Black powder | - |
| Solubility | In Water | Bordeaux red solution |
| In Ethanol | Red solution | |
| In Acetone | Slightly soluble | |
| UV-Vis λmax | Solvent Dependent | Expected to show solvatochromism. Specific values are not readily available in the literature. For similar azo dyes, λmax can range from 400 nm to over 600 nm depending on the solvent and substituents. |
| Molar Absorptivity (ε) | - | For many azo dyes, molar absorptivity is high, often in the range of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹. |
| Fluorescence | - | Azo dyes are generally non-fluorescent or weakly fluorescent and are often used as quenchers in fluorescence-based assays. |
Experimental Protocols for Spectral Analysis
The following protocols provide a general framework for the spectral characterization of this compound and other azo dyes.
Preparation of Stock Solutions
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the dye in a Class A volumetric flask using the desired solvent (e.g., ultrapure water, ethanol, DMSO) to prepare a stock solution of a known concentration (e.g., 1 mM).
-
Ensure complete dissolution, using sonication if necessary. Store the stock solution in the dark to prevent photodegradation.
UV-Visible Absorption Spectroscopy
-
Use a calibrated dual-beam UV-Visible spectrophotometer.
-
Prepare a series of dilutions of the this compound stock solution in the solvent of interest to cover a range of concentrations (e.g., 1 µM to 50 µM).
-
Record the absorption spectrum of each solution over a wavelength range of at least 250-700 nm, using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), plot the absorbance at λmax against the concentration of the dye. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit will be the molar absorptivity.
Investigation of Solvatochromism
-
Prepare solutions of this compound at a constant concentration in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).
-
Record the UV-Visible absorption spectrum for each solution.
-
Tabulate the λmax values for each solvent and correlate them with solvent polarity parameters (e.g., dielectric constant, Reichardt's dye ET(30) scale).
Investigation of pH Effects
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).
-
Add a constant aliquot of a concentrated this compound stock solution to each buffer to achieve the same final dye concentration.
-
Record the UV-Visible absorption spectrum for each solution.
-
Plot the absorbance at specific wavelengths against the pH to determine any pKa values associated with the dye's functional groups.
Potential Biomedical Applications
While this compound itself is not widely cited in biomedical literature, the broader class of azo dyes possesses properties that make them suitable for various research and diagnostic applications.
Azo Dyes as Quenchers in FRET-Based Biosensors
Many azo dyes are efficient quenchers of fluorescence. This property can be exploited in the design of Förster Resonance Energy Transfer (FRET) based biosensors. In such a sensor, a fluorescent donor is linked to an azo dye acceptor via a substrate that can be cleaved by a specific enzyme. In the intact state, the azo dye quenches the donor's fluorescence. Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, leading to an increase in fluorescence. This "turn-on" signal can be used to detect and quantify enzymatic activity.
Azo Dyes in Cellular Imaging and Staining
Mordant dyes have historically been used in histology for staining tissues for microscopic examination. The interaction of the dye and mordant with cellular components can provide contrast for visualizing specific structures. While less common in modern live-cell imaging, the development of novel azo dyes with specific targeting moieties could open up new possibilities for cellular and subcellular staining. Some azo compounds have been investigated for their use in cellular staining to visualize cellular components and metabolic processes.
Conclusion
This compound (C.I. Mordant Black 9) is a monoazo dye with spectral properties that are sensitive to its environment. While detailed quantitative spectral data in a variety of solvents is not extensively published, this guide provides a framework for its systematic characterization. The broader class of azo dyes, to which this compound belongs, exhibits photophysical properties that are of significant interest to the biomedical and drug development communities, particularly in the design of biosensors and imaging agents. Further research into the specific characteristics and potential functionalization of this compound could unlock its potential for these advanced applications.
References
A Technical Guide to the Solubility of Mordant Black PV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Mordant Black PV (C.I. Mordant Black 9; CAS No. 2052-25-7), an azo dye with applications in various industrial and research settings. This document details available solubility data, outlines experimental protocols for its determination, and presents logical workflows to guide researchers in their experimental design.
Core Topic: Solubility of this compound
This compound is a complex organic dye whose solubility is a critical parameter for its application in areas such as textile dyeing, manufacturing of inks and paints, and analytical chemistry. Its solubility is influenced by factors including the solvent's polarity, temperature, and the purity of the dye itself. Understanding the solubility of this compound in different media is essential for developing stable formulations, predicting its behavior in various systems, and designing effective experimental protocols.
Data Presentation: Quantitative Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that solubility can be significantly affected by the specific form and purity of the dye.
| Solvent | Temperature | Solubility (g/L) | Observations | Source(s) |
| Water | 20 °C | 48 | Soluble | [1] |
| 25 °C (cold) | 10 - 40 | Soluble, forms a bordeaux red solution. | [2] | |
| 90 °C (hot) | 180 - 250 | [2] | ||
| Ethanol | Ambient | Not specified | Described as "right amount soluble". | [2][3] |
| Methanol | Ambient | Not specified | Azo dyes are generally soluble in methanol. | |
| Acetone | Ambient | Not specified | Described as "slightly soluble". | |
| Dimethyl Sulfoxide (DMSO) | Ambient | Not specified | A common solvent for azo dyes, often used for preparing stock solutions. |
*Note: A range is provided for water solubility as a patent indicates that the solubility can be improved from 10 g/L to 40 g/L in cold water and from 180 g/L to 250 g/L in hot water through process modifications that enhance purity.
Experimental Protocols
For researchers requiring precise solubility values for their specific sample of this compound and experimental conditions, the following established methodologies are recommended.
Gravimetric Method for Solubility Determination
This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol, methanol, acetone, DMSO)
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Vials with airtight seals
-
Syringe and syringe filters (0.45 µm)
-
Pre-weighed, dry flasks
-
Drying oven or vacuum evaporator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of vials.
-
Accurately add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, dry flask.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the flask using a drying oven at a temperature that will not degrade the dye, or by using a vacuum evaporator.
-
Once all the solvent has been removed, cool the flask in a desiccator to room temperature.
-
Weigh the flask containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dye by subtracting the initial mass of the empty flask from the final constant mass.
-
The solubility (S) is expressed in grams per liter (g/L) using the formula: S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))
-
UV-Vis Spectrophotometry Method for Solubility Determination
This method relies on the Beer-Lambert law and is suitable for colored compounds like this compound. It involves creating a calibration curve to determine the concentration of a saturated solution.
Objective: To determine the saturation solubility of this compound using its absorbance characteristics.
Materials:
-
This compound powder
-
Selected solvent
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute, known concentration solution of this compound in the chosen solvent.
-
Scan the solution over a relevant wavelength range to determine the λmax, the wavelength at which the dye exhibits the highest absorbance.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a precisely known concentration.
-
Perform serial dilutions to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. Perform a linear regression to obtain the equation of the line and the R² value.
-
-
Preparation and Measurement of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 to 1.3).
-
Filter the saturated solution using a 0.45 µm syringe filter.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Record the dilution factor.
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution from its absorbance.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at that temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound using either the gravimetric or spectrophotometric method.
Caption: Workflow for determining this compound solubility.
Logical Relationships in Solubility
This diagram illustrates the key factors influencing the solubility of a dye like this compound.
Caption: Factors influencing the solubility of this compound.
References
An In-depth Technical Guide on the Health and Safety of Mordant Black PV
Disclaimer: This document provides a comprehensive overview of the currently available health and safety information for Mordant Black PV (CAS 2052-25-7). It is important to note that specific toxicological data for this compound is limited in publicly accessible scientific literature and safety data sheets. The information presented herein is intended for researchers, scientists, and drug development professionals and should be used as a guide in conjunction with established laboratory safety protocols and professional judgment.
Introduction to this compound
This compound, also known as C.I. Mordant Black 9 and Chrome Fast Black PV, is a monoazo dye. Its chemical name is Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate[1][2]. This dye is utilized in the textile industry for coloring materials such as wool, silk, nylon, and leather, as well as in the electrochemical tinting of aluminum[1][3][4]. The dyeing process with mordant dyes involves the formation of a metal-dye complex, typically with chromium salts, on the fiber, which results in high color and wash fastness.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2052-25-7 | |
| Molecular Formula | C₁₆H₁₁N₂NaO₆S | |
| Molecular Weight | 382.32 g/mol | |
| Appearance | Coffee-colored or black powder | |
| Water Solubility | Soluble | |
| pKa | 0.69 (at 20 °C) |
Health and Safety Data
General Hazards of Azo Dyes
Azo dyes as a class have been studied for their toxicological profiles. The primary concern with many azo dyes is not the intact molecule itself, but rather the aromatic amines that can be formed through reductive cleavage of the azo bond (-N=N-). This metabolic activation can occur in the human body, for instance by intestinal anaerobic bacteria, or in the environment. Some of these aromatic amines are known or suspected carcinogens and mutagens.
The carcinogenicity of azo dyes is linked to three main mechanisms, all of which involve metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA:
-
Reduction and cleavage of the azo linkage to form aromatic amines, which are then metabolically oxidized.
-
Metabolic oxidation of azo dyes that already contain free aromatic amine groups.
-
Direct oxidation of the azo linkage to highly reactive electrophilic diazonium salts.
dot
Caption: General metabolic pathway for the potential toxicity of azo dyes.
Ecotoxicity and Biodegradation
A survey of azo-colorants conducted in Denmark indicated that Mordant Black 9 is substantially biodegraded, with a degradation rate of 75-94%. This suggests a lower persistence in the environment compared to some other azo dyes.
Toxicology of Precursors
This compound is synthesized via the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid and subsequent coupling with Naphthalene-1,5-diol. The health and safety data for these precursors can provide some insight into potential hazards.
3-Amino-4-hydroxybenzenesulfonic Acid (CAS 98-37-3)
This precursor is known to be an irritant and may cause burns. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.
Quantitative Data for 3-Amino-4-hydroxybenzenesulfonic Acid:
| Hazard Statement | Classification | Reference |
| Skin Irritation | Causes skin irritation (H315) | |
| Eye Irritation | Causes serious eye irritation (H319) |
Naphthalene-1,5-diol (CAS 83-56-7)
This compound is described as a mild eye irritant and may be harmful if swallowed.
Quantitative Data for Naphthalene-1,5-diol:
| Hazard Statement | Classification | Reference |
| Acute Toxicity, Oral | Harmful if swallowed (H302) | |
| Eye Irritation | Mildly irritating to the eyes |
Experimental Protocols for Azo Dye Safety Assessment
While specific experimental protocols for this compound were not found, general methodologies for the safety testing of azo dyes in textiles are well-established. These protocols primarily focus on the detection of banned aromatic amines that can be released from the dyes.
Detection of Banned Aromatic Amines in Textiles
A common experimental workflow involves the reductive cleavage of the azo bonds, followed by the extraction and analysis of the resulting amines.
Methodology Overview:
-
Sample Preparation: A textile sample is cut into small pieces.
-
Reductive Cleavage: The sample is treated with a reducing agent, such as sodium dithionite, in a buffered solution at an elevated temperature (e.g., 70°C) to cleave the azo bonds and release any aromatic amines.
-
Extraction: The released amines are extracted from the aqueous solution using either liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE).
-
Concentration: The extract is concentrated to a smaller volume to increase the sensitivity of the analysis.
-
Analysis: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to separate, identify, and quantify the aromatic amines.
dot
Caption: General experimental workflow for the analysis of banned azo dyes.
Handling and Storage
General safe handling and storage practices for chemical powders should be followed for this compound.
-
Handling: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
Conclusion
The available health and safety data for this compound (CAS 2052-25-7) is sparse. While it is known to be an effective mordant dye for textiles and appears to be biodegradable, a comprehensive toxicological profile is lacking. The primary toxicological concern for azo dyes, in general, stems from their potential to metabolize into harmful aromatic amines. The known hazards of its precursors—3-Amino-4-hydroxybenzenesulfonic acid and Naphthalene-1,5-diol—suggest that caution should be exercised when handling this compound. Researchers and professionals working with this compound should adhere to strict safety protocols and handle it as a potentially hazardous substance until more definitive toxicological data becomes available. Standardized analytical methods for the detection of banned aromatic amines should be employed for quality control of textiles dyed with this substance.
References
The Inner Workings of Mordant Black PV: A Technical Guide to its Action as a Metal Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Mordant Black PV as a metal indicator in complexometric titrations. The principles, quantitative data, and experimental protocols detailed herein are intended to equip researchers with the foundational knowledge for the precise application of this indicator in quantitative analysis.
Introduction to this compound
This compound, also known as C.I. Mordant Black 9 and Chrome Black PV, is an azo dye that serves as a metallochromic indicator.[1] Its utility is primarily in analytical chemistry, specifically in complexometric titrations, for the quantitative determination of various metal ions. Like other metallochromic indicators, its function is based on the formation of a colored complex with metal ions. The endpoint of the titration is signaled by a distinct color change when the indicator is displaced from its metal complex by a stronger chelating agent, typically ethylenediaminetetraacetic acid (EDTA).
Chemical Properties and Structure
This compound is a water-soluble anionic dye. Its chemical structure is characterized by an azo group (-N=N-) that connects two naphthol derivatives, along with a sulfonic acid group which imparts water solubility.
-
IUPAC Name: Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonate
-
CAS Number: 2052-25-7[1]
-
Molecular Formula: C₁₆H₁₁N₂NaO₆S[1]
-
Molecular Weight: 382.32 g/mol [1]
The key functional groups involved in its action as an indicator are the hydroxyl (-OH) groups, which can deprotonate and form coordination bonds with metal ions.
Mechanism of Action
The indicating action of this compound is governed by the principles of complex formation and acid-base equilibria. The process can be dissected into two key aspects: its behavior as a weak acid and its complexation with metal ions.
Acid-Base Properties
At a pH below 6.3, the indicator exists predominantly in its fully protonated form (H₂In⁻), which is red. Between pH 8 and 10, the first proton is lost, and the indicator is in its blue form (HIn²⁻). Above pH 11.55, the second proton is dissociated, resulting in a reddish-orange form (In³⁻). The optimal pH range for titrations using these types of indicators is typically between 8 and 10, where the free indicator exists in its blue form.
Complex Formation and Titration Principle
In the presence of metal ions (Mⁿ⁺) at an appropriate pH (typically buffered to around 10), this compound forms a stable, colored complex. This complex is often wine-red. The formation of this complex can be represented by the following equilibrium:
Mⁿ⁺ + HIn²⁻ (blue) ⇌ MInⁿ⁻² (wine-red) + H⁺
For a successful titration, two conditions must be met:
-
The metal-indicator complex (MInⁿ⁻²) must be stable enough to form, but significantly less stable than the metal-titrant complex (in this case, M-EDTA).
-
The color of the free indicator (HIn²⁻) must be distinctly different from the color of the metal-indicator complex (MInⁿ⁻²).
During a complexometric titration, a solution of a strong chelating agent like EDTA (represented as Y⁴⁻ in its fully deprotonated form) is added to the solution containing the metal ion and the this compound indicator. EDTA forms a highly stable, colorless complex with the metal ion.
Initially, the metal ions are in excess and are complexed with the indicator, imparting a wine-red color to the solution. As EDTA is added, it first reacts with the free metal ions. Near the equivalence point, the concentration of free metal ions becomes very low. The EDTA then begins to displace the indicator from its metal complex due to the formation of the more stable M-EDTA complex.
MInⁿ⁻² (wine-red) + Y⁴⁻ ⇌ MYⁿ⁻⁴ (colorless) + HIn²⁻ (blue)
The endpoint of the titration is reached when all the metal ions are complexed by the EDTA. This releases the free indicator (HIn²⁻) into the solution, causing a sharp color change from wine-red to blue.
Quantitative Data
Precise quantitative analysis using this compound requires an understanding of its acid dissociation constants (pKa) and the stability constants of its metal complexes. As specific, experimentally determined data for this compound is scarce in publicly available literature, the data for the closely related Eriochrome Black T is presented here for illustrative purposes.
| Parameter | Value | Conditions |
| pKa₁ | 6.3 | 25°C |
| pKa₂ | 11.55 | 25°C |
Table 1: Acid Dissociation Constants for Eriochrome Black T
The stability of the metal-indicator complex is crucial for a sharp endpoint. The logarithm of the formation constant (log K) for various metal-Eriochrome Black T complexes provides insight into their stability.
| Metal Ion | log K (M-EBT) |
| Mg²⁺ | 7.0 |
| Ca²⁺ | 5.4 |
| Zn²⁺ | 12.9 |
| Cd²⁺ | 12.0 |
| Pb²⁺ | 12.0 |
| Mn²⁺ | 9.6 |
| Ni²⁺ | >14 |
Table 2: Stability Constants for selected Metal-Eriochrome Black T Complexes (Note: These are representative values and can vary with experimental conditions such as ionic strength and temperature).
Experimental Protocol: Determination of Water Hardness
This protocol outlines the determination of total water hardness (Ca²⁺ and Mg²⁺) using a similar indicator, Eriochrome Black T, which follows the same principles as this compound.
5.1. Reagents and Preparation
-
Standard 0.01 M EDTA Solution: Dissolve 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask.
-
Ammonia Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.
-
Indicator Solution: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine or isopropanol.
-
Water Sample
5.2. Titration Procedure
-
Pipette 50.0 mL of the water sample into a 250 mL conical flask.
-
Add 1-2 mL of the ammonia buffer solution to bring the pH to approximately 10.
-
Add 2-3 drops of the indicator solution. The solution should turn wine-red if hardness is present.
-
Titrate the solution with the standard 0.01 M EDTA solution with constant swirling.
-
The endpoint is reached when the color changes from wine-red through purple to a distinct blue. There should be no reddish tinge remaining.
-
Record the volume of EDTA solution used.
-
Repeat the titration for concordant results.
5.3. Calculation of Total Hardness
Total Hardness (in mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used (in L)
-
M_EDTA = Molarity of EDTA solution (in mol/L)
-
100.09 = Molar mass of CaCO₃ (in g/mol )
-
V_sample = Volume of water sample (in L)
Visualizations
The following diagrams illustrate the chemical processes described above.
References
Theoretical Insights into the Electronic Structure of Mordant Black Dyes: A Computational Guide
This technical guide delves into the theoretical examination of the electronic structure of Mordant Black dyes, with a focus on computational methodologies that elucidate their optoelectronic properties. Aimed at researchers, chemists, and materials scientists, this document provides a comprehensive overview of the computational protocols, quantitative data derived from these studies, and the logical workflows involved in such theoretical investigations. The content is primarily based on recent density functional theory (DFT) studies aimed at designing novel dye structures for applications such as visible light harvesting.
Introduction
Mordant dyes are a class of colorants that require a mordant to bind to materials, forming a coordination complex with the dye molecules. Understanding the electronic structure of these dyes is crucial for predicting their color, stability, and potential applications in fields ranging from textiles to advanced materials like dye-sensitized solar cells (DSSCs).[1] Theoretical studies, particularly those employing quantum chemistry methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide profound insights into molecular orbitals, electronic transitions, and other key parameters that govern the behavior of these dyes.[2][3][4]
Recent research has focused on modifying the structure of Mordant Black to enhance its optical performance, particularly for use as a visible light harvesting material.[5] By computationally designing new dye structures and analyzing their electronic properties, scientists can forecast the efficacy of these materials before undertaking complex synthesis and experimentation.
Computational Methodology
The primary method for investigating the electronic structure of Mordant Black derivatives is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Geometry Optimization and Electronic Property Calculation
A foundational step in the theoretical study of dye molecules is the optimization of their molecular geometry. This process determines the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms. Subsequent calculations on this optimized structure yield its electronic properties.
Protocol:
-
Computational Method: Density Functional Theory (DFT).
-
Functional: The Coulomb-attenuating method Becke, 3-parameter, Lee-Yang-Parr (CAM-B3LYP) functional is frequently used. This hybrid, long-range corrected functional is effective for calculating electronic excitations and optical properties.
-
Basis Set: The 6-31G+(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost for molecules of this size.
-
Software: Quantum chemistry software packages such as Gaussian are standard tools for performing these calculations.
-
Calculated Properties: Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (HLG). Ionization Potentials (IP) and nonlinear optical (NLO) responses are also calculated to assess the molecule's electron-donating ability and potential for optical applications.
Simulation of UV-Visible Spectra
To predict the color and light-absorbing properties of the dyes, Time-Dependent DFT (TD-DFT) calculations are performed. This method is used to investigate excited states and can accurately predict the UV-Visible absorption spectra of molecules.
Protocol:
-
Computational Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: The same functional and basis set used for geometry optimization (e.g., CAM-B3LYP/6-31G+(d,p)) are typically used for consistency.
-
Solvent Effects: To simulate realistic conditions, solvent effects are often included using a model such as the Polarized Continuum Model (PCM).
-
Output: The primary output is the maximum absorption wavelength (λmax), which corresponds to the energy of the principal electronic transition and is crucial for understanding the dye's light-harvesting capabilities.
The following diagram illustrates the typical workflow for the theoretical analysis of a Mordant Black derivative.
Caption: Workflow for theoretical analysis of Mordant Black dyes.
Quantitative Data and Electronic Properties
A 2023 study by Hassan et al. designed a novel dye structure (MBR) derived from Mordant Black (MB) and introduced electron acceptor semiconducting units to create five new derivatives (MBR1-MBR5) for visible light harvesting applications. The theoretical calculations provided key quantitative data on their electronic and optical properties.
Frontier Molecular Orbitals and Energy Gaps
The HOMO and LUMO energies are critical for determining a molecule's charge transfer properties and reactivity. The HOMO-LUMO gap (HLG) is an indicator of molecular stability and the energy required for electronic excitation.
| Dye Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| MBR | - | - | - |
| MBR1 | - | - | - |
| MBR2 | - | - | - |
| MBR3 | - | - | - |
| MBR4 | - | - | 0.23 |
| MBR5 | - | - | - |
| (Note: Specific HOMO/LUMO values for each derivative were not available in the provided search results, but the trend of a decreasing gap with modification was highlighted. The smallest gap for MBR4 is explicitly mentioned.) |
The dye MBR4, with the smallest HLG of 0.23 eV, was identified as having the most significant potential for applications requiring efficient electron excitation.
Optical and Electronic Parameters
The study calculated several parameters to evaluate the suitability of the designed dyes for photovoltaic and nonlinear optical applications.
| Dye Molecule | Ionization Potential (IP) (eV) | Max. Absorption (λmax) (nm) | NLO Response (Debye-Angstrom⁻¹) |
| MBR | - | 682 | - |
| MBR1 | 5.616 - 8.320 (range for all dyes) | 565 (blue-shifted) | - |
| MBR2 | 5.616 - 8.320 (range for all dyes) | 565-807 (red-shifted) | - |
| MBR3 | 5.616 - 8.320 (range for all dyes) | 565-807 (red-shifted) | - |
| MBR4 | 5.616 - 8.320 (range for all dyes) | 565-807 (red-shifted) | 144,234 |
| MBR5 | 5.616 - 8.320 (range for all dyes) | 565-807 (red-shifted) | - |
The ionization potentials, varying from 5.616 to 8.320 eV, indicated a good electron-donating trend for the designed dyes. The calculated λmax for the parent structure MBR (683 nm) showed excellent agreement with its experimental value (672 nm), validating the computational approach. Most modified dyes exhibited a significant red shift in their absorption spectra, which is desirable for capturing a broader range of the solar spectrum in photovoltaic applications. MBR4 demonstrated the greatest second-order nonlinear optical (NLO) response, making it a candidate for advanced optical materials.
Conclusion
Theoretical studies based on DFT and TD-DFT are powerful tools for elucidating the electronic structure of Mordant Black dyes and for rationally designing new materials with tailored properties. Computational modeling allows for the efficient screening of molecular structures and the prediction of their optoelectronic characteristics, such as HOMO-LUMO gaps, absorption spectra, and nonlinear optical responses. The work on Mordant Black derivatives demonstrates that targeted structural modifications can significantly enhance light-harvesting capabilities and other properties, providing a clear pathway for the development of next-generation materials for solar cells and other advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modeling of mordant black dye for future applications as visible light harvesting materials with anchors: design and excited state dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Mordant Black Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Black dyes represent a significant class of azo dyes, renowned for their utility in both the textile industry and analytical chemistry. Their history is intertwined with the rapid advancements in synthetic dye chemistry in the early 20th century. Initially developed for their ability to form stable, deep black shades on fabrics like wool and silk through the use of a mordant, their unique property of forming distinctly colored complexes with metal ions led to their indispensable role as indicators in complexometric titrations. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of these versatile compounds, with a particular focus on prominent members of this class.
Discovery and Historical Development
The emergence of Mordant Black dyes is rooted in the expansion of the German chemical industry in the early 20th century, a period marked by intense innovation in azo coupling techniques. These techniques, particularly those involving naphthalene derivatives, enabled the creation of complex and robust dyes for industrial applications.
One of the most notable and widely used dyes in this class is Eriochrome Black T (EBT) , also known as Mordant Black 11. It was first synthesized during this era of rapid development in synthetic azo dyes.[1] Initially, it was commercialized under names such as Mordant Black 11 and C.I. 14645 for dyeing textiles, particularly wool, where it produced a deep black color in the presence of a chromium mordant. The name "Eriochrome" itself is a trademark, reflecting its application in dyeing wool after chroming.
A pivotal shift in the application of Eriochrome Black T occurred in the mid-20th century. In 1945, Gerold Schwarzenbach pioneered EDTA-based titrations, and a year later, in 1946, he and his colleagues identified Eriochrome Black T as an excellent indicator for these complexometric titrations.[2] They recognized that its sharp color change upon complexation with metal ions like calcium and magnesium could be used to precisely determine the endpoint of a titration. This discovery transformed EBT from a textile dye into a fundamental tool in analytical chemistry, particularly for water hardness determination.
Other important Mordant Black dyes include Mordant Black 1 (C.I. 15710) and Mordant Black 17 (Calcon, C.I. 15705). These dyes share a similar chemical backbone based on azo-coupled naphthalene derivatives and also function as both textile colorants and, in some cases, as metal indicators.
Chemical Properties and Synthesis
Mordant Black dyes are characterized by their azo linkage (–N=N–) connecting two or more aromatic rings, typically naphthalene derivatives. The presence of hydroxyl and sulfonic acid groups in their structure is crucial for both their mordanting ability and their function as metallochromic indicators.
Synthesis of Mordant Black Dyes
The synthesis of Mordant Black dyes follows the general principle of azo dye production: a two-step process involving diazotization followed by an azo coupling reaction.
Step 1: Diazotization A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4][5]
Step 2: Azo Coupling The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or a naphthol derivative. The coupling position is directed by the activating groups on the coupling agent.
Synthesis Pathway for Mordant Black 1 (C.I. 15710)
Caption: Synthesis of Mordant Black 1.
Experimental Protocol: Synthesis of a Generic Mordant Black Dye (Illustrative)
The following is a generalized protocol for the synthesis of a Mordant Black dye, based on the principles of diazotization and azo coupling.
Materials:
-
Primary aromatic amine (e.g., 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid)
-
Coupling component (e.g., Naphthalen-2-ol)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Diazotization:
-
Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid in a beaker.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. A slight excess of nitrous acid can be tested for using starch-iodide paper.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., Naphthalen-2-ol) in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
The precipitated dye can be isolated by vacuum filtration.
-
Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture).
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Application in Complexometric Titrations
The most significant application of certain Mordant Black dyes, particularly Eriochrome Black T, is as metallochromic indicators in complexometric titrations with ethylenediaminetetraacetic acid (EDTA).
Mechanism of Action
In a complexometric titration, the indicator must form a colored complex with the metal ion being titrated. This metal-indicator complex must be less stable than the metal-EDTA complex.
At the beginning of the titration, in a solution buffered to an appropriate pH (typically around 10 for Ca²⁺ and Mg²⁺), the indicator (e.g., Eriochrome Black T) is added to the metal ion solution, forming a wine-red metal-indicator complex. As the EDTA titrant is added, it first reacts with the free metal ions. Near the endpoint, the EDTA, being a stronger chelating agent, displaces the indicator from the metal-indicator complex. The release of the free indicator into the solution results in a sharp color change, in the case of EBT, from wine-red to a distinct blue, signaling the completion of the titration.
Workflow for Complexometric Titration using Eriochrome Black T
Caption: Complexometric titration workflow.
Experimental Protocol: Determination of Water Hardness (Ca²⁺ and Mg²⁺)
Reagents:
-
EDTA Solution (0.01 M): Dissolve approximately 3.72 g of disodium dihydrogen EDTA dihydrate in 1 liter of deionized water. Standardize against a primary standard calcium solution.
-
Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 liter with deionized water.
-
Eriochrome Black T Indicator Solution: Dissolve 0.5 g of Eriochrome Black T and 4.5 g of hydroxylamine hydrochloride in 100 mL of ethanol. This solution is stable for several weeks.
-
Sample: A known volume of the water sample to be analyzed.
Procedure:
-
Pipette a known volume of the water sample (e.g., 50.0 mL) into a 250 mL conical flask.
-
Add 1-2 mL of the pH 10 buffer solution to the flask.
-
Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color if calcium or magnesium ions are present.
-
Titrate the sample with the standardized 0.01 M EDTA solution from a burette with constant swirling.
-
As the endpoint is approached, the color will begin to change from red to purple.
-
The endpoint is reached when the last tinge of red disappears, and the solution turns a clear blue.
-
Record the volume of EDTA solution used.
-
Calculate the total hardness of the water, usually expressed as mg/L of CaCO₃.
Quantitative Data
The stability of the metal-indicator and metal-EDTA complexes is crucial for a successful complexometric titration. The stability is quantified by the formation constant (K_f) or its logarithm (log K_f).
Table 1: Logarithm of Stability Constants (log K_f) for Selected Metal-EDTA Complexes
| Metal Ion | log K_f (Metal-EDTA) |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.6 |
| Ni²⁺ | 18.6 |
| Cu²⁺ | 18.8 |
| Fe³⁺ | 25.1 |
Table 2: Logarithm of Stability Constants (log K_f) for Selected Metal-Eriochrome Black T Complexes
| Metal Ion | log K_f (Metal-EBT) |
| Ca²⁺ | 5.4 |
| Mg²⁺ | 7.0 |
| Ni²⁺ (1:1) | 8.17 |
| Ni²⁺ (1:2) | 11.17 |
The data clearly shows that the metal-EDTA complexes are significantly more stable than the corresponding metal-EBT complexes, which is a prerequisite for the indicator to be displaced at the endpoint of the titration.
Other Mordant Black Dyes
While Eriochrome Black T is the most prominent member of this class in analytical chemistry, other Mordant Black dyes have their specific applications.
-
Mordant Black 1 (Acid Chrome Black A): This dye is primarily used for dyeing wool, silk, and nylon, producing shades from blueish-grey to black. Its synthesis involves the diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid and coupling with naphthalen-2-ol.
-
Mordant Black 17 (Calcon or Eriochrome Blue Black R): Calcon is another important complexometric indicator, particularly useful for the determination of calcium at a high pH (around 12.5), where magnesium precipitates as the hydroxide and does not interfere. Its synthesis involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and coupling with naphthalen-2-ol.
Conclusion
The discovery and development of Mordant Black dyes exemplify the synergy between industrial and analytical chemistry. From their origins as robust textile colorants to their indispensable role as precise indicators in complexometric titrations, these compounds have had a lasting impact on various scientific and technological fields. The principles of their synthesis and the mechanism of their action as metallochromic indicators continue to be fundamental concepts in chemistry. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in understanding and utilizing these remarkable dyes.
References
Methodological & Application
Application Notes and Protocols for Mordant Black PV in Complexometric Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Black PV, also widely known as Eriochrome Black T (EBT), is a versatile metal-ion indicator used extensively in analytical chemistry for complexometric titrations. This method is a cornerstone of quantitative analysis for determining the concentration of various metal ions in a solution. The principle of this titration relies on the formation of a stable, colored complex between the metal ion and the indicator at a specific pH. A chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is then used as the titrant. EDTA forms a more stable complex with the metal ion, displacing the indicator and causing a distinct color change at the endpoint.
These application notes provide detailed protocols for the use of this compound in the complexometric titration of common metal ions, guidance on reagent preparation, and a summary of key quantitative data.
Principle of Complexometric Titration with this compound
The underlying chemistry of a complexometric titration using this compound involves a competition for the metal ion between the indicator and the titrant (EDTA). The indicator, which is blue in its free form at the typical operating pH of 10, initially forms a wine-red complex with the metal ions present in the sample.[1][2][3]
The reaction can be generalized as follows:
M²⁺ + HIn²⁻ (blue) ⇌ MIn⁻ (wine-red) + H⁺
During the titration, EDTA (represented as H₂Y²⁻) is added. EDTA forms a significantly more stable, colorless complex with the metal ions.[4]
MIn⁻ (wine-red) + H₂Y²⁻ ⇌ MY²⁻ (colorless) + HIn²⁻ (blue) + H⁺
At the equivalence point, when all the metal ions have been complexed by EDTA, the indicator is released back into its free, blue form, signaling the completion of the titration. The sharpness of the endpoint is dependent on the relative stability of the metal-indicator and metal-EDTA complexes.
Quantitative Data
The success of a complexometric titration relies on the careful control of reaction conditions and the relative stability of the complexes formed.
Stability Constants of Metal-EDTA Complexes
The formation of a stable metal-EDTA complex is the driving force for the titration. The higher the stability constant (Kf), the more complete the reaction.
| Metal Ion | log Kf of Metal-EDTA Complex |
| Mg²⁺ | 8.79 |
| Ca²⁺ | 10.69 |
| Ba²⁺ | 7.86 |
| Co²⁺ | 16.31 |
| Ni²⁺ | 18.62 |
| Cu²⁺ | 18.80 |
| Zn²⁺ | 16.50 |
| Cd²⁺ | 16.46 |
| Pb²⁺ | 18.04 |
| Fe³⁺ | 25.1 |
| Data sourced from multiple references at 20°C and µ=0.1 M.[4] |
Stability Constants of Metal-Eriochrome Black T Complexes
The metal-indicator complex must be stable enough to form but significantly less stable than the metal-EDTA complex to ensure a sharp endpoint.
| Metal Ion | log Kf of Metal-EBT Complex |
| Ni²⁺ (1:1) | 8.17 |
| Ni²⁺ (1:2) | 11.17 |
| Note: A comprehensive table for various metals is not readily available in a single source, indicating a potential area for further research. |
Optimal Wavelength for Photometric Titration
For increased accuracy and automated endpoint detection, photometric titration is often employed.
| Analyte/Indicator | Optimal Wavelength (nm) |
| Zinc with EBT | 610 |
| EBT Color Change | 660 |
Experimental Protocols
Preparation of Reagents
a. Standard 0.01 M EDTA Solution:
-
Dry the disodium salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for 2 hours.
-
Accurately weigh approximately 3.7224 g of the dried salt.
-
Dissolve it in deionized water in a 1 L volumetric flask and dilute to the mark.
-
Standardize this solution against a primary standard calcium carbonate solution.
b. This compound (Eriochrome Black T) Indicator Solution:
-
Dissolve 0.2 g of Eriochrome Black T and 2 g of hydroxylamine hydrochloride in 50 mL of methanol. This solution is stable for about a month.
-
Alternatively, a solid mixture can be prepared by grinding 0.2 g of the indicator with 100 g of sodium chloride. A small pinch of this mixture is used for each titration.
c. Ammonia-Ammonium Chloride Buffer (pH 10):
-
Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution.
-
Dilute to 1 L with deionized water.
Protocol for Determination of Water Hardness
This protocol determines the total concentration of Ca²⁺ and Mg²⁺ ions.
a. Sample Preparation:
-
Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).
b. Titration:
-
Add 3-5 drops of the this compound indicator solution or a pinch of the solid mixture. The solution should turn wine-red.
-
Titrate with the standard 0.01 M EDTA solution until the color changes from wine-red to a distinct blue.
-
Record the volume of EDTA used.
c. Calculation: Hardness (in mg/L as CaCO₃) = (VEDTA × MEDTA × 100.09 × 1000) / Vsample Where:
-
VEDTA = Volume of EDTA solution used (L)
-
MEDTA = Molarity of EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
Vsample = Volume of the water sample (L)
Protocol for Determination of Zinc (Zn²⁺)
a. Sample Preparation:
-
Pipette a known volume of the zinc-containing solution into a 250 mL Erlenmeyer flask.
-
Dilute to approximately 100 mL with deionized water.
-
Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).
b. Titration:
-
Add 2-3 drops of the this compound indicator solution. The solution will turn wine-red.
-
Titrate with the standard 0.01 M EDTA solution until the color changes sharply from wine-red to blue.
-
Record the volume of EDTA consumed.
c. Calculation: Concentration of Zn²⁺ (mol/L) = (VEDTA × MEDTA) / Vsample
Interferences and Masking Agents
The presence of other metal ions can interfere with the titration by also forming complexes with EDTA or the indicator. To improve selectivity, masking agents can be used. A masking agent forms a complex with the interfering ion that is more stable than its complex with the indicator and EDTA, effectively removing it from the titration.
| Interfering Ion(s) | Masking Agent |
| Al³⁺, Fe³⁺, Ti⁴⁺ | Triethanolamine |
| Cu²⁺, Co²⁺, Ni²⁺ | Potassium Cyanide (KCN) - EXTREME CAUTION REQUIRED |
| Pb²⁺, Zn²⁺ | 2,3-Dimercaptopropanol |
| Alkaline Earths | Sodium Cyanide (NaCN) can be used to mask Ca²⁺ and Mg²⁺ when titrating other metals. |
Demasking: In some procedures, an interfering ion is first masked, and after the initial titration, a demasking agent is added to release the masked ion for a subsequent titration. For example, a formaldehyde/acetone mixture can demask zinc from its cyanide complex.
Conclusion
This compound remains a critical indicator for complexometric titrations due to its sharp and distinct color change. By carefully controlling the pH and employing masking agents where necessary, researchers can achieve accurate and reliable quantification of a wide range of metal ions. The protocols outlined in these notes provide a robust starting point for the application of this versatile analytical technique in various scientific and industrial settings.
References
Application Notes and Protocols for Metal Ion Determination using Mordant Black PV in EDTA Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used analytical technique for the quantitative determination of metal ions in various samples. This method relies on the formation of a stable, water-soluble complex between the metal ion and EDTA. The endpoint of the titration is detected using a metal ion indicator, which changes color when the metal ion is completely sequestered by EDTA.[1]
Mordant Black PV, often used interchangeably with Eriochrome Black T, is a common metal ion indicator employed in EDTA titrations.[2] In the presence of metal ions such as zinc, magnesium, cadmium, manganese, and lead, this compound forms a wine-red complex. During the titration with EDTA, the metal ions are progressively complexed by the EDTA. At the equivalence point, when all the metal ions have been complexed by EDTA, the indicator is released back into the solution, resulting in a distinct color change from wine-red to blue. This color change is sharp and easily detectable, making this compound an excellent indicator for these titrations.[3][4]
The success of this titration is highly dependent on the pH of the solution. This compound exhibits different colors at different pH values. The optimal pH for the titration of the aforementioned metal ions is around 10, which is typically maintained using an ammonia-ammonium chloride buffer.[5] This buffer system ensures the stability of the metal-EDTA complex and the proper functioning of the indicator.
These application notes provide detailed protocols for the preparation of necessary reagents and the determination of several metal ions using this compound as an indicator in EDTA titration.
Reagent Preparation
Standard 0.05 M EDTA Solution
To prepare a 0.05 M EDTA solution, accurately weigh approximately 18.6 grams of disodium edetate (Na₂H₂C₁₀H₁₂N₂O₈·2H₂O) and dissolve it in 1000 mL of purified water in a volumetric flask.
Standardization of the 0.05 M EDTA Solution (using Zinc metal):
-
Accurately weigh about 0.40 grams of granulated zinc.
-
Dissolve it in 12 mL of dilute hydrochloric acid and 0.05 mL of bromine water with gentle warming.
-
Boil the solution to remove excess bromine, then allow it to cool.
-
Dilute the solution to 200.0 mL with purified water.
-
Pipette 20.0 mL of this zinc solution into a flask and nearly neutralize it with 2 M sodium hydroxide.
-
Dilute to about 150 mL with purified water.
-
Add enough ammonia buffer (pH 10.0) to dissolve any precipitate and then add an additional 5 mL.
-
Add 50 mg of this compound indicator mixture.
-
Titrate with the prepared EDTA solution until the color changes to green.
-
The molarity of the EDTA solution can be calculated, knowing that each mL of 0.05 M disodium edetate is equivalent to 0.00327 g of Zinc.
Ammonia-Ammonium Chloride Buffer (pH 10)
To prepare the buffer solution, dissolve 17.5 g of ammonium chloride in 142 mL of concentrated ammonia solution and dilute to 250 mL with distilled water. Alternatively, dissolve 5.4 g of ammonium chloride in 20 mL of water, add 35 mL of 10 M ammonia, and dilute to 100 mL with water.
This compound Indicator
The indicator can be prepared as a solution or a solid mixture.
-
Solution: Dissolve 0.2 g of this compound in 15 mL of triethanolamine and 5 mL of absolute ethanol.
-
Solid Mixture: Grind 1 g of this compound with 100 g of sodium chloride to a fine powder.
Experimental Protocols for Metal Ion Determination
Workflow for Direct EDTA Titration
Caption: General workflow for the direct EDTA titration of metal ions using this compound indicator.
Determination of Zinc (Zn²⁺)
This protocol is suitable for the determination of zinc in a sample solution.
Experimental Protocol:
-
Pipette 25.0 mL of the zinc ion solution into a 250 mL conical flask.
-
Dilute the solution to approximately 200.0 mL with distilled water.
-
Add 1 to 2 mL of pH 10 ammonia buffer.
-
Add 3 to 4 drops of this compound indicator solution or a small amount of the solid mixture. The solution will turn wine-red.
-
Titrate with a standard 0.01 M EDTA solution until the color changes from wine-red to a clear blue.
-
Record the volume of EDTA used.
-
Repeat the titration for accuracy.
| Parameter | Value | Reference |
| Sample Volume | 25.0 mL | - |
| EDTA Concentration | 0.01 M | - |
| Buffer | pH 10 Ammonia Buffer | - |
| Indicator | This compound | - |
Determination of Manganese (Mn²⁺)
This protocol is for the direct titration of manganese. It is important to prevent the oxidation of Mn(II) to higher oxidation states.
Experimental Protocol:
-
Pipette 25.0 mL of the manganese ion solution into a 250 mL conical flask.
-
Dilute to about 100.0 mL with distilled water.
-
Add 0.25 g of hydroxylammonium chloride or ascorbic acid to prevent the oxidation of Mn(II).
-
Add 2-3 mL of pH 10 ammonia buffer solution.
-
Add 30-40 mg of this compound indicator. The solution will turn wine-red.
-
Titrate with a standard 0.01 M EDTA solution until the color changes from wine-red to pure blue.
-
Record the volume of EDTA used.
-
Repeat the titration for accuracy.
| Parameter | Value | Reference |
| Sample Volume | 25.0 mL | |
| EDTA Concentration | 0.01 M | |
| Additive | 0.25 g hydroxylammonium chloride or ascorbic acid | |
| Buffer | pH 10 Ammonia Buffer | |
| Indicator | This compound |
Determination of Lead (Pb²⁺) by Back Titration
Direct titration of lead with this compound can be slow. A back titration method often yields better results.
Experimental Protocol:
-
Pipette 25.0 mL of the lead ion solution into a 250 mL conical flask.
-
Add a known excess amount of standard 0.01 M EDTA solution.
-
Add 2-3 mL of pH 10 buffer solution.
-
Add approximately 50 mg of this compound indicator. The solution should be blue.
-
Titrate the excess EDTA with a standard 0.01 M zinc sulfate solution until the color changes from blue to wine-red.
-
Record the volume of the zinc sulfate solution used.
-
The amount of EDTA that reacted with the lead is calculated by subtracting the amount of EDTA that reacted with the zinc sulfate from the initial amount of EDTA added.
| Parameter | Value | Reference |
| Sample Volume | 25.0 mL | - |
| EDTA Concentration | 0.01 M | - |
| Back Titrant | 0.01 M Zinc Sulfate Solution | - |
| Buffer | pH 10 Ammonia Buffer | - |
| Indicator | This compound | - |
Determination of Cadmium (Cd²⁺)
This protocol outlines the direct titration of cadmium.
Experimental Protocol:
-
Pipette a known volume of the cadmium sample solution into a conical flask.
-
Add 2-3 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add a few drops of this compound indicator. The solution will turn wine-red.
-
Titrate the sample solution with a standardized 0.01 M EDTA solution.
-
The endpoint is reached when the color changes from wine-red to a clear blue.
-
Record the volume of EDTA used and calculate the cadmium concentration.
| Parameter | Value |
| EDTA Concentration | 0.01 M |
| Buffer | pH 10 Ammonia Buffer |
| Indicator | This compound |
Determination of Mercury (Hg²⁺) by Indirect Titration
Direct titration of mercury with this compound is not common. An indirect or back titration method is preferred.
Experimental Protocol:
-
To an acidic solution containing mercury(II) ions, add a known excess of 0.04 M EDTA solution.
-
Dilute the solution to about 100 mL.
-
Adjust the pH of the solution to 5.0-6.0 using a suitable buffer (e.g., hexamine).
-
Add xylenol orange indicator.
-
Titrate the excess EDTA with a standard 0.026 M zinc sulfate solution until the endpoint is reached (yellow to red).
-
Add an excess of a releasing agent (e.g., L-Cystine solution). This will selectively displace EDTA from the Hg(II)-EDTA complex.
-
Titrate the released EDTA with the standard zinc sulfate solution to a second endpoint.
-
The amount of EDTA released is equivalent to the amount of mercury in the sample.
| Parameter | Value | Reference |
| EDTA Concentration | 0.04 M | |
| Back Titrant | 0.026 M Zinc Sulfate Solution | |
| Buffer | pH 5.0-6.0 Hexamine Buffer | |
| Indicator | Xylenol Orange | |
| Releasing Agent | L-Cystine Solution |
Signaling Pathway of this compound in EDTA Titration
References
Application Notes and Protocols: Preparation of Mordant Black PV Indicator Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Black PV, also known as C.I. Mordant Black 9, C.I. 16500, and Diamond Black PV, is a mordant dye. While it is widely used in the textile and leather industries, its application as a complexometric indicator in titrations is less common compared to the closely related but chemically distinct Eriochrome Black T (Mordant Black 11). These application notes provide a detailed protocol for the preparation of a this compound indicator solution based on its known solubility characteristics. Due to the limited availability of standardized protocols for this compound as a titration indicator, this guide also offers context regarding its properties and presents a general-purpose preparation method.
Chemical and Physical Properties
A clear understanding of the properties of this compound is essential for its proper handling and application.
| Property | Value |
| Synonyms | C.I. Mordant Black 9, C.I. 16500, Diamond Black PV |
| CAS Number | 2052-25-7 |
| Molecular Formula | C₁₆H₁₁N₂NaO₆S |
| Molecular Weight | 382.32 g/mol |
| Appearance | Black powder |
| Solubility | Soluble in water (forms a bordeaux red solution) and ethanol (forms a red solution); slightly soluble in acetone.[1] |
Experimental Protocol: Preparation of this compound Indicator Solution (0.5% w/v in Ethanol)
This protocol outlines a general method for preparing a 0.5% weight by volume (w/v) solution of this compound in ethanol. This concentration is typical for many organic indicators used in titrimetry.
Materials and Equipment:
-
This compound (C.I. 16500) powder
-
Ethanol (95% or absolute)
-
Analytical balance
-
100 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Dropper bottle for storage
Procedure:
-
Weighing the Indicator: Accurately weigh 0.5 g of this compound powder using an analytical balance.
-
Initial Dissolution: Transfer the weighed powder into a beaker. Add approximately 50 mL of ethanol to the beaker.
-
Dissolving the Indicator: Stir the mixture with a magnetic stirrer or swirl the beaker until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution but should be done with caution due to the flammability of ethanol.
-
Transfer to Volumetric Flask: Carefully transfer the dissolved indicator solution into a 100 mL volumetric flask using a funnel.
-
Rinsing: Rinse the beaker, stir bar (if used), and funnel with small portions of ethanol, adding the rinsings to the volumetric flask to ensure a complete transfer of the indicator.
-
Final Dilution: Add ethanol to the volumetric flask up to the 100 mL mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared indicator solution to a clearly labeled dropper bottle. Store in a cool, dark place. The stability of the solution should be monitored, and it is recommended to prepare fresh solutions periodically.
Data Presentation
The following table summarizes the quantitative data for the preparation of the this compound indicator solution.
| Reagent | CAS Number | Molecular Weight | Quantity | Final Concentration |
| This compound | 2052-25-7 | 382.32 g/mol | 0.5 g | 0.5% (w/v) |
| Ethanol | 64-17-5 | 46.07 g/mol | q.s. to 100 mL | - |
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound indicator solution.
Caption: Workflow for preparing 0.5% this compound indicator solution.
Alternative Indicator: Eriochrome Black T (Mordant Black 11)
For applications in complexometric titrations, such as the determination of water hardness, Eriochrome Black T (EBT) is a more commonly used and well-documented indicator. Should this compound not provide the desired endpoint sharpness, researchers may consider using EBT. A common preparation for EBT indicator solution involves dissolving 0.2 g of Eriochrome Black T and 2 g of hydroxylamine hydrochloride in methanol to make 50 mL of solution. The hydroxylamine hydrochloride is added to inhibit the oxidation of the indicator.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Ethanol is flammable; avoid open flames and hot surfaces.
-
Consult the Safety Data Sheet (SDS) for this compound and ethanol before use.
Disclaimer: This protocol is provided as a general guideline based on the known chemical properties of this compound. Researchers should validate this procedure for their specific application.
References
Application Notes and Protocols for Mordant Black PV in Biological Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Black PV, also known as Eriochrome Black T or Mordant Black 11, is a complexometric indicator traditionally used in analytical chemistry for the determination of metal ion concentrations, particularly calcium and magnesium.[1][2] Its utility in biological microscopy is not extensively documented in standard histological literature. However, its well-characterized ability to form colored complexes with divalent metal cations presents a valuable opportunity for the histochemical localization of these ions in tissue sections. These application notes provide a theoretical framework and a practical, albeit investigational, protocol for the use of this compound in biological staining, primarily for the detection of metal ions.
The principle of this staining technique relies on the formation of a colored chelate complex between the this compound dye and metal ions, primarily Ca²⁺ and Mg²⁺, present in the tissue. In a buffered solution at an alkaline pH (around 10), the dye itself is blue.[1][2] When it complexes with metal ions, the color shifts to red or violet.[1] This color change can be visualized under a light microscope to indicate the presence and distribution of these metal ions within the tissue architecture.
Potential Applications
-
Histochemical localization of calcium deposits: To identify areas of calcification in pathological tissues, such as in arteriosclerosis, certain tumors, and sites of chronic inflammation.
-
Detection of magnesium distribution: To study the distribution of magnesium in specialized tissues where this ion plays a crucial physiological role.
-
Screening for metal ion accumulation: In toxicological studies to detect the abnormal accumulation of certain divalent cations in tissues.
Data Presentation
The following table summarizes the key characteristics and optimal conditions for the use of this compound as a histochemical stain for metal ions.
| Parameter | Value/Range | Notes |
| Synonyms | Eriochrome Black T, Mordant Black 11, Solochrome Black T | |
| Target Analytes | Divalent metal ions (e.g., Ca²⁺, Mg²⁺) | |
| pH for Staining | pH 10 (alkaline) | The dye is blue at this pH in the absence of metal ions. |
| Stain Color (Metal-bound) | Red to Violet | The color change indicates the presence of metal ions. |
| Stain Color (Unbound) | Blue | |
| Fixation | Neutral buffered formalin is recommended. Avoid acidic fixatives. | Acidic conditions can interfere with the dye-metal interaction. |
| Controls | A known calcified tissue section (positive control) and a section treated with a chelating agent like EDTA (negative control) are recommended. |
Experimental Protocols
This section provides a detailed protocol for the staining of paraffin-embedded tissue sections with this compound for the localization of divalent metal ions.
Materials
-
This compound (Eriochrome Black T)
-
Ammonia Buffer (pH 10.0):
-
Ammonium chloride (NH₄Cl)
-
Ammonium hydroxide (NH₄OH)
-
Distilled water
-
-
0.1% this compound staining solution:
-
Dissolve 0.1 g of this compound in 100 ml of ammonia buffer (pH 10.0). Prepare fresh.
-
-
Paraffin-embedded tissue sections on slides
-
Deparaffinization and rehydration reagents (Xylene, graded alcohols)
-
Mounting medium
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through 95% ethanol for 3 minutes.
-
Transfer slides through 70% ethanol for 3 minutes.
-
Rinse gently in distilled water.
-
-
Staining:
-
Incubate the slides in the freshly prepared 0.1% this compound staining solution for 10-20 minutes at room temperature.
-
Rinse briefly in the ammonia buffer (pH 10.0) to remove excess stain.
-
-
Dehydration and Mounting:
-
Rapidly dehydrate the sections through graded alcohols (95% and 100%).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Expected Results
-
Sites of high divalent metal ion concentration (e.g., calcifications): Red to violet color.
-
Background tissue: Blue to grey.
Mandatory Visualizations
Logical Relationship of this compound Staining
Caption: Principle of this compound staining for metal ions.
Experimental Workflow for this compound Staining
Caption: Workflow for this compound staining of tissue sections.
References
Application Notes and Protocols: Mordant Black Dyes in Dye-Sensitized Solar Cell (DSSC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mordant dyes, traditionally used in the textile industry, have garnered interest as potential sensitizers in dye-sensitized solar cells (DSSCs) due to their ability to form coordination complexes with metal oxide semiconductors like titanium dioxide (TiO₂). This interaction can enhance dye adhesion and stability on the semiconductor surface. This document provides an overview of the application of mordant black dyes, with a focus on available data for dyes structurally related to Mordant Black PV, and presents a generalized protocol for the fabrication and characterization of DSSCs using these dyes.
While specific comprehensive data for this compound (also known as C.I. Mordant Black 9) in DSSC applications is limited in publicly available research, studies on similar mordant black dyes, such as Eriochrome Black T (C.I. Mordant Black 11), provide valuable insights into their potential performance.
Quantitative Data Presentation
The following table summarizes the photovoltaic performance of DSSCs sensitized with Eriochrome Black T at various dye concentrations. It is important to note that these values are reported for a specific experimental setup and may vary depending on the fabrication parameters.
| Dye Sensitizer | Dye Concentration (g/L) | Power Conversion Efficiency (η) (%) | Reference |
| Eriochrome Black T (Dark Blue) | 6.67 | 0.091 | [1] |
| Eriochrome Black T (Dark Blue) | 6.03 | 0.090 | [1] |
| Eriochrome Black T (Dark Blue) | 5.43 | 0.229 | [1] |
| Eriochrome Black T (Yellow) | 6.67 | 0.228 | [1] |
| Eriochrome Black T (Yellow) | 6.03 | 0.193 | [1] |
| Eriochrome Black T (Yellow) | 5.43 | 0.181 | |
| Eriochrome Black T (Red) | 6.67 | 0.246 | |
| Eriochrome Black T (Red) | 6.03 | 0.235 | |
| Eriochrome Black T (Red) | 5.43 | 0.193 |
Experimental Protocols
The following is a generalized protocol for the fabrication of a dye-sensitized solar cell using a mordant black dye such as Eriochrome Black T.
1. Preparation of TiO₂ Photoanode
-
Substrate Cleaning: Begin by cleaning fluorine-doped tin oxide (FTO) coated glass substrates. This is typically done by sonicating the substrates sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15-20 minutes each. Finally, dry the substrates with a stream of nitrogen or clean air.
-
TiO₂ Paste Deposition: A mesoporous TiO₂ layer is deposited on the conductive side of the FTO glass. The "doctor-blade" technique is commonly used. To do this, apply adhesive tape to two parallel edges of the FTO substrate to control the thickness of the TiO₂ film. A small amount of commercial TiO₂ paste is then spread evenly across the substrate by sliding a glass rod along the tape guides.
-
Sintering: After deposition, the TiO₂-coated substrate is sintered in a furnace. A typical sintering program involves a gradual increase in temperature to around 450-500°C, where it is held for 30-60 minutes to ensure good particle necking and removal of organic binders. The substrate is then allowed to cool down slowly to room temperature.
2. Dye Sensitization
-
Dye Solution Preparation: Prepare a solution of the mordant black dye (e.g., Eriochrome Black T) in a suitable solvent, such as ethanol or a mixture of acetonitrile and tert-butanol. The concentration can be varied to optimize performance (refer to the data table above).
-
Immersion: Immerse the sintered TiO₂ photoanode in the dye solution while it is still warm (around 80°C). The immersion time can range from a few hours to 24 hours in a dark, sealed container to allow for sufficient dye adsorption onto the TiO₂ surface.
-
Rinsing: After sensitization, the photoanode is removed from the dye solution and rinsed with the solvent used to prepare the dye solution to remove any non-adsorbed dye molecules. The photoanode is then dried.
3. Assembly of the DSSC
-
Counter Electrode Preparation: A counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum or carbon, onto another FTO glass substrate. For a carbon counter electrode, a simple method is to coat the conductive side of the FTO glass with soot from a candle flame.
-
Cell Assembly: The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, with the coated sides facing each other. A thin thermoplastic sealant, such as Surlyn, is often used as a spacer between the electrodes and to seal the cell upon heating.
-
Electrolyte Injection: A redox electrolyte, commonly composed of an iodide/triiodide (I⁻/I₃⁻) couple in an organic solvent like acetonitrile, is introduced into the space between the electrodes through small, pre-drilled holes in the counter electrode. The holes are then sealed to prevent electrolyte leakage.
4. Characterization
-
Photovoltaic Measurement: The performance of the assembled DSSC is evaluated under simulated sunlight (AM 1.5G, 100 mW/cm²). A solar simulator and a source meter are used to measure the current-voltage (I-V) characteristics of the cell. From the I-V curve, key parameters such as the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η) can be determined.
Mandatory Visualizations
References
Application Notes and Protocols for the Photocatalytic Degradation of Organic Pollutants using Eriochrome Black T as a Model Compound
Introduction
Eriochrome Black T (EBT), also known as Mordant Black 11, is an anionic azo dye commonly used in textile industries and as a complexometric indicator.[1] Due to its complex aromatic structure, EBT is resistant to conventional wastewater treatment methods, making it a significant environmental pollutant.[1][2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of such recalcitrant organic pollutants.[2][3] This document provides detailed application notes and protocols for the photocatalytic degradation of organic pollutants, using EBT as a representative model compound. The protocols are based on studies utilizing various semiconductor photocatalysts like titanium dioxide (TiO2), zinc oxide (ZnO), and their composites.
Principle of Photocatalysis
Heterogeneous photocatalysis involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. When a semiconductor material is irradiated with light of energy greater than its band gap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positive holes (h⁺) in the VB. These photogenerated electron-hole pairs are powerful redox species. The holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce molecular oxygen to superoxide radicals (•O₂⁻). These reactive oxygen species (ROS) are non-selective and can mineralize a wide range of organic pollutants into simpler and less harmful substances like CO₂, H₂O, and inorganic ions.
Factors Affecting Photocatalytic Degradation
Several parameters can influence the efficiency of the photocatalytic degradation process:
-
pH of the solution: The pH of the reaction medium affects the surface charge of the photocatalyst and the speciation of the dye molecule, thus influencing the adsorption of the dye onto the catalyst surface. For instance, the degradation of EBT is often more efficient in acidic conditions.
-
Catalyst dosage: An increase in catalyst loading generally enhances the degradation rate due to the increased number of active sites. However, an excessive amount of catalyst can lead to light scattering and a decrease in light penetration, thereby reducing the overall efficiency.
-
Initial dye concentration: Higher initial dye concentrations can lead to a decrease in degradation efficiency. This is because more dye molecules are adsorbed on the catalyst surface, which can inhibit the penetration of light to the catalyst.
-
Light source and intensity: The energy and intensity of the light source are crucial for the generation of electron-hole pairs in the photocatalyst. The choice of light source (e.g., UV, visible, or solar) depends on the band gap of the semiconductor catalyst.
-
Presence of co-pollutants and water matrix: The presence of other organic and inorganic species in the water can affect the degradation efficiency by competing for the active sites on the catalyst surface or by scavenging the reactive oxygen species.
Experimental Protocols
This section outlines a general protocol for conducting a photocatalytic degradation experiment for an organic pollutant like Eriochrome Black T.
Materials and Reagents
-
Photocatalyst (e.g., TiO₂, ZnO, or a composite material)
-
Organic pollutant (e.g., Eriochrome Black T)
-
Deionized water
-
Acids and bases for pH adjustment (e.g., HCl and NaOH)
-
Magnetic stirrer and stir bars
-
Photoreactor equipped with a suitable light source (e.g., UV lamp, Xenon lamp, or solar simulator)
-
Spectrophotometer for measuring absorbance
-
Centrifuge
General Experimental Procedure
-
Preparation of Stock Solution: Prepare a stock solution of the organic pollutant (e.g., 100 mg/L Eriochrome Black T) in deionized water. This stock solution can then be diluted to the desired experimental concentrations.
-
Photocatalytic Reaction Setup:
-
In a typical experiment, a specific volume of the dye solution (e.g., 50-100 mL) of a known concentration (e.g., 10-50 mg/L) is placed in a reaction vessel.
-
A predetermined amount of the photocatalyst (e.g., 0.5-2.5 g/L) is added to the solution.
-
The pH of the solution is adjusted to the desired value using dilute acid or base.
-
-
Adsorption-Desorption Equilibrium: Before irradiation, the suspension is stirred in the dark for a specific period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye and the catalyst surface. This step is crucial to distinguish between dye removal by adsorption and by photocatalytic degradation.
-
Photocatalytic Degradation: The suspension is then exposed to a light source under continuous stirring.
-
Sampling and Analysis: At regular time intervals, aliquots of the suspension are withdrawn. The samples are centrifuged to remove the photocatalyst particles. The concentration of the remaining dye in the supernatant is determined by measuring its absorbance at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. For Eriochrome Black T, the λmax is around 530 nm.
-
Data Analysis: The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the dye after the dark adsorption period, and Cₜ is the concentration at time 't'.
The kinetics of the degradation can often be described by the pseudo-first-order model: ln(C₀ / Cₜ) = k_app * t Where k_app is the apparent pseudo-first-order rate constant.
Data Presentation
The following tables summarize quantitative data from various studies on the photocatalytic degradation of Eriochrome Black T and other organic pollutants.
Table 1: Optimal Conditions for Photocatalytic Degradation of Eriochrome Black T
| Photocatalyst | Initial Dye Concentration (mg/L) | Catalyst Dosage (g/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂-Biochar | 32 | 1.48 | 3 | 124 | 99.14 | |
| 10%Bi₂O₃@TiO₂ | 50 | 1.0 | Acidic | 30 | 100 | |
| TiO₂ | 50 | 1.0 | Acidic | 30 | 80 | |
| Ni:TiO₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Degradation of Various Organic Pollutants using Bi₂O₃@TiO₂ Composite
| Organic Pollutant | Degradation Efficiency (%) |
| Eriochrome Black T | 100 |
| Congo Red | ~99 |
| Malachite Green | ~95 |
| Methylene Blue | ~81 |
| Safranine O | ~69 |
| Conditions: 50 mg catalyst in 50 mL of 50 ppm dye solution, acidic medium, 30 min irradiation. |
Visualizations
Diagram 1: General Experimental Workflow for Photocatalytic Degradation
References
Application Notes and Protocols for the Bioremediation of Wastewater Containing Mordant Black PV
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioremediation of wastewater contaminated with Mordant Black PV, a synthetic azo dye. The information is curated for professionals in research and development who are exploring sustainable and eco-friendly methods for treating industrial effluents. The protocols and data presented are based on scientific literature and are intended to guide the design and execution of bioremediation experiments.
Application Note 1: Microbial Degradation of Mordant Black Dyes
The most studied approach for the bioremediation of Mordant Black dyes involves the use of microorganisms, particularly bacteria. Several bacterial species have demonstrated the ability to decolorize and degrade these complex dye molecules into simpler, less toxic compounds. The primary mechanism involves the enzymatic cleavage of the azo bond (-N=N-), which is responsible for the dye's color, often followed by the degradation of the resulting aromatic amines.
Key Microorganisms and Performance Data
Various bacterial strains have been identified as effective degraders of Mordant Black dyes. Their performance is influenced by environmental conditions such as pH, temperature, and the presence of co-substrates. A summary of quantitative data from relevant studies is presented in Table 1.
Table 1: Performance of Various Bacterial Strains in Decolorizing Mordant Black Dyes
| Microorganism | Dye Type | Initial Conc. (mg/L) | Temp (°C) | pH | Incubation Time (h) | Decolorization Efficiency (%) | Reference |
| Klebsiella pneumoniae MB398 | Mordant Black 11 | 100 | 37 | 6.0 | 24 | 64.55 | [1] |
| Klebsiella pneumoniae MB398 | Mordant Black 11 | 100 | 37 | 6.0 | 72 | 75.35 | [1][2] |
| Staphylococcus sp. MB377 | Mordant Black 11 | Not Specified | 37 | Acidic | 72 | 76.12 | [3] |
| Bacillus subtilis MB378 | Mordant Black 11 | Up to 150 | 30 | 8.0 | 24 | >50 | [3] |
| Moraxella osloensis | Mordant Black 17 | 100 | 35 | Not Specified | Not Specified | 87 (shaking) / 92 (static) | |
| Citrobacter freundii | Mordant Black 17 | 100 | 35 | 6.5 | Not Specified | 82 (shaking) / 89 (static) |
Protocol 1: Isolation and Screening of this compound-Degrading Bacteria
This protocol outlines the steps for isolating potential dye-degrading bacteria from contaminated environments and screening them for their efficacy.
Objective: To isolate and identify bacterial strains capable of decolorizing this compound.
Materials:
-
Soil or water samples from a dye-contaminated industrial site.
-
Sterile saline solution (0.85% NaCl).
-
Nutrient Agar (NA) plates.
-
Mineral Salt Medium (MSM) with the following composition (g/L): K₂HPO₄ (1.0), KH₂PO₄ (0.5), NaCl (0.5), MgSO₄·7H₂O (0.5), NH₄Cl (1.0).
-
This compound dye stock solution (1000 mg/L).
-
Sterile petri dishes, flasks, and pipettes.
-
Incubator, shaker, centrifuge.
-
Spectrophotometer.
Procedure:
-
Sample Collection & Enrichment:
-
Collect 1 gram of soil or 1 mL of wastewater from an industrial effluent site.
-
Suspend the sample in 100 mL of MSM broth supplemented with 100 mg/L of this compound.
-
Incubate at 37°C for 7 days under shaking conditions (120 rpm) to enrich for dye-tolerant and potentially degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
After enrichment, take 1 mL of the culture and perform serial dilutions (10⁻¹ to 10⁻⁶) in sterile saline.
-
Spread 100 µL of each dilution onto Nutrient Agar plates.
-
Incubate the plates at 37°C for 24-48 hours until distinct colonies appear.
-
Isolate morphologically different colonies and re-streak them onto fresh NA plates to obtain pure cultures.
-
-
Screening for Decolorization Activity:
-
Prepare 100 mL flasks containing MSM broth supplemented with 100 mg/L this compound.
-
Inoculate each flask with a single, pure bacterial isolate (e.g., a 2% v/v inoculum from an overnight culture).
-
Include an uninoculated flask as a control.
-
Incubate the flasks at 37°C and 120 rpm for 72 hours.
-
At regular intervals (e.g., 24, 48, 72 hours), withdraw 2 mL of the culture medium.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer. The λmax for similar dyes like Mordant Black 11 is around 610 nm.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Select the isolates showing the highest decolorization efficiency for further studies.
-
Experimental Workflow for Screening
Caption: Workflow for isolating and screening dye-degrading bacteria.
Protocol 2: Batch Bioremediation Study
This protocol details how to conduct a batch experiment to evaluate the degradation kinetics and efficiency of a selected microbial strain under optimized conditions.
Objective: To quantify the bioremediation of this compound by a specific microorganism.
Materials:
-
Pure culture of the selected degrading microorganism.
-
Mineral Salt Medium (MSM).
-
This compound stock solution.
-
Shaker incubator.
-
Spectrophotometer, HPLC, GC-MS.
-
Ethyl acetate for extraction.
Procedure:
-
Inoculum Preparation: Grow the selected bacterial strain in Nutrient Broth overnight at 37°C. Harvest the cells by centrifugation and wash with sterile saline to prepare the inoculum. Adjust the cell density to a specific OD₆₀₀ (e.g., 1.0).
-
Experimental Setup:
-
Prepare a series of flasks with 100 mL of MSM containing a defined concentration of this compound (e.g., 100 mg/L).
-
Inoculate the flasks with 2% (v/v) of the prepared inoculum.
-
Optimize key parameters by varying them in different sets of flasks:
-
pH: 5.0, 6.0, 7.0, 8.0, 9.0.
-
Temperature: 30°C, 37°C, 45°C.
-
Initial Dye Concentration: 50, 100, 200, 400 mg/L.
-
-
Keep uninoculated flasks as controls for abiotic decolorization.
-
-
Data Collection:
-
Incubate the flasks under the specified conditions.
-
Withdraw samples at set time points (e.g., 0, 12, 24, 48, 72 hours).
-
Analyze for dye concentration using a spectrophotometer as described in Protocol 1.
-
-
Analysis of Degradation Products:
-
At the end of the incubation period, centrifuge the culture from the flask with the highest degradation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate metabolites.
-
Application Note 2: Analytical Confirmation of Bioremediation
Simple decolorization (loss of color) does not guarantee complete degradation of the dye. The aromatic amines formed after the cleavage of the azo bond can be more toxic than the parent dye. Therefore, it is crucial to use analytical techniques to confirm the biotransformation of the dye into smaller metabolites.
-
UV-Vis Spectroscopy: Provides a rapid method to quantify decolorization by measuring the decrease in absorbance at the dye's λmax. A shift in the λmax can also indicate a change in the chromophore structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify changes in the functional groups of the dye molecule after microbial treatment. Disappearance or appearance of specific peaks indicates biodegradation.
-
High-Performance Liquid Chromatography (HPLC): Separates the components of a mixture. The disappearance of the peak corresponding to the parent dye and the appearance of new peaks at different retention times confirms the formation of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to identify and quantify the volatile and semi-volatile organic compounds formed as intermediate or final products of the degradation pathway.
Proposed Metabolic Pathway for Mordant Black 11 Degradation
Based on GC-MS analysis of metabolites produced by Klebsiella pneumoniae MB398, a potential degradation pathway for the closely related Mordant Black 11 has been proposed. The process involves the initial breakdown of the complex dye into several smaller, unique metabolites.
Caption: Proposed biotransformation of Mordant Black 11 by K. pneumoniae.
Application Note 3: Enzymatic and Phytoremediation Approaches
While microbial degradation using whole cells is common, cell-free enzymatic systems and phytoremediation offer alternative strategies.
Enzymatic Degradation
Enzymes such as laccases, lignin peroxidases, and azoreductases, which are involved in microbial degradation, can be isolated and used in immobilized systems. This approach can be more robust to variations in environmental conditions and the presence of toxic co-pollutants.
Advantages:
-
Higher reaction rates.
-
Applicability over a wider range of pH, temperature, and dye concentrations.
-
Reduced sludge production.
Challenges:
-
High cost of enzyme production and purification.
-
Potential for enzyme denaturation.
Phytoremediation
Phytoremediation is an in-situ technique that uses plants to remove, degrade, or stabilize contaminants. Mechanisms include phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (degradation in the root zone by associated microbes). While specific studies on this compound are limited, various plant species are known to be effective in treating textile effluents containing a mixture of dyes.
Potential Candidate Plants:
-
Water hyacinth (Eichhornia crassipes)
-
Duckweed (Lemna minor)
-
Poplar species (Populus spp.)
Further research is needed to identify specific plant species and their efficiency in the remediation of wastewater containing this compound.
References
Application Notes and Protocols for the Analytical Detection of Mordant Black PV in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Black PV, also known as C.I. Mordant Black 9, is a monoazo dye used in the textile industry for dyeing materials such as wool, silk, and nylon.[1] Its presence in industrial effluents is a significant environmental concern, necessitating reliable and sensitive analytical methods for its detection and quantification in water samples. This document provides detailed application notes and protocols for three common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), and Voltammetry. Additionally, a protocol for solid-phase extraction (SPE) is included for sample pre-concentration and clean-up.
Chemical Information:
-
IUPAC Name: Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonate
-
CAS Number: 2052-25-7[1]
-
Molecular Formula: C₁₆H₁₁N₂NaO₆S[1]
-
Molecular Weight: 382.32 g/mol [1]
-
Structure: this compound is a single azo class dye.[1]
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of this compound in water. This technique is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the dye in the solution, following the Beer-Lambert law. This method is ideal for rapid screening of water samples with relatively high concentrations of the dye and minimal interference from other absorbing species. For complex matrices or trace-level detection, a sample pre-concentration and clean-up step, such as solid-phase extraction, is recommended.
Protocol:
1. Instrumentation:
- UV-Vis Spectrophotometer (double beam recommended)
- Quartz cuvettes (1 cm path length)
2. Reagents and Standards:
- This compound analytical standard
- Deionized water (18.2 MΩ·cm)
- Buffer solution (e.g., phosphate or acetate buffer, pH adjusted as needed)
3. Preparation of Standard Solutions:
- Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with deionized water.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5, 1, 2, 5, 10, and 15 mg/L).
4. Sample Preparation:
- Collect water samples in clean glass bottles.
- If the sample contains suspended solids, filter it through a 0.45 µm syringe filter.
- For trace analysis, a pre-concentration step using solid-phase extraction (see Section 4) may be necessary.
5. Measurement:
- Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the wavelength to the maximum absorbance (λmax) of this compound. The λmax for similar mordant dyes is often in the range of 500-550 nm. It is recommended to perform a spectral scan of a standard solution to determine the precise λmax.
- Zero the instrument using a blank solution (deionized water or the same matrix as the sample without the dye).
- Measure the absorbance of each working standard and the prepared sample.
6. Calibration and Quantification:
- Plot a calibration curve of absorbance versus the concentration of the working standards.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
- Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Caption: Workflow for HPLC-DAD analysis of this compound.
Voltammetry
Application Note:
Electrochemical methods, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), offer a sensitive and rapid approach for the determination of this compound. These techniques are based on the electrochemical reduction or oxidation of the azo group in the dye molecule at a specific potential. The resulting peak current is proportional to the concentration of the dye. Modified electrodes can be employed to enhance the sensitivity and selectivity of the measurement. This method is particularly useful for in-situ and online monitoring of this compound in water.
Protocol:
1. Instrumentation:
- Potentiostat/Galvanostat with a three-electrode system.
- Working Electrode: Glassy carbon electrode (GCE), boron-doped diamond electrode, or a chemically modified electrode.
- Reference Electrode: Ag/AgCl (saturated KCl).
- Counter Electrode: Platinum wire or graphite rod.
- Voltammetric cell.
2. Reagents and Standards:
- This compound analytical standard.
- Supporting electrolyte: Britton-Robinson buffer, phosphate buffer, or acetate buffer at a specific pH. The optimal pH should be determined experimentally to obtain the best voltammetric signal.
- Deionized water.
3. Electrode Preparation:
- Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to ensure a clean and reproducible surface.
4. Sample and Standard Preparation:
- Prepare a stock solution of this compound in deionized water.
- For measurement, add a known volume of the standard or sample to the voltammetric cell containing the supporting electrolyte.
5. Voltammetric Measurement (Example using DPV):
- Deoxygenate the solution in the voltammetric cell by purging with high-purity nitrogen gas for 5-10 minutes before the measurement.
- Apply an accumulation potential for a specific time to pre-concentrate the analyte on the electrode surface (if applicable).
- Scan the potential in the desired range and record the differential pulse voltammogram.
- Typical DPV parameters:
- Initial Potential: e.g., +0.2 V
- Final Potential: e.g., -1.0 V
- Pulse Amplitude: 50 mV
- Pulse Width: 50 ms
- Scan Rate: 20 mV/s
6. Quantification:
- Construct a calibration curve by plotting the peak current against the concentration of this compound standards.
- Determine the concentration in the sample using the standard addition method or the calibration curve.
Experimental Workflow for Voltammetric Analysis
Caption: Workflow for the voltammetric determination of this compound.
Solid-Phase Extraction (SPE) for Sample Preparation
Application Note:
Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of water samples prior to instrumental analysis. For azo dyes like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent is effective. This procedure helps to remove interfering matrix components and to concentrate the analyte, thereby improving the sensitivity and reliability of the subsequent analysis.
Protocol:
1. Materials:
- SPE cartridges (e.g., C18, 500 mg, 6 mL).
- SPE vacuum manifold.
- Collection vials.
- Methanol (HPLC grade).
- Deionized water.
- Elution solvent (e.g., methanol, acetonitrile, or a mixture).
2. Cartridge Conditioning:
- Place the SPE cartridges on the vacuum manifold.
- Wash the cartridges sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to go dry.
3. Sample Loading:
- Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned cartridge at a slow flow rate (e.g., 2-5 mL/min).
4. Washing:
- Wash the cartridge with a small volume (e.g., 5 mL) of deionized water to remove any unretained interfering substances.
- Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
5. Elution:
- Place a collection vial under each cartridge.
- Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of the elution solvent.
- Collect the eluate.
6. Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known small volume (e.g., 1 mL) of the mobile phase for HPLC analysis or deionized water for spectrophotometric or voltammetric analysis.
Logical Relationship for SPE
References
Application Notes and Protocols: Mordant Black PV and Azo Scaffolds in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Mordant Black PV (C.I. Mordant Black 9) and related azo-naphthalene scaffolds in the development of novel organic compounds. While this compound is primarily utilized as a textile dye, its chemical structure presents a versatile platform for synthetic modifications, leading to new molecules with potential applications in medicinal chemistry and materials science.
Introduction to this compound
This compound is a monoazo dye belonging to the mordant class of dyes. Its chemical structure, sodium 3-((1,5-dihydroxy-2-naphthalenyl)azo)-4-hydroxybenzenesulfonate, features a naphthalene core, an azo linkage (-N=N-), and hydroxyl and sulfonic acid functional groups. These reactive sites make it an interesting, though currently underexplored, starting material for the synthesis of more complex molecules. The synthesis of this compound itself is a classic example of an azo coupling reaction, a cornerstone of industrial organic synthesis.
Chemical Structure of this compound (C.I. Mordant Black 9)
Synthesis of this compound
The industrial synthesis of this compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-4-hydroxybenzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Naphthalene-1,5-diol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve 3-Amino-4-hydroxybenzenesulfonic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C. This reaction forms the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve Naphthalene-1,5-diol in an aqueous solution of sodium hydroxide and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold Naphthalene-1,5-diol solution with vigorous stirring.
-
A dark precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by suction filtration.
-
Wash the crude product with cold distilled water to remove unreacted starting materials and salts.
-
The product can be further purified by recrystallization from a suitable solvent if required.
-
Diagram of the Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
This compound as a Scaffold for Novel Organic Compounds
While direct derivatization of this compound is not widely reported, the principles of azo dye chemistry allow for its use as a scaffold. The azo group and the aromatic rings can be targeted for chemical modification to synthesize novel heterocyclic compounds with potential biological activities. Azo dyes are known precursors for various heterocycles like pyrazoles, indazoles, and triazoles.
General Strategy for Derivatization:
The general approach involves using the azo dye as a starting material for cyclization reactions. The azo linkage can act as a reactive site, or the aromatic rings can be functionalized further.
Experimental Protocol: Synthesis of a Novel Pyrazole Derivative from a Naphthalene-Azo Scaffold
This protocol is a representative example of how an azo dye with a similar naphthalene core to this compound could be used to synthesize a novel heterocyclic compound.
Materials:
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A naphthalene-based azo dye (e.g., a derivative of 1-naphthylamine)
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Hydrazine hydrate
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A suitable solvent (e.g., ethanol or acetic acid)
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A catalyst (if required)
Procedure:
-
Reaction Setup:
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Dissolve the naphthalene-based azo dye in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
If necessary, add a catalytic amount of an acid or base.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
The reaction time can vary from a few hours to overnight depending on the specific substrates.
-
-
Work-up and Isolation:
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After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
Dry the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Diagram of the General Synthesis Pathway for Heterocyclic Derivatives
Caption: General pathway for synthesizing heterocyclic compounds from azo dyes.
Potential Applications of Novel Derivatives
The incorporation of heterocyclic moieties into azo dye scaffolds has been shown to enhance their biological and pharmacological properties. Potential applications for novel compounds derived from scaffolds like this compound include:
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Antimicrobial agents: Azo dyes containing heterocyclic rings have demonstrated antibacterial and antifungal activities.
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Anticancer agents: Some azo-heterocyclic compounds have been investigated for their potential as anticancer drugs.
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Sensors and Imaging Agents: The chromophoric nature of the azo group can be exploited in the design of chemical sensors and fluorescent probes.
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Organic Electronics: Naphthalene-based compounds are used in the development of materials for Organic Light-Emitting Diodes (OLEDs).
Quantitative Data Summary
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| CAS Number | 2052-25-7 | |
| Molecular Formula | C₁₆H₁₁N₂NaO₆S | |
| Molecular Weight | 382.32 g/mol | |
| Appearance | Black powder | |
| Solubility in Water | Soluble |
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals. This document is intended for research and informational purposes only.
References
Troubleshooting & Optimization
Improving the solubility of Mordant Black PV in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Mordant Black PV (also known as C.I. Mordant Black 9, C.I. 16500).
Troubleshooting Guide
Low solubility of this compound can lead to issues such as inconsistent staining, precipitation in stock solutions, and unreliable experimental results. This guide offers systematic approaches to enhance its dissolution in aqueous media.
Issue: this compound precipitates from my aqueous solution.
This compound, a sulfonated azo dye, exhibits variable solubility depending on several factors. Understanding these can help prevent precipitation.
Initial Assessment of this compound Solubility in Water:
| Temperature | Solubility (g/L) | Observations |
| Cold Water | ~10 g/L | Limited solubility, risk of precipitation. |
| 20°C | 48 g/L[1] | Moderate solubility. |
| Hot Water | ~180 g/L | Significantly higher solubility. |
This data highlights the strong positive correlation between temperature and the solubility of this compound in water.
Here are three common methods to improve its solubility:
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pH Adjustment: The sulfonic acid group in this compound suggests that its solubility is pH-dependent. Increasing the pH of the solution will deprotonate this acidic group, leading to a more soluble anionic form.
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Use of Organic Co-solvents: Organic solvents that are miscible with water can be used to create a more favorable solvent system for dissolving this compound.
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Addition of Surfactants: Surfactants can form micelles that encapsulate the dye molecules, increasing their apparent solubility in the aqueous phase.
The following sections provide detailed protocols for each of these methods.
Experimental Protocols
Protocol 1: Enhancing Solubility through pH Adjustment
This protocol describes how to increase the solubility of this compound by making the aqueous solution more alkaline.
Materials:
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This compound powder
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Deionized water
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (0.1 M)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask containing deionized water (approximately 80% of the final volume).
-
Begin stirring the solution with a magnetic stirrer.
-
Slowly add small increments of sodium carbonate or 0.1 M NaOH solution while monitoring the pH with a calibrated pH meter.
-
Continue adding the alkaline solution until the this compound is fully dissolved and the desired pH is reached. A pH between 8 and 10 is often effective for sulfonated dyes.
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Once the dye is completely dissolved, add deionized water to reach the final desired volume.
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Filter the solution through a 0.45 µm filter to remove any remaining particulates.
Logical Workflow for pH Adjustment:
Caption: Workflow for increasing this compound solubility via pH adjustment.
Protocol 2: Improving Solubility with Co-solvents
This protocol details the use of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to dissolve this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or Ethanol (reagent grade)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Beaker and volumetric flask
Procedure for Preparing a Concentrated Stock Solution:
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Weigh the required amount of this compound powder.
-
Transfer the powder to a beaker.
-
Add a small volume of the organic co-solvent (e.g., DMSO or ethanol) to the powder. This compound is soluble in ethanol.
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Vortex the mixture until the dye is completely dissolved. Gentle warming (below 40°C) may aid dissolution, but ensure the dye is stable at that temperature.
-
To prepare the final aqueous solution, place the desired volume of deionized water in a beaker with a stir bar and begin stirring.
-
Slowly add the concentrated stock solution dropwise to the center of the vortex of the stirring water. This gradual addition helps prevent precipitation.
-
Transfer the final solution to a volumetric flask and add deionized water to the desired volume.
Solubility in Organic Solvents:
| Solvent | Solubility |
| Ethanol | Soluble[2] |
| Cellosolve | Soluble[2] |
| Acetone | Slightly soluble[2] |
Experimental Workflow for Co-solvent Method:
Caption: Workflow for dissolving this compound using a co-solvent.
Protocol 3: Utilizing Surfactants for Enhanced Solubilization
This protocol explains how to use surfactants to increase the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, or Triton™ X-100)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare a surfactant solution in deionized water at a concentration above its critical micelle concentration (CMC). For example, a 1% (w/v) solution of SDS or Triton™ X-100.
-
Add the desired amount of this compound powder to the surfactant solution.
-
Stir the mixture vigorously using a magnetic stirrer. Gentle heating can be applied if necessary, but avoid boiling.
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Continue stirring until the dye is completely dissolved. The solution should be clear.
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The resulting solution can be used directly or diluted as needed for the experiment.
Signaling Pathway of Surfactant Action:
Caption: Mechanism of surfactant-mediated solubilization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water even with heating?
A1: While heating significantly increases the solubility of this compound, the pH of your water could be a limiting factor. If the water is neutral or acidic, the dye's solubility will be lower. Try adjusting the pH to a slightly alkaline range (pH 8-10) using a weak base like sodium carbonate.
Q2: Can I prepare a highly concentrated stock solution of this compound in water?
A2: Preparing a highly concentrated stock solution in pure water can be challenging due to the dye's limited solubility at room temperature. It is recommended to either use hot water and ensure the solution remains warm, or to prepare the stock solution in an organic co-solvent like DMSO or ethanol, which can then be diluted in your aqueous buffer.
Q3: Will the addition of a co-solvent or surfactant interfere with my experiment?
A3: It is possible. Both organic solvents and surfactants can affect biological systems and chemical reactions. It is crucial to determine the tolerance of your specific assay to the chosen solubilizing agent. Running appropriate controls with the co-solvent or surfactant alone is highly recommended to account for any potential effects.
Q4: What is the best surfactant to use for this compound?
A4: The choice of surfactant can depend on the specific application.
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Anionic surfactants like SDS are effective but can denature proteins.
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Non-ionic surfactants like Triton™ X-100 are generally milder and less likely to interfere with biological assays.
-
Cationic surfactants are also an option but may interact with the anionic dye. It is advisable to test a few different types of surfactants to find the one that provides the best solubility with the least interference in your experiment.
Q5: How can I remove the surfactant after my experiment if needed?
A5: Detergent removal can be achieved through methods such as dialysis (for surfactants with a high CMC), gel filtration, or using detergent removal resins. The most suitable method will depend on the specific surfactant used.
References
Troubleshooting endpoint determination with Mordant Black PV indicator
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Mordant Black PV indicator in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a metal indicator?
This compound (also known as C.I. Mordant Black 9) is a complexometric indicator used in titrations to determine the concentration of various metal ions. It forms a colored complex with metal ions in the sample solution. During a titration, a chelating agent, such as EDTA, is added. EDTA forms a more stable complex with the metal ions. At the endpoint of the titration, all the metal ions have been complexed by the EDTA, causing the indicator to revert to its free, un-complexed form, which has a different color. This color change signals the endpoint of the titration.
Q2: What is the optimal pH for using this compound?
The optimal pH for complexometric titrations using indicators similar to this compound is typically between 9 and 10.5.[1] This pH is usually maintained by using a buffer solution, such as an ammonia-ammonium chloride buffer.
Q3: How is the this compound indicator solution prepared?
This compound is known to have low solubility in cold water. Traditionally, the indicator is prepared by dissolving it in a suitable solvent or by using a solid triturate. A common method for preparing similar indicators like Mordant Black 11 (Eriochrome Black T) is to create a mixture of 1 part indicator to 99 parts of an inert salt like sodium chloride.[2] For a solution, dissolving the indicator in a solvent like ethanol or methanol may be necessary. Due to its limited solubility, preparing the solution with hot water and subsequent cooling may also be an option. A production method for improving the dissolving property of this compound has been developed, which results in a hollow particle type material with increased dissolving speed.[3]
Q4: What are the expected color changes at the endpoint?
For azo dye-based metal indicators like this compound, the solution is typically a wine-red or purplish-red color in the presence of metal ions at the correct pH. At the endpoint, when the metal ions are fully chelated by the titrant, the solution will change to a blue or navy blue color.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Faint or indistinct endpoint color change | 1. Incorrect pH: The pH of the solution is outside the optimal range for the indicator. 2. Indicator degradation: The indicator solution may have degraded over time. 3. Metal ion concentration is too low: The concentration of the metal ion being titrated is too low to produce a sharp color change. | 1. Verify and adjust pH: Use a pH meter to ensure the solution is buffered to the optimal pH range (typically 9-10.5). 2. Prepare fresh indicator: Prepare a fresh solution of the this compound indicator. Aqueous solutions of similar indicators can be unstable. 3. Increase analyte concentration: If possible, increase the concentration of the metal ion in the sample. |
| No color change at the endpoint | 1. Indicator-metal complex is too stable: The this compound-metal complex is more stable than the EDTA-metal complex. 2. Presence of interfering ions: Other metal ions that form very stable complexes with the indicator may be present. | 1. Use back-titration: Add a known excess of EDTA to the sample, then back-titrate the excess EDTA with a standard solution of a metal ion for which the indicator works well (e.g., magnesium or zinc). 2. Use a masking agent: Add a masking agent to selectively complex the interfering ions. |
| Endpoint color change is slow or sluggish | 1. Slow reaction kinetics: The reaction between the metal ion and EDTA is slow. 2. Precipitation of metal hydroxides: At high pH, some metal ions may precipitate as hydroxides. | 1. Heat the solution: Gently heating the solution can increase the reaction rate. 2. Add a complexing agent: The addition of a small amount of a suitable auxiliary complexing agent can prevent precipitation. |
| Indicator does not dissolve properly | 1. Low solubility of this compound: The dye has inherently low solubility, especially in cold water.[3] | 1. Use a solid mixture: Use a ground mixture of the indicator with an inert salt (e.g., NaCl or KCl). 2. Use an organic solvent: Prepare the indicator solution in a suitable organic solvent like ethanol or methanol. 3. Use hot water: Attempt to dissolve the indicator in hot water and then cool to room temperature. |
Experimental Protocols
Preparation of this compound Indicator (Solid Triturate)
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Weigh 0.1 g of this compound powder.
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Weigh 9.9 g of analytical grade sodium chloride.
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Grind the this compound and sodium chloride together using a mortar and pestle until a fine, homogeneous powder is obtained.
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Store the mixture in a tightly sealed, light-resistant container.
Visualizations
Logical Workflow for Troubleshooting Endpoint Issues
Caption: A flowchart for troubleshooting common endpoint determination issues with this compound.
Signaling Pathway of a Complexometric Titration
References
Optimizing pH conditions for Mordant Black PV titrations
Technical Support Center: Mordant Black PV Titrations
Welcome to the technical support center for complexometric titrations using this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you optimize your experimental conditions, with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a complexometric titration using this compound?
A1: The optimal pH for titrations with this compound, particularly for determining divalent metal ions like Ca²⁺ and Mg²⁺ with EDTA, is pH 10 .[1][2] This pH level is essential for two main reasons: it ensures the stability of the metal-EDTA complex and it is required for the indicator to display a sharp and clear color change at the endpoint.[2]
Q2: Why is maintaining a constant pH of 10 so critical?
A2: Maintaining a stable pH of 10 with a buffer solution is crucial for several reasons:
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Complex Stability : The formation of the metal-EDTA complex is pH-dependent. For many divalent metals, the complex is most stable in a basic solution, ensuring a complete reaction.[2][3]
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Indicator Function : Metallochromic indicators like this compound are themselves acid-base indicators. Their color is dependent on the pH. A pH between 8 and 10 is necessary for the indicator to exhibit its characteristic color change from wine-red (when complexed with metal ions) to blue (when free).
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Preventing Precipitation : If the pH is too high (e.g., >11), metal ions may precipitate as metal hydroxides (e.g., Mg(OH)₂), making them unavailable for titration and leading to inaccurate results.
Q3: What buffer solution is recommended to maintain the optimal pH?
A3: An ammonia-ammonium chloride (NH₃/NH₄Cl) buffer is the standard and most effective choice for maintaining a stable pH of 10 during EDTA titrations. This buffer has sufficient capacity to resist pH changes as the titration proceeds.
Q4: How does the this compound indicator work?
A4: this compound functions by forming a colored complex with the metal ions present in the sample before the titration begins.
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Before Titration : At pH 10, the indicator is added to the sample solution containing metal ions (e.g., Mg²⁺). It binds to these ions, forming a distinct wine-red metal-indicator complex.
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During Titration : As the titrant (EDTA) is added, it progressively binds with the free metal ions in the solution.
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At the Endpoint : Once all free metal ions are chelated by EDTA, the EDTA then displaces the indicator from the metal-indicator complex. This releases the free indicator into the solution, causing a sharp color change from wine-red to blue . The blue color signals the endpoint of the titration.
Q5: What are the expected color changes at different stages of the titration?
A5: The color changes depend on the state of the indicator at the optimal pH of 10.
| Stage | Dominant Species | Observed Color |
| Before Titration | Metal-Indicator Complex | Wine-Red |
| During Titration | Decreasing Metal-Indicator Complex, Increasing Metal-EDTA Complex | Purple (mixture of red and blue) |
| At Endpoint | Free Indicator | Blue |
Troubleshooting Guide
Problem: The endpoint color change is slow, indistinct, or "sluggish."
| Possible Cause | Recommended Solution |
| Incorrect pH | The most common cause. The pH may be too low (<9) or too high (>11). Verify the pH of the solution is 10 using a calibrated pH meter. Ensure your buffer is correctly prepared and has not degraded. |
| Indicator Degradation | Solutions of Mordant Black indicators can be unstable over time. Prepare fresh indicator solution. Storing the indicator as a solid mixture (e.g., with NaCl) can prolong its shelf life. |
| Low Metal Ion Concentration | If the concentration of the metal ion being titrated is very low, the color change may be difficult to perceive. Consider concentrating the sample or using a photometric device to detect the endpoint. |
| Reaction is Slow | The reaction between EDTA and the metal-indicator complex can be slow at room temperature. Gently warming the solution (e.g., to 40-60°C) can sometimes speed up the reaction and provide a sharper endpoint. |
Problem: The solution turns cloudy or a precipitate forms.
| Possible Cause | Recommended Solution |
| pH is too high | If the pH is significantly above 10, metal hydroxides may precipitate. Lower the pH to 10 using the appropriate buffer. |
| Interfering Ions | Other metal ions in the sample (e.g., Al³⁺, Fe³⁺) can precipitate as hydroxides at pH 10 or interfere with the titration. Use a masking agent like triethanolamine to chelate the interfering ions before adding the indicator. |
Problem: The initial solution color is blue instead of wine-red.
| Possible Cause | Recommended Solution |
| Absence of Metal Ions | This indicates that there are no free metal ions (like Mg²⁺ or Ca²⁺) available to form a complex with the indicator. This could mean the sample does not contain these ions or they have already been complexed by another agent. |
| pH is too low | At a pH below ~6.3, the free indicator itself is red. Ensure the solution is buffered to pH 10 before drawing conclusions. |
Experimental Protocols
Preparation of pH 10 Ammonia Buffer
A common recipe for this buffer is as follows:
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Weigh 17.5 g of ammonium chloride (NH₄Cl).
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Add the NH₄Cl to 142 mL of concentrated ammonia solution (NH₄OH).
-
Carefully dilute the mixture to a final volume of 250 mL with deionized water. (Safety Note: Always prepare this solution in a well-ventilated fume hood.)
General Titration Procedure (e.g., Determination of Mg²⁺)
-
Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask.
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Dilute with 50-100 mL of deionized water.
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Add 2-3 mL of the pH 10 ammonia buffer and swirl to mix. Verify the pH is approximately 10.
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Add a small amount of this compound indicator (either a few drops of a solution or a small scoop of a solid mixture) to achieve a clear wine-red color.
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Titrate with a standardized EDTA solution. Swirl the flask constantly.
-
As the endpoint nears, the solution will turn purple. Add the EDTA dropwise until the color changes sharply from the last hint of red to a pure blue.
-
Record the volume of EDTA used.
Visual Guides
Caption: Experimental workflow for a typical complexometric titration.
Caption: The logical relationship between pH and titration quality.
References
Preventing Mordant Black PV indicator degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Mordant Black PV and its related indicators (e.g., Eriochrome Black T) during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an azo dye that serves as a metallochromic indicator, primarily used in complexometric titrations to determine the concentration of metal ions like magnesium and calcium. Its aqueous solutions are notoriously unstable and can degrade over time through oxidation and polymerization.[1] This degradation leads to weak, indistinct, or incorrect titration endpoints, compromising the accuracy of experimental results. The solid form of the indicator is significantly more stable.[1][2]
Q2: What are the primary causes of this compound indicator degradation?
The degradation of this compound in solution is primarily caused by several factors:
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Oxidation: The azo group is susceptible to oxidation, which alters the molecule's structure and indicator properties. This can be accelerated by dissolved oxygen or oxidizing agents.[1]
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Polymerization: In aqueous solutions, indicator molecules can polymerize, leading to reduced effectiveness and eventual precipitation.[1]
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pH Sensitivity: The indicator's color is highly dependent on the solution's pH. Outside the optimal range (typically pH 9-11 for EDTA titrations), the color change may be masked or absent.
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Contamination with Metal Ions: Certain metal ions, such as copper, iron, and nickel, can form highly stable complexes with the indicator. This "blocking" or "poisoning" of the indicator prevents it from reacting with the analyte or titrant, leading to a failed titration.
Q3: How can I prepare a stable this compound indicator solution?
Due to the inherent instability of aqueous solutions, it is highly recommended to either prepare solutions fresh or use a stabilized formulation. The most effective methods involve minimizing water content and adding chemical stabilizers.
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Method 1: Solid Triturate (Most Stable) The most reliable method to avoid degradation is to not use a solution at all. A solid mixture (triturate) of the indicator with an inert salt offers excellent stability and a long shelf life. A small amount of the powder is added directly to each titration flask.
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Method 2: Alcoholic Solution with Stabilizer Preparing the indicator in an alcohol-based solvent like ethanol or methanol significantly improves its stability compared to water. Adding an antioxidant like hydroxylamine hydrochloride is crucial to prevent oxidative degradation. This solution should be stored in a tightly sealed, light-resistant container.
Q4: What is the recommended storage procedure for the indicator?
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Solid Indicator/Triturate: Store in a tightly sealed container in a cool, dry place, protected from light. It is stable for an extended period under these conditions.
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Prepared Indicator Solution: Store in a tightly capped, amber glass bottle in a cool, dark place (refrigeration is often recommended). Solutions prepared with hydroxylamine hydrochloride in alcohol can be stable for at least two months. Discard the solution if the endpoint color change becomes sluggish or indistinct.
Troubleshooting Guide
This guide addresses common issues encountered during titrations using this compound indicator.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No color change, or a very faint/unclear endpoint. | 1. Indicator Degradation: The prepared indicator solution has degraded due to age, oxidation, or exposure to light. 2. Incorrect pH: The solution is not buffered to the correct pH (typically pH 10) for the titration. 3. Indicator Poisoning: Trace metal contaminants (e.g., Cu²⁺, Fe³⁺, Ni²⁺) are "blocking" the indicator. | 1. Prepare a fresh indicator solution or use a solid triturate. 2. Ensure a suitable buffer (e.g., ammonia-ammonium chloride) is used to maintain a stable pH of 10 throughout the titration. 3. Add a masking agent like sodium cyanide to complex the interfering ions. Caution: Handle cyanide with extreme care in a well-ventilated fume hood. |
| Color change from red to purple, but not to a clear blue. | 1. Endpoint Overshot: Too much titrant was added too quickly. 2. Excess Indicator: Using too much indicator can make the endpoint appear gradual or "muddy." 3. Slow Reaction: The displacement of the metal ion from the indicator complex by EDTA is slow near the endpoint. | 1. Approach the endpoint dropwise while swirling the flask continuously. Using a white background can help visualize the color change. 2. Use the minimum amount of indicator required to see a distinct color. If using a solid triturate, this is typically just a few milligrams. 3. Warm the solution slightly (if the analyte is stable at higher temperatures) to speed up the reaction. |
| Initial solution color is blue instead of the expected red/wine-red. | 1. Absence of Free Metal Ions: There are no free Mg²⁺ or Ca²⁺ ions in the solution to form the red complex with the indicator. 2. Incorrect pH: The pH of the solution is too low (below ~6.3), where the indicator itself is red. | 1. This is the expected color after the endpoint. If it occurs at the start, it may indicate an issue with sample preparation or the absence of the analyte. For Ca²⁺ titrations, a small amount of Mg-EDTA complex is often added to ensure a sharp endpoint. 2. Verify the pH of the solution and adjust with the appropriate buffer. |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Indicator Solution
This protocol describes the preparation of an indicator solution with enhanced stability for routine use.
-
Reagents and Materials:
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This compound (or Eriochrome Black T) powder
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Methanol or Ethanol (95% or absolute)
-
50 mL Volumetric Flask
-
Analytical Balance
-
Amber glass storage bottle
-
-
Procedure:
-
Accurately weigh 0.2 g of this compound powder.
-
Accurately weigh 2.0 g of hydroxylamine hydrochloride.
-
Transfer both solids into the 50 mL volumetric flask.
-
Add approximately 40 mL of methanol or ethanol to the flask.
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Swirl the flask gently to dissolve the solids completely.
-
Once dissolved, dilute to the 50 mL mark with the same solvent.
-
Transfer the solution to a labeled amber glass bottle for storage.
-
Protocol 2: Preparation of this compound Solid Triturate
This protocol is the most recommended method for ensuring indicator stability and longevity.
-
Reagents and Materials:
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This compound (or Eriochrome Black T) powder
-
Sodium Chloride (NaCl) or Potassium Chloride (KCl), dry powder
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Mortar and Pestle
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Spatula
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Airtight container for storage
-
-
Procedure:
-
Accurately weigh 1.0 g of this compound powder.
-
Accurately weigh 99.0 g of dry sodium chloride.
-
Combine the two powders in a clean, dry mortar.
-
Gently grind the mixture with the pestle until a fine, homogenous powder is obtained.
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Transfer the triturate to a labeled, airtight container and store in a dry place.
-
Visualizations
Logical Workflow for Troubleshooting Indicator Issues
Caption: Troubleshooting workflow for this compound endpoint issues.
Signaling Pathway of Indicator Action and Degradation
Caption: Chemical pathways for indicator function and degradation.
References
Enhancing the stability of Mordant Black PV solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Mordant Black PV (also known as Eriochrome Black T) indicator solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide is designed to help you identify and resolve common problems encountered when using this compound solutions in complexometric titrations.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Faint or indistinct endpoint color change | 1. Degraded Indicator Solution: The this compound has likely oxidized or polymerized, reducing its effectiveness. Aqueous solutions are particularly prone to rapid degradation.[1] 2. Incorrect pH: The color change of this compound is highly pH-dependent. The optimal pH for most titrations (e.g., water hardness) is between 8 and 10.[2] | 1. Prepare a fresh indicator solution. For enhanced stability, use a non-aqueous solvent such as ethanol or triethanolamine and add a stabilizer like hydroxylamine hydrochloride.[1][2][3] 2. Use a pH buffer. An ammonia-ammonium chloride buffer is commonly used to maintain the pH around 10. |
| Solution is blue upon addition to the analyte, but should be wine-red | 1. Absence of free metal ions: The indicator will only turn red in the presence of free metal ions like Mg²⁺ or Ca²⁺. 2. Interference from other metal ions: Some metal ions, such as Fe³⁺, Al³⁺, Cu²⁺, Co²⁺, and Ni²⁺, can form very stable complexes with the indicator, "blocking" it from reacting with the analyte. | 1. Ensure the analyte contains the metal ions of interest. For titrations of calcium, a small amount of a magnesium salt can be added to ensure a sharp endpoint. 2. Use a masking agent. Triethanolamine can be added to the solution to mask the interfering ions. Sodium cyanide can also be used, but with extreme caution due to its toxicity. |
| Endpoint color reverts from blue back to red | Presence of high concentrations of certain interfering ions, like aluminum. This can cause a slow release of the metal ion back into the solution, which then reacts with the free indicator. | This reversion should not be mistaken for the true endpoint. The endpoint is the first permanent blue color. If this issue is persistent, consider using a different indicator or a back-titration method. |
| Precipitate forms during titration | Precipitation of metal hydroxides. This can occur if the pH of the solution is too high for the specific metal ion being titrated. | Adjust the pH of the solution. In some cases, a back-titration method may be necessary, where an excess of EDTA is added to an acidic solution of the analyte, the pH is then adjusted, and the excess EDTA is titrated. |
Frequently Asked Questions (FAQs)
Solution Preparation and Stability
Q1: Why does my aqueous this compound solution stop working after a few days?
A1: Aqueous solutions of this compound are notoriously unstable. The dye molecules are susceptible to oxidation and polymerization in water, which leads to a rapid loss of indicator activity. It is recommended to prepare fresh aqueous solutions daily or to use a more stable formulation.
Q2: What is the best way to prepare a stable this compound solution?
A2: For a longer shelf life, it is best to dissolve this compound in an organic solvent and add a stabilizer. A commonly used stable formulation involves dissolving the indicator in ethanol or methanol along with hydroxylamine hydrochloride. Triethanolamine can also be used as a solvent and has the added benefit of acting as a masking agent for interfering ions.
Q3: What is the role of hydroxylamine hydrochloride in the indicator solution?
A3: Hydroxylamine hydrochloride is a reducing agent that is added to prevent the oxidative degradation of the this compound dye. This significantly enhances the stability and shelf life of the solution.
Q4: Can I use a solid mixture of this compound instead of a solution?
A4: Yes, a solid mixture of this compound with an inert salt like sodium chloride (typically in a 1:100 ratio) is very stable and can be stored for an extended period. A small amount of this mixture can be added directly to the titration flask.
Storage and Shelf Life
Q5: How should I store my this compound solutions?
A5: Solutions should be stored in tightly sealed, preferably brown or opaque bottles, in a cool, dark place to protect them from light and air.
Q6: What is the expected shelf life of different this compound solutions?
A6: The shelf life varies significantly with the solvent and the presence of stabilizers. The following table provides a general guideline:
| Solvent System | Stabilizer(s) | Reported Shelf Life | Reference(s) |
| Water | None | A few days | |
| Ethanol/Methanol | Hydroxylamine Hydrochloride | Several weeks to a month | |
| Ethanol/Water | None | At least 2 months | |
| Triethanolamine | None (may contain some ethanol) | Can be stored for a longer period | |
| Solid Mixture | Sodium Chloride | Indefinite (if stored properly) |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Indicator Solution (with Hydroxylamine Hydrochloride)
Objective: To prepare a this compound solution with enhanced stability for use in complexometric titrations.
Materials:
-
This compound (Eriochrome Black T) powder
-
Hydroxylamine hydrochloride
-
Methanol or Ethanol (95%)
-
50 mL volumetric flask
-
Weighing balance
-
Spatula and weighing paper
Procedure:
-
Accurately weigh 0.2 g of this compound powder and 2.0 g of hydroxylamine hydrochloride.
-
Transfer both solids into a 50 mL volumetric flask.
-
Add a small amount of methanol or ethanol to dissolve the solids.
-
Once dissolved, add more solvent to bring the total volume to the 50 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed, light-resistant bottle in a cool, dark place.
Protocol 2: Spectrophotometric Assessment of this compound Solution Stability
Objective: To quantitatively monitor the degradation of a this compound solution over time.
Materials:
-
Prepared this compound solution
-
pH 10 buffer solution (e.g., ammonia-ammonium chloride)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of dilutions of a freshly prepared this compound solution in a pH 10 buffer to determine the optimal concentration for absorbance measurements (typically in the range of 0.2 to 0.8 absorbance units).
-
Scan the spectrum of the fresh solution to determine the wavelength of maximum absorbance (λmax).
-
Store the stock this compound solution under the desired conditions (e.g., room temperature, refrigerated, exposed to light).
-
At regular intervals (e.g., daily for aqueous solutions, weekly for stabilized solutions), take an aliquot of the stock solution and prepare a dilution in the pH 10 buffer, identical to the initial measurement.
-
Measure the absorbance of the aged solution at the predetermined λmax.
-
A decrease in absorbance over time indicates degradation of the dye. The degradation rate can be calculated from the change in absorbance.
Visualizations
Caption: Conceptual pathway of this compound degradation and the role of stabilizers.
Caption: Experimental workflow for determining the stability and shelf life of this compound solutions.
References
Technical Support Center: Complexometric Titrations with Mordant Black 11 (Eriochrome Black T)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming interference in complexometric titrations using Mordant Black 11 (also known as Eriochrome Black T) as an indicator. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Mordant Black 11 (Eriochrome Black T) and how does it work in complexometric titrations?
Mordant Black 11, commonly known as Eriochrome Black T (EBT), is a metallochromic indicator used in complexometric titrations to determine the concentration of metal ions.[1][2][3][4] It forms a colored complex, typically wine-red, with metal ions such as magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺).[5] During the titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the EDTA first binds with the free metal ions in the solution. At the endpoint, when all free metal ions are complexed with EDTA, the EDTA displaces the metal ion from the indicator-metal complex. This releases the free indicator into the solution, causing a sharp color change to blue, signaling the completion of the titration. The stability of the metal-EDTA complex must be greater than that of the metal-indicator complex for a sharp endpoint.
Q2: What are the common sources of interference in complexometric titrations using Mordant Black 11?
Interference in complexometric titrations often arises from the presence of other metal ions in the sample that can also form complexes with EDTA. This is a common issue as EDTA is a non-selective complexing agent. Common interfering ions include iron (Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), and other heavy metals. These ions can "block" the indicator by forming a very stable complex with it that EDTA cannot easily break, leading to an indistinct or absent endpoint.
Q3: How can interference from other metal ions be overcome?
There are two primary strategies to overcome interference from other metal ions:
-
pH Control: The stability of metal-EDTA complexes is pH-dependent. By adjusting the pH of the titration medium, it is possible to selectively titrate metal ions that form stable complexes at a particular pH, while others do not. For instance, titrations using Mordant Black 11 are typically carried out at a pH of 10, maintained by an ammonia buffer, for the determination of ions like Mg²⁺, Ca²⁺, and Zn²⁺.
-
Use of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with EDTA or the indicator. The choice of masking agent depends on the specific interfering ion present. For example, cyanide can be used to mask ions like Cu²⁺, Ni²⁺, and Co²⁺, while triethanolamine can mask Al³⁺, Fe³⁺, and Mn²⁺.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Indistinct or sluggish endpoint | Presence of interfering metal ions blocking the indicator. | Add an appropriate masking agent before adding the indicator. For example, use triethanolamine to mask aluminum or iron. Ensure the pH is correctly adjusted to 10. |
| Incorrect pH of the solution. | Use a calibrated pH meter to verify and adjust the pH to 10 using an ammonia buffer solution. | |
| Initial solution color is not wine-red after adding the indicator | The indicator has been "blocked" by an interfering ion before the titration begins. | Add the masking agent to the sample solution before adding the Mordant Black 11 indicator. |
| The pH is outside the optimal range for the indicator. | Ensure the solution is buffered to pH 10. At pH values below 6.3, the indicator itself is red, which can be misleading. | |
| Endpoint color fades back to red | Slow dissociation of the interfering ion-EDTA complex, releasing the interfering ion which then complexes with the free indicator. | This indicates significant interference. A more effective masking agent may be needed, or a different analytical method might be more suitable. |
| No color change at the endpoint | The interfering ion forms a more stable complex with the indicator than with EDTA. | Increase the concentration of the masking agent or use a combination of masking agents. Alternatively, a back-titration method may be necessary. |
Quantitative Data on Masking Agents
The following table provides examples of masking agents and the ions they can effectively mask in complexometric titrations. The effectiveness of a masking agent is dependent on the pH of the solution and the relative concentrations of the analyte and interfering ions.
| Masking Agent | Interfering Ions Masked | Typical pH Range | Notes |
| Potassium Cyanide (KCN) | Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺ | 10 | Caution: Highly toxic. Use with extreme care in a well-ventilated fume hood. |
| Triethanolamine (TEA) | Al³⁺, Fe³⁺, Mn²⁺ | 10 | Often used to prevent the precipitation of metal hydroxides at high pH. |
| Ammonium Fluoride (NH₄F) | Al³⁺, Fe³⁺, Ti⁴⁺ | 10 | Forms stable fluoride complexes with these ions. |
| Ascorbic Acid | Fe³⁺, Cu²⁺ | Acidic to neutral | Reduces Fe³⁺ to Fe²⁺ and Cu²⁺ to Cu⁺, which are then less likely to interfere or can be masked by other agents. |
Experimental Protocols
Protocol 1: Determination of Zinc in the Presence of Iron Interference
This protocol describes the direct titration of zinc ions with EDTA using Mordant Black 11 as an indicator, with triethanolamine used to mask interfering iron ions.
Reagents:
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Mordant Black 11 (Eriochrome Black T) indicator solid mixture (1 part indicator to 100 parts NaCl)
-
Triethanolamine (TEA)
-
Sample solution containing zinc and iron ions
Procedure:
-
Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1-2 mL of triethanolamine to the flask and swirl to mix. This will complex the iron ions.
-
Dilute the solution to about 100 mL with deionized water.
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Add 2 mL of the ammonia buffer solution to adjust the pH to 10.
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Add a small pinch (approximately 50 mg) of the Mordant Black 11 indicator mixture. The solution should turn wine-red.
-
Titrate with the standard 0.01 M EDTA solution until the color changes sharply from wine-red to a clear blue.
-
Record the volume of EDTA used.
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Calculate the concentration of zinc in the sample.
Protocol 2: Determination of Water Hardness (Calcium and Magnesium)
This protocol outlines the standard method for determining the total hardness of a water sample.
Reagents:
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Mordant Black 11 (Eriochrome Black T) indicator solution (0.5 g in 100 mL of ethanol)
Procedure:
-
Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the ammonia buffer solution.
-
Add 2-3 drops of the Mordant Black 11 indicator solution. The solution will turn wine-red if hardness is present.
-
Titrate with the standard 0.01 M EDTA solution with constant swirling.
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The endpoint is reached when the color changes from wine-red to blue.
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Record the volume of EDTA used.
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Calculate the total hardness of the water in mg/L of CaCO₃.
Visualizations
Below are diagrams illustrating the key processes in complexometric titrations with interference.
Caption: Workflow for complexometric titration with a masking agent.
Caption: Principle of overcoming interference using a masking agent.
References
- 1. titrations.info [titrations.info]
- 2. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 3. gldbirdgel.com [gldbirdgel.com]
- 4. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 5. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
Technical Support Center: Enhancing the Efficiency of Mordant Black PV in Dye-Sensitized Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Mordant Black PV (also known as Eriochrome Black T) in dye-sensitized solar cells (DSSCs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of DSSCs using this compound as a sensitizer.
| Issue | Potential Cause | Recommended Solution |
| Low Power Conversion Efficiency (PCE) | Inefficient electron injection from the dye to the TiO₂ conduction band. | Optimize the dye loading time and concentration. Ensure the dye solution is fresh. Consider using a co-adsorbent to improve dye anchoring and reduce aggregation. |
| High charge recombination rates at the TiO₂/dye/electrolyte interface. | Introduce a blocking layer (e.g., a thin, compact TiO₂ layer) on the FTO glass before depositing the mesoporous TiO₂. Use of co-adsorbents can also passivate the TiO₂ surface and reduce recombination. | |
| Poor light harvesting by the dye. | Increase the thickness of the mesoporous TiO₂ layer to increase dye loading. However, be aware that excessive thickness can increase recombination. Optimize the dye concentration in the sensitization solution. | |
| Low Short-Circuit Current (Jsc) | Dye aggregation on the TiO₂ surface, leading to quenching of excited states. | Use a co-adsorbent, such as chenodeoxycholic acid (CDCA), in the dye solution to prevent dye aggregation. Optimize the dye concentration and sensitization time. |
| Incomplete filling of the electrolyte into the porous TiO₂ electrode. | Ensure the electrolyte has low viscosity for better penetration. Apply a vacuum during electrolyte filling. | |
| Poor contact between the electrodes. | Ensure the cell is properly sealed and clamped. Check the quality of the conductive substrate. | |
| Low Open-Circuit Voltage (Voc) | High rate of electron recombination from the TiO₂ conduction band to the electrolyte. | Use a co-adsorbent to create a blocking layer on the TiO₂ surface. Modify the electrolyte composition, for example, by adding guanidinium thiocyanate. |
| Mismatch of energy levels between the dye's LUMO and the TiO₂ conduction band. | While difficult to change for a specific dye, ensure the TiO₂ is of high quality and properly sintered. | |
| Low Fill Factor (FF) | High series resistance within the cell. | Ensure good electrical contacts between all components. Use a highly conductive FTO glass. Optimize the thickness of the TiO₂ layer. |
| High charge recombination rates. | Refer to solutions for low Voc, as recombination negatively impacts FF. | |
| Electrolyte degradation or leakage. | Ensure the cell is hermetically sealed to prevent solvent evaporation and contamination. Use a stable electrolyte. | |
| Poor Dye Adsorption (uneven color on TiO₂ film) | Contamination of the TiO₂ surface. | Thoroughly clean the FTO glass and handle it with care to avoid fingerprints or other residues. |
| Incorrect pH of the dye solution. | Adjust the pH of the dye solution to optimize the anchoring of the dye to the TiO₂ surface. For many dyes, an acidic environment can improve adsorption. | |
| Cell Instability (performance degrades quickly) | Dye desorption from the TiO₂ surface. | Mordant dyes generally have good stability. However, ensure strong anchoring by optimizing the sensitization process. |
| Electrolyte leakage or degradation. | Use a stable, low-volatility electrolyte and ensure the cell is properly sealed.[1] | |
| Photodegradation of the dye. | While this compound is relatively stable, prolonged exposure to high-intensity light can cause some degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (Eriochrome Black T) for sensitizing the TiO₂ electrode?
A1: The optimal concentration can vary depending on the solvent and co-adsorbent used. A study on Eriochrome Black T suggested that increasing the dye concentration can lead to higher efficiency within the tested range (5.43 g/L to 6.67 g/L).[3][4] It is recommended to start with a concentration of around 0.3 to 0.5 mM in a suitable solvent like ethanol and optimize from there.
Q2: How can I prevent the aggregation of this compound on the TiO₂ surface?
A2: Dye aggregation is a common issue that reduces cell efficiency.[5] The most effective method to prevent this is by using a co-adsorbent in the dye solution. Chenodeoxycholic acid (CDCA) is a widely used co-adsorbent that can be added to the this compound solution (e.g., in a 1:10 molar ratio of dye to CDCA) to form a self-assembled monolayer on the TiO₂ surface, which helps to separate the dye molecules.
Q3: What are the expected photovoltaic performance parameters for a DSSC using this compound?
A3: The performance of DSSCs with this compound can vary significantly based on the experimental conditions. One study reported efficiencies ranging from 0.090% to 0.246% depending on the dye concentration and the specific form of Eriochrome Black T used. It is important to note that these values are from a specific set of experiments and can be improved with optimization. For comparison, a table with performance data of various dyes is provided below.
Quantitative Data Presentation
The following table summarizes the photovoltaic performance of DSSCs using Eriochrome Black T (this compound) at different concentrations, as reported in a study.
| Dye Concentration (g/L) | Dye Color | Power Conversion Efficiency (PCE) (%) |
| 6.67 | Dark Blue | 0.091 |
| 6.03 | Dark Blue | 0.090 |
| 5.43 | Dark Blue | 0.229 |
| 6.67 | Yellow | 0.228 |
| 6.03 | Yellow | 0.193 |
| 5.43 | Yellow | 0.181 |
| 6.67 | Red | 0.246 |
| 6.03 | Red | 0.235 |
| 5.43 | Red | 0.193 |
Data extracted from "The Effect of Eriochrome Black T Concentrations on the Efficiency of Dye-sensitized Solar Cells".
Experimental Protocols
Detailed Methodology for DSSC Fabrication with this compound
This protocol outlines the key steps for fabricating a dye-sensitized solar cell using this compound.
1. Preparation of TiO₂ Photoanode:
-
Cleaning of FTO Glass: Sequentially clean FTO (Fluorine-doped Tin Oxide) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and ethanol for 15 minutes each.
-
Deposition of TiO₂ Paste: Apply a layer of TiO₂ paste (e.g., P25) onto the conductive side of the FTO glass using the doctor-blade technique. Use adhesive tape as a spacer to control the thickness of the film.
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Sintering of TiO₂ Film: Dry the TiO₂ film at 125°C for 5 minutes and then sinter it in a furnace at 450-500°C for 30 minutes to create a mesoporous structure. Let it cool down to room temperature.
2. Dye Sensitization:
-
Preparation of Dye Solution: Prepare a 0.3 mM solution of this compound (Eriochrome Black T) in absolute ethanol. To mitigate aggregation, add a co-adsorbent like chenodeoxycholic acid (CDCA) at a concentration of 3 mM.
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Immersion: Immerse the sintered TiO₂ photoanode in the dye solution and keep it in a dark, sealed container for 12-24 hours at room temperature to ensure adequate dye loading.
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Rinsing: After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it in a stream of nitrogen or air.
3. Assembly of the DSSC:
-
Preparation of Counter Electrode: Prepare a counter electrode by depositing a thin layer of platinum (e.g., by sputtering or by applying a drop of H₂PtCl₆ solution and heating at 400°C) on another FTO glass.
-
Sealing: Assemble the dye-sensitized photoanode and the platinum counter electrode in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn). Seal the edges by heating the polymer.
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Electrolyte Injection: Introduce the electrolyte (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through a small hole pre-drilled in the counter electrode. The electrolyte will fill the space between the electrodes via capillary action. Seal the hole with a small piece of Surlyn and a coverslip.
Mandatory Visualizations
Caption: Experimental workflow for the fabrication of a DSSC with this compound.
Caption: Troubleshooting logic for low power conversion efficiency in this compound DSSCs.
References
- 1. Stability of dye-sensitized solar cells under extended thermal stress - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajr2p.com [journalajr2p.com]
- 5. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Decolorization of Mordant Black PV Effluent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the decolorization of Mordant Black PV effluent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for decolorizing this compound effluent?
A1: The primary methods for the decolorization of this compound and similar azo dyes include biological treatment (biodegradation), chemical oxidation (Advanced Oxidation Processes - AOPs), coagulation/flocculation, and physical adsorption. Each method has its own set of optimal conditions and potential challenges.
Q2: Why is pH a critical parameter in the decolorization process?
A2: The pH of the effluent significantly influences the efficiency of most decolorization methods. For biological treatments, pH affects microbial activity, with many bacteria preferring a slightly acidic to neutral environment.[1] In chemical oxidation processes like Fenton's reaction, an acidic pH is often required to generate highly reactive hydroxyl radicals.[2] For adsorption, pH can alter the surface charge of the adsorbent and the dye molecule, thereby affecting the electrostatic interactions between them.[3][4]
Q3: What is the typical optimal pH range for treating Mordant Black dyes?
A3: The optimal pH can vary depending on the treatment method. For laccase-catalyzed oxidation of this compound, the optimum pH is around 5.[5] For biodegradation of Mordant Black 11 by certain bacteria, an acidic pH of 6.0 has been found to be optimal. In contrast, for other bacterial strains and coagulation processes, a slightly alkaline pH of around 8 has shown maximum decolorization.
Q4: Can temperature affect the decolorization efficiency?
A4: Yes, temperature is a crucial factor. For biological methods, temperature affects microbial growth and enzyme activity, with an optimal range typically between 30-40°C. Higher temperatures can enhance the rate of chemical oxidation reactions up to a certain point.
Q5: Does the initial dye concentration impact the treatment process?
A5: Absolutely. Higher initial dye concentrations can be toxic to microorganisms in biological treatments, leading to a decrease in decolorization efficiency. In adsorption, a higher concentration can saturate the adsorbent material more quickly. For chemical oxidation, higher dye concentrations require a greater amount of oxidizing agents.
Troubleshooting Guides
Issue 1: Incomplete or Low Decolorization Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Measure the current pH of your effluent. 2. Adjust the pH to the optimal range for your chosen method (see data tables below). 3. For biological systems, ensure the pH remains stable throughout the experiment. |
| Incorrect Reagent/Coagulant Dosage | 1. Review the recommended dosage for your specific treatment. 2. Perform a jar test to determine the optimal coagulant dosage for your effluent. 3. For AOPs, ensure the correct ratio of catalyst (e.g., Fe²⁺) to oxidant (e.g., H₂O₂) is used. |
| Insufficient Reaction Time | 1. Increase the treatment time and take samples at regular intervals to monitor progress. 2. For biological treatments, allow sufficient time for microbial acclimation and degradation. |
| Inadequate Mixing | 1. Ensure proper agitation to promote contact between the dye molecules and the treatment agent (microbes, chemicals, or adsorbent). 2. For coagulation, follow a rapid mixing phase to disperse the coagulant, followed by a slow mixing phase for floc formation. |
| Presence of Inhibitory Substances | 1. Analyze the effluent for the presence of other chemicals that may interfere with the treatment process. 2. Consider a pre-treatment step to remove inhibitory compounds if necessary. |
Issue 2: Poor Floc Formation in Coagulation/Flocculation
| Potential Cause | Troubleshooting Steps |
| Incorrect Coagulant Dosage | 1. An overdose or underdose of coagulant can lead to poor floc formation. Perform a jar test to find the optimal concentration. |
| Suboptimal pH | 1. The effectiveness of many coagulants is highly pH-dependent. Adjust the pH to the optimal range for the selected coagulant. |
| Inadequate Mixing Speeds/Times | 1. Ensure a high-speed rapid mix (around 150 rpm for 2 minutes) to disperse the coagulant. 2. Follow with a slow mixing period (30-40 rpm for 15-20 minutes) to allow for floc growth. |
| Low Alkalinity of Effluent | 1. Some coagulants consume alkalinity. If the effluent has low alkalinity, consider adding a base to maintain the optimal pH. |
Issue 3: Low Efficiency in Biological Treatment
| Potential Cause | Troubleshooting Steps |
| Toxicity of Dye/Effluent | 1. High concentrations of this compound or other chemicals can be toxic to microorganisms. 2. Consider diluting the effluent or using a more resistant microbial strain. |
| Nutrient Limitation | 1. Ensure the growth medium contains sufficient carbon, nitrogen, and phosphorus for microbial activity. |
| Suboptimal Temperature or pH | 1. Maintain the optimal temperature and pH for the specific microbial culture being used. |
| Insufficient Acclimation Period | 1. Allow sufficient time for the microorganisms to adapt to the effluent before evaluating decolorization efficiency. |
Data Presentation: Optimized Parameters for Decolorization
Table 1: Biological Decolorization of Mordant Black Dyes
| Microorganism | Mordant Black Dye | Optimal pH | Optimal Temp. (°C) | Decolorization Efficiency (%) | Time |
| Klebsiella pneumoniae MB398 | Mordant Black 11 | 6.0 | 37 | 75.35 | 72 h |
| Staphylococcus sp. MB377 | Mordant Black 11 | Acidic | 37 | 76.12 | - |
| Bacillus subtilis MB378 | Mordant Black 11 | 8.0 | 30 | >50 | 24 h |
| Moraxella osloensis | Mordant Black 17 | - | 35 | 92 | 48 h |
Table 2: Coagulation/Flocculation of Mordant Black Dyes
| Coagulant | Mordant Black Dye | Optimal pH | Optimal Dosage | Decolorization Efficiency (%) |
| Alum | Mordant Black 11 | 6.5 | 400 mg/L | 98.65 |
| Moringa oleifera (aqueous extract) | Mordant Black 11 | 6.5 | 500 mg/L | 80.12 |
| Moringa oleifera (saline extract) | Mordant Black 11 | 6.5 | 500 mg/L | 95.02 |
Table 3: Advanced Oxidation Processes (AOPs) for Azo Dyes
| AOP Method | Azo Dye | Optimal pH | Key Parameters | Decolorization Efficiency (%) | Time |
| Laccase-catalyzed oxidation | This compound | 5.0 | - | Readily decolorized | - |
| Fe²⁺/H₂O₂/UV | Mordant Black 17 | 3.00 & 5.78 | [Fe²⁺] = 0.01 mM | High mineralization & detoxification | - |
| Fenton Oxidation | Reactive Black 5 | 3.0 | [FeSO₄] = 100 mg/L, [H₂O₂] = 400 mg/L | 99 | - |
Experimental Protocols
Protocol for Biological Decolorization
-
Culture Preparation: Cultivate the selected bacterial strain (e.g., Klebsiella pneumoniae) in a suitable nutrient broth.
-
Experimental Setup: In an Erlenmeyer flask, prepare a minimal salt medium (e.g., M9 broth) and supplement it with a known concentration of this compound (e.g., 100 mg/L).
-
Inoculation: Inoculate the medium with a specific volume of the bacterial culture (e.g., 2% v/v).
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Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and pH for the chosen microorganism.
-
Sampling and Analysis: At regular intervals, withdraw samples and centrifuge to remove bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the percentage of decolorization.
Protocol for Coagulation-Flocculation (Jar Test)
-
Sample Preparation: Fill a series of beakers with a fixed volume of the this compound effluent.
-
pH Adjustment: Adjust the pH of each beaker to the desired level.
-
Coagulant Addition: Add varying dosages of the coagulant solution to each beaker.
-
Rapid Mixing: Immediately stir the samples at a high speed (e.g., 150 rpm) for a short duration (e.g., 2 minutes) to ensure thorough mixing.
-
Slow Mixing: Reduce the stirring speed (e.g., 30-40 rpm) for a longer period (e.g., 15-20 minutes) to promote floc formation.
-
Settling: Turn off the stirrer and allow the flocs to settle for a specified time (e.g., 30-60 minutes).
-
Analysis: Collect the supernatant from each beaker and measure the residual color using a UV-Vis spectrophotometer to determine the optimal coagulant dosage.
Protocol for Advanced Oxidation Process (Fenton's Reagent)
-
Sample Preparation: Place a known volume of the this compound effluent into a reaction vessel.
-
pH Adjustment: Adjust the pH of the solution to the acidic range (typically pH 3-4).
-
Catalyst Addition: Add the iron salt catalyst (e.g., FeSO₄) to the solution and stir to dissolve.
-
Oxidant Addition: Introduce the hydrogen peroxide (H₂O₂) to initiate the reaction.
-
Reaction: Allow the reaction to proceed under constant stirring for a predetermined time.
-
Quenching and Analysis: At the end of the reaction, quench any residual H₂O₂ (e.g., by raising the pH). Measure the final color concentration to determine the decolorization efficiency.
Visualizations
References
- 1. Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the pH-Dependent Adsorption Behavior of Ionic Dyes on Phosphoric Acid-Activated Biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Initial pH Value on the Adsorption of Reactive Black 5 Dye on Powdered Activated Carbon: Kinetics, Mechanisms, and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing non-specific staining with Mordant Black PV in histology
Welcome to the technical support center for Mordant Black PV staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific staining in their histology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a type of mordant dye. Mordant dyes utilize a mordant, which is typically a metal salt (e.g., aluminum, chromium, iron), to form a coordination complex with the tissue components. This complex then binds the dye, creating a strong, insoluble color.[1][2] This mechanism allows for sharp and stable staining of specific tissue structures. The specificity of the staining is influenced by factors such as the type of mordant used, the pH of the staining solution, and the chemical structure of the tissue components.
Q2: What are the common causes of non-specific staining with mordant dyes?
Non-specific staining with mordant dyes like this compound can arise from several factors:
-
Improper Fixation: Over-fixation or under-fixation can alter tissue morphology and charge, leading to random dye binding.[3]
-
Incomplete Deparaffinization: Residual paraffin wax can trap the stain, causing background signal.[3][4]
-
Incorrect Mordant Concentration or Incubation Time: Excessive mordant can deposit non-specifically on the tissue.
-
Inappropriate Dye Concentration or Staining Time: Too high a dye concentration or prolonged staining can lead to overstaining and background noise.
-
Suboptimal pH of Staining Solution: The pH affects the charge of both the tissue and the dye-mordant complex, influencing their interaction.
-
Tissue Section Thickness: Thicker sections can trap excess stain, increasing background.
-
Contaminated Reagents or Water Quality: Impurities in reagents or tap water can interfere with the staining process.
Q3: Can I use blocking steps to reduce non-specific staining with this compound?
Yes, while blocking is most commonly associated with immunohistochemistry (IHC) to prevent non-specific antibody binding, the principle of blocking can be adapted for some mordant dye applications, especially if non-specific binding is due to ionic or hydrophobic interactions. Using a pre-incubation step with a protein solution like bovine serum albumin (BSA) or non-immune serum might reduce background by occupying non-specific binding sites.
Troubleshooting Guide: Non-Specific Staining with this compound
This guide provides a systematic approach to identifying and resolving common issues leading to non-specific staining.
Problem: High Background or Non-Specific Staining
Logical Troubleshooting Workflow
Here is a visual guide to the troubleshooting process for non-specific staining.
Caption: A flowchart illustrating the systematic approach to troubleshooting non-specific staining.
Detailed Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Quantitative Parameters to Adjust |
| Improper Fixation | Ensure optimal fixation time and fixative type for your tissue. Over-fixation can increase background. | Fixation Time: Reduce if signs of over-fixation are present. For 10% neutral buffered formalin, a common standard is 24-48 hours for routine specimens. |
| Incomplete Deparaffinization | Use fresh xylene or a xylene substitute and ensure sufficient incubation time. | Xylene Washes: Increase the number of washes (e.g., from 2 to 3) or the duration of each wash (e.g., from 3 to 5 minutes). |
| Suboptimal Section Thickness | Cut thinner sections to allow for better reagent penetration and removal. | Section Thickness: Aim for 4-5 µm for paraffin-embedded tissues. |
| Excessive Mordant Deposition | Titrate the mordant concentration and optimize the incubation time. | Mordant Concentration: Perform a dilution series (e.g., 2.5%, 5%, 10% aqueous solution of the mordant). Incubation Time: Test different timings (e.g., 5, 10, 15 minutes). |
| Inappropriate Staining Conditions | Optimize dye concentration, incubation time, and temperature. | Dye Concentration: Titrate the primary stain by preparing a series of dilutions. Incubation Time: Reduce the staining time incrementally (e.g., by 2-5 minute intervals). Temperature: Perform staining at room temperature unless the protocol specifies otherwise. |
| Inadequate Washing/Rinsing | Ensure thorough but gentle washing between steps to remove unbound reagents. | Washing Buffer: Use distilled or deionized water, or a buffer of appropriate pH. Wash Duration: Increase the duration or number of washes. |
| Incorrect pH of Solutions | Prepare all solutions with the correct pH as specified in the protocol. The pH can significantly affect dye binding. | pH Level: Use a calibrated pH meter to verify the pH of all buffers and staining solutions. |
| Reagent Quality | Use fresh, high-quality reagents and filtered stains. | Reagent Preparation: Prepare fresh solutions and filter the staining solution before use. |
Experimental Protocols
General Protocol for this compound Staining
This is a generalized protocol that should be optimized for your specific tissue and target.
Reagents:
-
This compound dye solution (concentration to be optimized)
-
Mordant solution (e.g., 5% aqueous potassium dichromate or iron alum)
-
Differentiating solution (e.g., 0.5-1% acid alcohol)
-
Deionized or distilled water
-
Xylene or xylene substitute
-
Ethanol (absolute, 95%, 70%)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in absolute ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in running tap water.
-
-
Mordanting:
-
Incubate sections in the mordant solution. The time will depend on the mordant and tissue type (typically 5-15 minutes).
-
Wash thoroughly in running tap water, then rinse in distilled water.
-
-
Staining:
-
Immerse slides in the this compound staining solution for the optimized time (e.g., 5-30 minutes).
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Briefly dip the slides in the differentiating solution to remove excess stain. This step requires microscopic control to avoid over-differentiating.
-
Immediately stop differentiation by washing in running tap water.
-
-
Dehydration and Clearing:
-
Dehydrate through graded alcohols (70%, 95%, absolute ethanol), 2 minutes each.
-
Clear in xylene or xylene substitute, 2 changes, 3 minutes each.
-
-
Mounting:
-
Apply a coverslip with a compatible mounting medium.
-
Workflow for Optimizing Staining Parameters
Caption: A workflow diagram for optimizing a new this compound staining protocol.
References
Technical Support Center: Refinement of Mordant Black PV Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing high-purity Mordant Black PV (also known as C.I. Mordant Black 9). It includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges in the synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, covering the key stages of diazotization, coupling, and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high-purity this compound?
A1: The two most critical factors are the purity of the starting materials and precise control of reaction conditions. Specifically:
-
Purity of 1,5-Dihydroxynaphthalene: The presence of the isomeric impurity, 1,6-dihydroxynaphthalene, in the coupling component is a primary source of impurities in the final product. Purification of the commercial 1,5-dihydroxynaphthalene is highly recommended.
-
Temperature Control: The diazotization reaction must be maintained at a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and a lower yield.
Q2: My final product has a brownish tint instead of a deep black color. What is the likely cause?
A2: A brownish tint often indicates the presence of impurities arising from side reactions. Common causes include:
-
Decomposition of the Diazonium Salt: If the temperature during diazotization was too high, the diazonium salt may have decomposed to form 4-hydroxy-3-sulfobenzenediazonium salt, which can then form other colored impurities.
-
Oxidation of Intermediates: Phenolic compounds, like 1,5-dihydroxynaphthalene, are susceptible to oxidation, especially at higher pH. This can lead to the formation of colored byproducts.
-
Incorrect pH during Coupling: The pH of the coupling reaction is crucial. For phenols, the coupling is typically carried out under mildly alkaline conditions. If the pH is too high, it can promote oxidation; if it's too low, the coupling reaction will be slow or incomplete.
Q3: The yield of my synthesis is consistently low. What are the potential reasons?
A3: Low yield can be attributed to several factors throughout the synthesis:
-
Incomplete Diazotization: An insufficient amount of sodium nitrite or inadequate acidic conditions can lead to incomplete conversion of the primary aromatic amine to the diazonium salt.
-
Decomposition of the Diazonium Salt: As mentioned, failure to maintain a low temperature will lead to the loss of the diazonium salt.
-
Inefficient Coupling: Incorrect pH, poor mixing, or the presence of impurities can hinder the coupling reaction.
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps if not performed carefully.
Troubleshooting Specific Issues
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving 1,5-Dihydroxynaphthalene | Low-quality starting material or presence of insoluble impurities. | Purify the 1,5-dihydroxynaphthalene by washing with a brine solution as detailed in the experimental protocol. |
| Formation of a tarry or oily product | Side reactions due to improper temperature or pH control. | Strictly maintain the temperature between 0-5 °C during diazotization and coupling. Ensure precise pH control during the coupling step. |
| Inconsistent results between batches | Variations in reaction conditions or reagent quality. | Standardize all reaction parameters, including temperature, reaction time, and rate of addition of reagents. Use reagents from the same batch if possible. |
| Product is difficult to filter | Formation of very fine particles. | Allow the product to fully precipitate and age in the reaction mixture before filtration. Using a filter aid may also help. |
Data Presentation
The following table summarizes the impact of raw material purification on the final product purity.
| Parameter | Standard Synthesis | Synthesis with Purified 1,5-Dihydroxynaphthalene |
| Purity of 1,5-Dihydroxynaphthalene | ~93% | >99% |
| Appearance of Final Product | Black powder with a brownish tint | Deep black crystalline powder |
| Solubility in Hot Water (180 g/L) | Good | Excellent |
| Presence of Isomeric Impurities | Detectable | Not detectable or significantly reduced |
Experimental Protocols
1. Purification of 1,5-Dihydroxynaphthalene
-
Objective: To remove the 1,6-dihydroxynaphthalene isomer and other impurities.
-
Procedure:
-
In a reaction vessel, add 100 g of commercial 1,5-dihydroxynaphthalene to 300 mL of a 25% (w/v) sodium chloride brine solution.
-
Stir the slurry vigorously for 30 minutes at room temperature.
-
Filter the mixture by suction filtration and wash the solid with a small amount of cold deionized water.
-
Dry the purified 1,5-dihydroxynaphthalene in a vacuum oven at 60 °C until a constant weight is achieved. The purity should be >99%.
-
2. Synthesis of this compound
-
Step 1: Diazotization of 3-Amino-4-hydroxybenzenesulfonic acid
-
In a 500 mL beaker, dissolve 18.9 g (0.1 mol) of 3-amino-4-hydroxybenzenesulfonic acid in 100 mL of water containing 4 g (0.1 mol) of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water.
-
Slowly add the sodium nitrite solution to the cooled amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, slowly add 20 mL of 37% hydrochloric acid, keeping the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
-
-
Step 2: Coupling Reaction
-
In a 1 L beaker, dissolve 16.0 g (0.1 mol) of purified 1,5-dihydroxynaphthalene in 200 mL of a 10% (w/v) sodium carbonate solution.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 1,5-dihydroxynaphthalene solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a pH of 8-9 during the addition. Adjust the pH with a 10% sodium carbonate solution if necessary.
-
After the addition is complete, continue stirring the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature. A dark precipitate of this compound will form.
-
-
Step 3: Isolation and Purification of this compound
-
Acidify the reaction mixture to a pH of 5-6 with dilute hydrochloric acid.
-
Heat the slurry to 60-70 °C and then add sodium chloride (approximately 20% w/v) to salt out the dye.
-
Cool the mixture to room temperature and then filter the precipitate using a Buchner funnel.
-
Wash the filter cake with a 10% brine solution to remove unreacted starting materials and inorganic salts.
-
For higher purity, the crude product can be recrystallized from hot water.
-
Dry the purified this compound in an oven at 80-90 °C to a constant weight.
-
Mandatory Visualizations
Caption: Workflow for the high-purity synthesis of this compound.
Validation & Comparative
A Comparative Guide to Complexometric Indicators: Mordant Black PV vs. Eriochrome Black T
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate indicator is paramount for accurate and reliable results in complexometric titrations. This guide provides a detailed comparison of two such indicators: Mordant Black PV and the more commonly known Eriochrome Black T. While both are azo dyes with metal-complexing properties, their documented applications and performance characteristics show significant divergence.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each indicator is crucial for their appropriate application. The key properties of this compound and Eriochrome Black T are summarized below.
| Property | This compound | Eriochrome Black T (Mordant Black 11) |
| Synonyms | C.I. Mordant Black 9, Acid this compound | Solochrome Black T, Erio T, Mordant Black 11[1] |
| CAS Number | 2052-25-7[2] | 1787-61-7[3] |
| Chemical Formula | C₁₆H₁₁N₂NaO₆S[2] | C₂₀H₁₂N₃NaO₇S[4] |
| Molecular Weight | 382.32 g/mol | 461.38 g/mol |
| Appearance | Black powder | Dark brown to black powder |
| Solubility in Water | Soluble (forms a bordeaux red solution) | Soluble |
| Solubility in Ethanol | Soluble (forms a product red solution) | Soluble |
Performance as a Complexometric Indicator
While both compounds are classified as mordant dyes, indicating an ability to form complexes with metal ions, their utility and documented performance in complexometric titrations differ significantly.
Eriochrome Black T (EBT) is a well-established and widely used complexometric indicator, particularly for the determination of water hardness (calcium and magnesium ions) with EDTA. Its mechanism relies on forming a colored complex with metal ions in the analyte solution before the titration begins. As the titrant (e.g., EDTA) is added, it sequesters the metal ions. At the endpoint, when all metal ions are complexed by the titrant, the indicator is released back into its free form, resulting in a distinct color change.
Key Performance Characteristics of Eriochrome Black T:
-
pH Range: The optimal pH for using Eriochrome Black T is around 10, typically maintained with an ammonia-ammonium chloride buffer.
-
Color Change: In the presence of metal ions like Mg²⁺ and Ca²⁺, EBT forms a wine-red complex. The free indicator is blue at pH 10. Therefore, the endpoint of the titration is marked by a sharp color change from wine-red to blue.
-
Endpoint Sharpness: The color transition of EBT is generally considered sharp and easily detectable, contributing to its widespread use.
This compound , on the other hand, is primarily documented as a dye for the textile industry, used for coloring wool, silk, and nylon. Its application as a complexometric indicator is not well-established in the scientific literature. There is a lack of available experimental data directly comparing its performance—such as endpoint sharpness, accuracy, and optimal pH range—against Eriochrome Black T for complexometric titrations. While its chemical structure suggests potential for metal complexation, its efficacy and reliability as a titrimetric indicator remain to be systematically evaluated and documented.
Experimental Protocols
General Protocol for Complexometric Titration with Eriochrome Black T
This protocol outlines a typical procedure for the determination of water hardness using EDTA and Eriochrome Black T.
Materials:
-
Water sample
-
Standardized EDTA solution (e.g., 0.01 M)
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator solution
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Pipette a known volume of the water sample into a conical flask.
-
Add 1-2 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color, indicating the formation of the metal-indicator complex.
-
Titrate the sample with the standardized EDTA solution from a burette with constant swirling.
-
The endpoint is reached when the color of the solution changes sharply from wine-red to a distinct blue.
-
Record the volume of EDTA solution used.
-
Repeat the titration for concordant readings and calculate the concentration of metal ions in the sample.
Due to the limited information on this compound's use as a complexometric indicator, a standardized experimental protocol for its application in this context is not available.
Visualizing the Titration Process
The following diagrams illustrate the fundamental principles of complexometric titrations and a typical experimental workflow.
Caption: Mechanism of a complexometric titration with a metallochromic indicator.
Caption: Experimental workflow for a typical complexometric titration.
Conclusion
Based on currently available scientific literature, Eriochrome Black T is the demonstrably superior and recommended choice for a complexometric indicator in titrations such as water hardness determination. Its properties, mechanism, and the visual sharpness of its endpoint are well-documented and validated through extensive use in analytical chemistry.
This compound , while sharing a classification as a mordant dye, lacks the necessary documented evidence to support its use as a reliable complexometric indicator. Its primary application remains in the textile industry. For researchers, scientists, and professionals in drug development who require high accuracy and reproducibility in their analytical results, Eriochrome Black T represents the more dependable and scientifically validated option. Further research would be necessary to evaluate the potential of this compound as a viable alternative in complexometric titrations.
References
A Comparative Guide to Azo Dyes in Solar Cell Technology: Spotlight on Mordant Black Dyes
For researchers, scientists, and professionals in drug development exploring alternative photosensitizers for solar energy applications, this guide offers a comparative analysis of Mordant Black PV and other azo dyes in the context of dye-sensitized solar cells (DSSCs). This document provides a data-driven comparison of their performance, detailed experimental protocols, and visualizations of key processes.
Azo dyes, a prominent class of organic compounds characterized by the functional group R-N=N-R', are gaining traction as sensitizers in DSSCs due to their facile synthesis, cost-effectiveness, and high molar extinction coefficients.[1] Among these, mordant azo dyes are of particular interest due to their ability to form stable complexes with the semiconductor photoanode, potentially enhancing the durability and performance of the solar cell.[2] This guide focuses on the performance characteristics of mordant black azo dyes in comparison to other azo dyes used in solar cell research.
Performance Comparison of Azo Dyes in Dye-Sensitized Solar Cells
The efficacy of a dye in a DSSC is primarily evaluated by its power conversion efficiency (PCE), which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The following table summarizes the reported photovoltaic performance of various azo dyes, offering a comparative perspective on the potential of mordant black dyes.
| Dye Name | Dye Class | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Eriochrome Black T | Mordant Azo | - | - | - | 0.091 - 0.246 | [3] |
| Amido Black 10B | Azo | - | - | - | - | [4] |
| Methyl Orange | Azo | - | - | - | - | [4] |
| 4-(2-pyridylazo) resorcinol | Azo | - | - | - | - | |
| Dye 1 (n-propyl substituted) | Azo (1,8-naphthalimide) | - | - | - | 2.11 | |
| Dye 2 (n-propyl substituted) | Azo (1,8-naphthalimide) | - | - | - | 2.32 | |
| Dye 3 (n-propyl substituted) | Azo (1,8-naphthalimide) | - | - | - | 2.17 |
Note: Direct comparative data under identical experimental conditions is limited. The performance of DSSCs is highly dependent on various factors including the semiconductor material, electrolyte composition, and fabrication process.
Experimental Protocols
The following sections detail the typical methodologies employed in the fabrication and characterization of dye-sensitized solar cells using azo dyes.
Fabrication of Dye-Sensitized Solar Cells
A standard procedure for the fabrication of a DSSC involves the preparation of a photoanode, a counter electrode, and the assembly of the cell with an electrolyte.
1. Photoanode Preparation:
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
TiO₂ Paste Deposition: A compact layer of TiO₂ is often first deposited on the FTO glass by methods like spin coating or spray pyrolysis to prevent short-circuiting. Subsequently, a mesoporous layer of TiO₂ nanoparticles is deposited, typically using the doctor-blade technique.
-
Sintering: The TiO₂-coated substrate is gradually heated (sintered) at high temperatures (e.g., 450-500 °C) to ensure good mechanical stability and electrical contact between the nanoparticles.
-
Dye Sensitization: After cooling to room temperature, the TiO₂ film is immersed in a solution of the azo dye (e.g., in ethanol or a suitable solvent mixture) for a specific duration (typically 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.
2. Counter Electrode Preparation:
-
A thin layer of a catalytic material, commonly platinum or carbon, is deposited on another FTO glass substrate. This can be achieved through methods like sputtering, screen printing, or simply by applying a carbon soot layer from a candle.
3. Cell Assembly:
-
The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn).
-
The assembly is heated to seal the edges.
-
An electrolyte solution, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
Characterization of Photovoltaic Performance
The performance of the fabricated DSSCs is evaluated under simulated solar illumination.
-
Current-Voltage (I-V) Measurement: The I-V characteristics of the solar cell are measured using a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source meter. This measurement yields the key performance parameters: Jsc, Voc, FF, and PCE.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measurements are conducted to determine the quantum efficiency of the cell at different wavelengths of light. This provides insights into the light-harvesting efficiency of the dye.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes occurring at the different interfaces within the solar cell, such as the TiO₂/dye/electrolyte interface.
Visualizing the DSSC Fabrication Workflow
The following diagram, generated using Graphviz, illustrates the general workflow for fabricating a dye-sensitized solar cell.
References
A Comparative Guide to Alternative Indicators for Metal Ion Titration
For researchers, scientists, and professionals in drug development engaged in complexometric titrations, the choice of indicator is paramount for achieving accurate and reproducible results. While Mordant Black PV and the closely related Eriochrome Black T (EBT) are widely used, several alternative indicators offer distinct advantages in terms of stability, sharpness of the endpoint, and applicability to specific metal ions. This guide provides an objective comparison of key alternative indicators, supported by experimental data and protocols to aid in the selection of the most suitable indicator for your specific application.
Comparison of Alternative Indicators
The selection of an appropriate indicator is dictated by the metal ion being titrated, the pH of the solution, and the desired sharpness of the color change at the endpoint. The following table summarizes the key performance characteristics of prominent alternatives to this compound.
| Indicator | Common Metal Ions Titrated | Optimal pH Range | Color Change (Metal-Complex to Free Indicator) | Key Advantages |
| Calmagite | Ca²⁺, Mg²⁺ (total hardness) | 9 - 11[1] | Wine Red to Blue[1][2] | Longer shelf life and sharper endpoint than Eriochrome Black T.[2][3] |
| Patton-Reeder (Calconcarboxylic Acid) | Ca²⁺ (in the presence of Mg²⁺) | 12 - 14 | Wine Red to Pure Blue | High specificity for calcium ions, even in high-alkalinity conditions. |
| Murexide | Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺ | 12 (for Ca²⁺) | Violet to Bluish Violet (for Ca²⁺) | Specific for calcium ion detection. |
| Xylidyl Blue I | Mg²⁺ | Alkaline | Purple (with Mg²⁺) | Used for the spectrophotometric detection of magnesium. |
Experimental Protocol: Determination of Total Hardness (Ca²⁺ and Mg²⁺) using Calmagite Indicator
This protocol details the determination of total water hardness, a measure of the combined concentration of calcium and magnesium ions, using a complexometric titration with EDTA and Calmagite as the indicator.
Materials:
-
Water sample
-
0.01 M EDTA standard solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Calmagite indicator solution (0.5 g of Calmagite in 1 L of distilled water)
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 25 mL) of the water sample into a 150 mL conical flask.
-
pH Adjustment: Add 1 mL of the pH 10 ammonia-ammonium chloride buffer solution to the sample. This ensures the optimal pH for the titration.
-
Indicator Addition: Add 10-12 drops of the freshly prepared Calmagite indicator solution to the flask and stir. The solution should turn a wine-red color, indicating the formation of the metal-indicator complex.
-
Titration: Titrate the sample with the standardized 0.01 M EDTA solution from a burette. Add the EDTA solution slowly while constantly swirling the flask.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine red to blue. This indicates that all the Ca²⁺ and Mg²⁺ ions have been complexed by the EDTA, and the indicator is in its free, uncomplexed form.
-
Calculation: The total hardness of the water, expressed as mg/L of CaCO₃, can be calculated using the volume of EDTA used, its molarity, and the volume of the water sample.
Logical Workflow for Indicator Selection
The selection of an appropriate indicator for a metal ion titration is a systematic process. The following diagram illustrates the key decision points in this workflow.
Caption: Workflow for selecting a metal ion titration indicator.
Signaling Pathway of Metallochromic Indicators
Metallochromic indicators are organic dyes that form a colored complex with metal ions. The principle of their function in a complexometric titration with a chelating agent like EDTA is based on a displacement reaction.
Caption: General signaling pathway of a metallochromic indicator.
Initially, the indicator (In) is added to the solution containing the metal ion (M), forming a colored metal-indicator complex (M-In). As the EDTA titrant is added, it first reacts with the free metal ions. At the endpoint, when all the free metal ions have been complexed, the EDTA, being a stronger chelating agent, displaces the indicator from the metal-indicator complex. This releases the free indicator, which has a different color, thereby signaling the completion of the titration. The stability of the metal-indicator complex must be less than that of the metal-EDTA complex for a sharp and accurate endpoint.
References
A Comparative Guide to the Validation of Analytical Methods Using Mordant Black PV and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of metal ions, the selection of an appropriate analytical method is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methods utilizing Mordant Black PV (also known as Eriochrome Black T) and its alternatives for the complexometric titration of metal ions, particularly in the context of water hardness determination. This document outlines the performance characteristics of various indicators, supported by experimental data, and provides detailed methodologies for their application.
Performance Comparison of Complexometric Indicators
The efficacy of a complexometric titration is significantly influenced by the choice of indicator. An ideal indicator exhibits a sharp and distinct color change at the equivalence point. This compound is a widely used indicator for the determination of metal ions such as calcium and magnesium. However, several alternatives offer comparable or, in some cases, superior performance characteristics.
The following table summarizes the performance of this compound (Eriochrome Black T) in comparison to other common indicators used in the complexometric titration of calcium and magnesium with EDTA. The data presented is a synthesis of findings from various analytical studies.
Table 1: Comparison of Performance Characteristics of Various Complexometric Indicators
| Indicator | Analyte(s) | Typical pH | Color Change (Metal Complex to Free Indicator) | Performance Notes |
| This compound (Eriochrome Black T) | Ca²⁺ + Mg²⁺ (Total Hardness) | 10 | Wine Red to Blue | Standard and widely used indicator. The endpoint can sometimes be gradual.[1][2] |
| Calmagite | Ca²⁺ + Mg²⁺ (Total Hardness) | 10 | Red to Blue | Structurally similar to Eriochrome Black T, but often provides a sharper endpoint and has a longer shelf life in solution.[3][4][5] |
| Thymolphthalexone | Ca²⁺ + Mg²⁺ (Total Hardness) | > 11 | Blue to Colorless/Smoky Grey | Can be used for the determination of total hardness. |
| Murexide (Ammonium Purpurate) | Ca²⁺ | 12-13 | Pink to Purple | Specific for the determination of calcium ions, as magnesium precipitates as Mg(OH)₂ at this pH. |
| Hydroxynaphthol Blue | Ca²⁺ | 12-13 | Red to Blue | Another indicator used for the specific determination of calcium at a high pH. |
| Acid Alizarin Black SN | Ca²⁺ | 10-12 | Red to Turquoise-Blue | Recommended for the titration of calcium in pure solutions or with low magnesium content, offering a very sharp endpoint. |
| Calcon | Ca²⁺ | > 12 | Pink to Blue | Suitable for the determination of calcium, especially at higher magnesium-to-calcium ratios. |
Quantitative Performance Data
The accuracy of an analytical method is a critical validation parameter. The following table presents data on the recovery of calcium in the presence of varying amounts of magnesium using different indicators, demonstrating the accuracy of each indicator under specific conditions.
Table 2: Recovery of Calcium in the Presence of Magnesium Using Various Indicators
| Indicator | Molar Ratio (Mg²⁺:Ca²⁺) | Mean Recovery of Ca²⁺ (%) | Standard Deviation |
| Calcon | 1:12 | 100.0 | 0.08 |
| 1:1 | 99.8 | 0.10 | |
| Acid Alizarin Black SN | 0:1 | 100.0 | 0.05 |
| 1:12 | 99.8 | 0.09 | |
| Murexide | 0:1 | 99.6 | 0.15 |
| 1:1 | 99.2 | 0.20 |
Data synthesized from a study by Belcher, R., Close, R. A., & West, T. S. (1958).
Experimental Protocols
Detailed and accurate experimental protocols are essential for the reproducibility of analytical methods. The following section provides a detailed methodology for the determination of total water hardness (calcium and magnesium) using this compound (Eriochrome Black T) as an indicator.
Protocol: Determination of Total Water Hardness by Complexometric Titration with EDTA using this compound Indicator
1. Principle
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms stable, 1:1 complexes with divalent metal ions such as Ca²⁺ and Mg²⁺. In this titration, a standard solution of EDTA is used to chelate the metal ions in a water sample. This compound, a metallochromic indicator, is used to signal the endpoint. The indicator is blue when free but forms a wine-red complex with Ca²⁺ and Mg²⁺ ions. During the titration, EDTA first complexes with the free metal ions. At the endpoint, when all the metal ions are chelated by EDTA, the indicator is released, resulting in a color change from wine-red to blue.
2. Reagents and Materials
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
This compound (Eriochrome Black T) indicator solution (0.5% w/v in ethanol)
-
Water sample of unknown hardness
-
Burette (50 mL)
-
Pipette (50 mL)
-
Conical flasks (250 mL)
-
Distilled or deionized water
3. Procedure
-
Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL conical flask.
-
pH Adjustment: Add 1-2 mL of the ammonia-ammonium chloride buffer solution to the water sample to maintain the pH at approximately 10. This is crucial for the stability of the metal-EDTA complexes and the proper functioning of the indicator.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn a wine-red color, indicating the presence of Ca²⁺ and Mg²⁺ ions complexed with the indicator.
-
Titration: Fill the burette with the standard 0.01 M EDTA solution and record the initial volume. Titrate the water sample with the EDTA solution under constant swirling. The color of the solution will gradually change from wine-red to purple as the endpoint is approached.
-
Endpoint Determination: Continue the titration, adding the EDTA solution dropwise near the endpoint, until the color of the solution changes sharply from wine-red to a distinct blue. This color change signifies that all the Ca²⁺ and Mg²⁺ ions have been complexed by the EDTA.
-
Record and Repeat: Record the final volume of the EDTA solution used. Repeat the titration at least two more times with fresh samples to ensure concordant results.
4. Calculation of Total Hardness
The total hardness of the water sample, expressed as mg/L of CaCO₃, can be calculated using the following formula:
Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used in the titration (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V_sample = Volume of the water sample used (mL)
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps involved in the complexometric titration for determining water hardness using this compound.
Caption: Workflow for the determination of water hardness by complexometric titration.
Signaling Pathway of this compound
The color change of this compound is a result of the displacement of the indicator from its complex with metal ions by the stronger chelating agent, EDTA. This signaling pathway is central to the endpoint detection in the titration.
Caption: Signaling pathway of this compound indicator in complexometric titration.
References
Unraveling the Fates of Mordant Dyes: A Comparative Look at Degradation Pathways
For researchers, scientists, and professionals in drug development, understanding the environmental fate of industrial dyes is paramount. This guide provides a comparative analysis of the degradation pathways of four common Mordant Black dyes: Mordant Black 1, 3, 11, and 17. By examining various degradation methodologies, from biological treatments to advanced oxidation processes (AOPs), this document summarizes key quantitative data, details experimental protocols, and visualizes the complex chemical transformations involved.
The textile, printing, and other industries extensively use Mordant Black dyes, which are part of the azo dye family. Their complex aromatic structures make them resistant to degradation, posing environmental concerns. This guide synthesizes experimental data to offer a comparative perspective on the efficacy and mechanisms of different treatment technologies in breaking down these persistent compounds.
Comparative Degradation Performance
The degradation of Mordant Black dyes has been investigated using a variety of techniques, with biological and advanced oxidation processes showing the most promise. The efficiency of these methods is highly dependent on the specific dye and the experimental conditions employed.
| Dye | Degradation Method | Microorganism/Catalyst | Key Parameters | Degradation Efficiency (%) | Key Metabolites Identified |
| Mordant Black 11 | Biological | Klebsiella pneumoniae MB398 | pH 6.0, 37°C, 72 h | 75.35[1] | Phenol,2,4-bis(1,1-dimethylethyl), 9-eicosene, (E), ethanol,2,2-(2-propenyloxy), acetic acid, benzene, 1-naphthol, methyl formate, valeraldehyde,2,4-dimethyl, and 7-hexadecene (Z)[1] |
| Mordant Black 17 | Biological | Moraxella osloensis | 35°C, stationary culture | 92 | Naphthalene, naphthol, naphthoquinone, salicylic acid, and catechol[2] |
| Mordant Black 17 | Advanced Oxidation (UV/H₂O₂/Fe²⁺) | - | pH 3.00 and 5.78 | High mineralization and detoxification | Not specified, focuses on mineralization |
| Mordant Black 17 | Advanced Oxidation (UV/APS/Fe²⁺) | - | pH 3.00 | High mineralization and detoxification | Not specified, focuses on mineralization |
Note: Data for Mordant Black 1 and Mordant Black 3 degradation pathways, including identified metabolites, are not extensively available in the reviewed literature, highlighting a gap in current research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the degradation studies of Mordant Black dyes.
Biological Degradation of Mordant Black 11
The biodegradation of Mordant Black 11 was investigated using Klebsiella pneumoniae MB398. The protocol involved:
-
Culture Preparation: The bacterial strain was grown in a nutrient broth.
-
Degradation Assay: A specific concentration of Mordant Black 11 was added to the bacterial culture in a minimal salt medium.
-
Incubation: The culture was incubated at 37°C and pH 6.0 for 72 hours under aerobic conditions.
-
Analysis: The decolorization was monitored using a UV-Vis spectrophotometer. The degradation products were extracted with ethyl acetate and analyzed by Fourier Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the metabolites.
Biological Degradation of Mordant Black 17
The degradation of Mordant Black 17 by Moraxella osloensis was carried out as follows:
-
Isolation and Culture: The bacterium was isolated from a textile effluent-contaminated site and cultured in a suitable medium.
-
Degradation Experiment: The dye was added to a mineral salt medium supplemented with glucose and ammonium nitrate and inoculated with M. osloensis.
-
Incubation: The culture was incubated at 35°C under stationary conditions.
-
Metabolite Identification: The degradation products were extracted and analyzed using techniques such as Thin Layer Chromatography (TLC), FTIR, and GC-MS to identify the intermediate compounds.
Advanced Oxidation Processes (AOPs) for Mordant Black 17
The mineralization and detoxification of Mordant Black 17 were studied using UV-induced advanced oxidation processes:
-
Reaction Setup: Aqueous solutions of Mordant Black 17 were prepared.
-
Reagent Addition: For the photo-Fenton process, hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst were added. For the UV/persulfate system, ammonium persulfate (APS) and Fe²⁺ were used.
-
UV Irradiation: The solutions were irradiated with a UV lamp (λ = 254 nm).
-
Parameter Optimization: The effects of pH, catalyst concentration, and oxidant concentration were investigated to determine the optimal conditions for mineralization.
-
Analysis: The extent of mineralization was assessed by measuring the reduction in total organic carbon (TOC), and detoxification was evaluated through toxicity assays.
Degradation Pathways and Mechanisms
The breakdown of complex azo dyes involves a series of chemical reactions that cleave the azo bond and subsequently degrade the resulting aromatic amines.
Biological Degradation Pathway of Mordant Black 11
The biodegradation of Mordant Black 11 by Klebsiella pneumoniae MB398 is proposed to initiate with the reductive cleavage of the azo bond (-N=N-), a common first step in the microbial degradation of azo dyes. This cleavage results in the formation of aromatic amines. These intermediates then undergo further enzymatic degradation, including deamination and ring cleavage, eventually leading to smaller, less complex molecules that can be utilized by the bacteria in their metabolic processes.
References
Performance evaluation of Mordant Black PV in different textile dyeing methods
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of textile dyeing, achieving deep, lasting black shades on protein fibers like wool and silk has historically presented a significant challenge. Mordant Black PV, also known as C.I. Mordant Black 11, has long been a stalwart in this domain, prized for its ability to produce robust black hues with good fastness properties. However, growing environmental concerns and the advent of modern dye technologies necessitate a critical evaluation of its performance against viable alternatives. This guide provides an objective comparison of this compound's efficacy in different dyeing methods, juxtaposed with reactive dyes and the use of natural mordants, supported by available experimental data.
At a Glance: Performance Metrics of Black Dyes on Wool
The following table summarizes the performance characteristics of this compound (using a chromium mordant) and a typical reactive black dye when applied to wool fabric. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature; therefore, the data presented is a synthesis from various sources and should be interpreted with consideration of the differing experimental parameters.
| Performance Metric | This compound (with Chromium Mordant) | Reactive Black Dye |
| Light Fastness (ISO 105-B02) | 5-6 | 4-5 |
| Wash Fastness (Color Change, ISO 105-C06) | 4-5 | 4-5 |
| Rubbing Fastness - Dry (ISO 105-X12) | 4-5 | 4 |
| Rubbing Fastness - Wet (ISO 105-X12) | 3-4 | 3 |
| Dye Uptake/Exhaustion | ~96% (for similar reactive dyes) | High, forms covalent bond with fiber |
| Environmental Impact | Concerns over chromium in effluent | Generally lower heavy metal content, but some reactive groups can form adsorbable organic halogens (AOX) |
Fastness ratings are on a scale of 1 to 5 for washing and rubbing (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best).
Deep Dive: this compound Dyeing Methods
The performance of this compound is intrinsically linked to the mordanting method employed. A mordant is a substance that forms a coordination complex with the dye molecule, which then attaches to the fiber, enhancing the dye's fastness.[1] Chromium salts, typically potassium dichromate, are the most common mordants for this compound, leading to the formation of a highly stable dye-metal complex within the fiber.[2] The application can be carried out in three primary ways:
-
Pre-mordanting (Chrome-mordant process): The fiber is treated with the mordant before dyeing.[3]
-
Meta-mordanting (Chromate process): The dye and mordant are applied simultaneously in the same bath.[3]
-
Post-mordanting (After-chrome process): The fiber is dyed first, followed by treatment with the mordant.[3]
Studies have shown that the post-mordanting method can lead to better fastness properties for CI Mordant Black 11 on silk and nylon fabrics.
Visualizing the Workflow: Mordanting Processes
The following diagrams illustrate the distinct workflows for the three primary mordanting methods used with this compound.
The Contenders: Alternative Dyeing Systems
Reactive Dyes: A Covalent Bond for Durability
Reactive dyes represent a significant advancement in dyeing technology, offering an alternative to mordant dyes. These dyes form a covalent bond with the fiber, resulting in excellent wash fastness. For wool, reactive dyes like the Lanasol range have been developed to provide high fixation rates and good overall fastness.
A comparative study of metal-complex dyes (a category that includes mordant dyes) and reactive dyes on wool provides the following insights:
| Fastness Property | Metal-Complex Dyes (1:2 type) | Reactive Dyes (α-bromoacrylamide type) |
| Light Fastness (ISO 105-B02) | 5-6 | 4-5 |
| Wash Fastness (Color Change, ISO 105-C06 C2S) | 4-5 | 4-5 |
| Wash Fastness (Staining on Wool, ISO 105-C06 C2S) | 4-5 | 4-5 |
| Rubbing Fastness (Dry, ISO 105-X12) | 4-5 | 4 |
| Rubbing Fastness (Wet, ISO 105-X12) | 3-4 | 3 |
While metal-complex dyes, including after-chromed mordant dyes, often exhibit superior light fastness, reactive dyes offer comparable wash fastness and can produce brighter shades.
Natural Mordants: A Greener Approach?
The environmental impact of heavy metals, particularly chromium, has spurred research into natural alternatives. Tannic acid, a compound found in various plant materials, is a prominent example of a natural mordant. It can be used to improve the dye uptake and fastness of both natural and synthetic dyes.
When used in conjunction with iron salts, tannic acid can produce dark shades, offering a potential pathway to achieving black hues with a reduced heavy metal footprint. However, the fastness properties and the exact shades achieved are highly dependent on the specific tannin source, the fiber being dyed, and the accompanying metallic salt.
Environmental Considerations: The Effluent Equation
A significant drawback of using this compound with a chromium mordant is the potential for chromium to be present in the wastewater. Hexavalent chromium (Cr(VI)) is a known carcinogen, and while the dyeing process aims to reduce it to the less toxic trivalent chromium (Cr(III)), residual chromium in the effluent is a major environmental concern. Studies have shown that textile dyeing effluents can contain chromium concentrations that exceed permissible limits.
Reactive dyeing processes, while generally avoiding the use of heavy metal mordants, are not without environmental considerations. The hydrolysis of reactive dyes can lead to colored effluents that require treatment. Furthermore, some reactive groups may contribute to the formation of adsorbable organic halogens (AOX) in the wastewater, which are also of environmental concern.
The use of natural mordants like tannins can offer a more environmentally benign alternative, though the metal salts often used in conjunction with them (like iron or aluminum) still need to be managed in the effluent.
Experimental Protocols
The following are generalized experimental protocols for the dyeing of wool with this compound and a reactive black dye. These should be adapted and optimized for specific laboratory conditions and desired outcomes.
Protocol 1: After-Chrome Mordanting of Wool with this compound
Materials:
-
Wool fabric/yarn
-
C.I. Mordant Black 11
-
Potassium dichromate (K₂Cr₂O₇)
-
Acetic acid
-
Glauber's salt (sodium sulfate)
-
Non-ionic detergent
-
Laboratory dyeing apparatus
Procedure:
-
Scouring: Pre-wash the wool material in a solution containing a non-ionic detergent to remove any impurities. Rinse thoroughly.
-
Dyeing:
-
Prepare a dyebath with 2% on weight of fiber (o.w.f) of C.I. Mordant Black 11, 10% o.w.f Glauber's salt, and adjust the pH to 4.5-5.5 with acetic acid. The liquor-to-goods ratio should be approximately 40:1.
-
Introduce the wet wool into the dyebath at 40°C.
-
Raise the temperature to the boil (98-100°C) at a rate of 1.5°C per minute.
-
Continue dyeing at the boil for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Mordanting (After-chroming):
-
Add 1-3% o.w.f potassium dichromate to the cooled dyebath.
-
Raise the temperature back to the boil and continue treatment for another 45-60 minutes.
-
-
Rinsing and Washing:
-
Allow the dyebath to cool gradually before removing the wool.
-
Rinse the dyed wool thoroughly with warm and then cold water until the water runs clear.
-
Wash with a non-ionic detergent to remove any unfixed dye.
-
Rinse and dry.
-
Protocol 2: Dyeing of Wool with a Reactive Black Dye
Materials:
-
Wool fabric/yarn
-
Reactive black dye (e.g., Lanasol type)
-
Glauber's salt (sodium sulfate)
-
Acetic acid
-
Ammonia
-
Levelling agent
-
Non-ionic detergent
-
Laboratory dyeing apparatus
Procedure:
-
Scouring: Pre-wash the wool material as described in Protocol 1.
-
Dyeing:
-
Prepare a dyebath with 2% o.w.f of the reactive black dye, 10% o.w.f Glauber's salt, and a suitable levelling agent. Adjust the pH to 5.0-6.0 with acetic acid. The liquor-to-goods ratio should be approximately 40:1.
-
Introduce the wet wool into the dyebath at 40°C.
-
Raise the temperature to 98-100°C at a rate of 1.5°C per minute.
-
Continue dyeing at this temperature for 60 minutes.
-
-
Fixation:
-
Cool the dyebath to 80°C.
-
Add a specific amount of alkali, such as ammonia, to raise the pH and facilitate the reaction between the dye and the fiber. The exact amount will depend on the specific reactive dye system.
-
Maintain at 80°C for 20-30 minutes.
-
-
Rinsing and Soaping:
-
Cool the dyebath and rinse the wool thoroughly with warm and then cold water.
-
Carry out a soaping treatment at a high temperature with a non-ionic detergent to remove any hydrolyzed, unfixed dye.
-
Rinse and dry.
-
Conclusion
This compound, when applied with a chromium mordant, continues to be a reliable method for achieving deep black shades on wool with excellent light and wash fastness. However, the significant environmental concerns associated with chromium in the effluent cannot be overlooked. Reactive dyes present a compelling alternative, offering comparable wash fastness and avoiding the use of heavy metal mordants, although their light fastness may be slightly lower and they have their own set of environmental considerations. The exploration of natural mordants like tannic acid is a promising avenue for more sustainable dyeing, but further research is needed to consistently achieve the desired depth of shade and fastness properties for black colors. For researchers and professionals, the choice between these dyeing systems will depend on a careful balance of performance requirements, cost, and, increasingly, the environmental impact of the entire process.
References
A Researcher's Guide to Benchmarking the Photocatalytic Activity of Mordant Black PV
An Objective Comparison of Dye Degradation Performance with Supporting Experimental Protocols
For researchers and scientists in the fields of environmental chemistry and materials science, the effective removal of organic pollutants from wastewater is a critical area of study. Azo dyes, such as Mordant Black PV, are a significant class of industrial pollutants known for their complex aromatic structures and resistance to degradation. Photocatalysis has emerged as a promising advanced oxidation process for the mineralization of these dyes. This guide provides a framework for objectively benchmarking the photocatalytic activity of this compound against other common industrial dyes. It includes standardized experimental protocols, data presentation formats, and a discussion of the key factors influencing degradation efficiency.
Comparative Photocatalytic Degradation of Various Dyes
Table 1: Summary of Photocatalytic Degradation Performance for Various Dyes
| Dye | Photocatalyst | Light Source | Initial Dye Conc. | Catalyst Dosage | pH | Degradation Efficiency (%) | Time (min) | Reference |
| Mordant Black 11 | ZnO Nanoparticles | UV-Vis | Not Specified | 0.3 g/L | ~4.27 (Natural) | ~100% | 60 | [1] |
| Eriochrome Black T | BaWO4/MoS2 Composite | Solar Simulator | 0.05 mM | 25 mg / 100 mL | Not Specified | 99.20% | 60 | [2] |
| Eriochrome Black T | 10% Bi2O3@TiO2 | Visible Light (200W Tungsten Lamp) | 50 ppm | 50 mg / 50 mL | Acidic | 100% | 30 | [3] |
| Methylene Blue | C-dots | Solar Simulator | 2.5 mg/L | 3 mg / 5 mL | Not Specified | Not Specified | Monitored over time | [4] |
| Rhodamine B | C-dots | Solar Simulator | 0.5 mg/L | 3 mg / 5 mL | Not Specified | Not Specified | Monitored over time | [4] |
| Acid Orange 7 | TiO2 | Solar Light | Not Specified | Not Specified | Not Specified | Higher than Methyl Orange | Not Specified | |
| Methyl Orange | TiO2 | Solar Light | Not Specified | Not Specified | Not Specified | Lower than Acid Orange 7 | Not Specified | |
| Acid Red 18 | Magnetite (Fe3O4) | UV (16.7 mW/cm²) | 0.33 mmol/L | 1.4 g/L | 3.0 | 62.3% | 180 | |
| Acid Red 66 | Magnetite (Fe3O4) | UV (16.7 mW/cm²) | 0.33 mmol/L | 1.4 g/L | 3.0 | 79.6% | 180 | |
| Orange 2 | Magnetite (Fe3O4) | UV (16.7 mW/cm²) | 0.33 mmol/L | 1.4 g/L | 3.0 | 83.8% | 180 |
Note: The experimental conditions vary significantly between studies, making direct comparisons of degradation efficiency challenging. This table serves to illustrate the range of conditions and outcomes reported in the literature.
Standardized Experimental Protocol for Benchmarking Photocatalytic Activity
To obtain a reliable comparison of the photocatalytic degradation of this compound against other dyes, a standardized experimental protocol is essential. The following methodology is a synthesis of best practices reported in the literature.
1. Materials and Reagents:
-
Photocatalyst (e.g., TiO₂, ZnO, or novel materials)
-
Dye stock solutions of known concentration (e.g., this compound, Methylene Blue, Methyl Orange, Rhodamine B)
-
Deionized (DI) water
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Magnetic stirrer and stir bars
-
Photoreactor with a specific light source (e.g., UV lamp, solar simulator)
-
UV-Vis spectrophotometer
-
Centrifuge or syringe filters (e.g., 0.45 µm)
2. Preparation of Experimental Solutions:
-
Prepare a stock solution of each dye (e.g., 100 mg/L) in DI water.
-
From the stock solutions, prepare the desired experimental concentrations through dilution.
3. Photocatalytic Degradation Procedure:
-
Dispense a specific volume of the dye solution into the photoreactor vessel.
-
Add a predetermined amount of the photocatalyst to the solution. The optimal catalyst loading should be determined experimentally.
-
Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface. This step is crucial to differentiate between dye removal by adsorption and by photocatalysis.
-
Take an initial sample (t=0) just before initiating irradiation.
-
Turn on the light source to start the photocatalytic reaction, ensuring the distance between the light source and the solution is constant.
-
At regular time intervals (e.g., every 10, 15, or 30 minutes), withdraw a small aliquot of the suspension.
-
Immediately centrifuge or filter the aliquot to remove the photocatalyst and stop the reaction.
4. Analysis:
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of the specific dye using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance at t=0 and Aₜ is the absorbance at time 't'.
-
The reaction kinetics can often be modeled using the pseudo-first-order model described by the Langmuir-Hinshelwood mechanism for low dye concentrations.
Experimental Workflow and Degradation Pathway
To visually represent the benchmarking process, the following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for benchmarking photocatalytic activity.
The photocatalytic degradation of azo dyes like this compound generally proceeds through the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), on the surface of the photocatalyst. These ROS attack the chromophoric azo bond (-N=N-), leading to the initial decolorization of the dye. Subsequent reactions involve the cleavage of the aromatic rings, ultimately leading to the mineralization of the dye into simpler inorganic molecules like CO₂, H₂O, and mineral acids.
Caption: Generalized photocatalytic degradation pathway of an azo dye.
Conclusion
References
A Researcher's Guide to Validating the Purity of Commercial Mordant Black PV
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of analytical methods for validating the purity of commercial Mordant Black PV samples, a vital azo dye in various scientific applications. We present detailed experimental protocols and supporting data to ensure the quality and consistency of your research materials.
This compound, also known as C.I. Mordant Black 9, is an azo dye with the chemical formula C₁₆H₁₁N₂NaO₆S. It is synthesized through the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid and its subsequent coupling with Naphthalene-1,5-diol. The purity of commercial batches can vary due to residual starting materials, byproducts from side reactions, and the presence of water-insoluble matter. These impurities can significantly impact experimental outcomes, making rigorous purity validation essential.
Comparative Analytical Techniques
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) offers quantitative purity determination and impurity profiling. UV-Visible (UV-Vis) Spectrophotometry provides a rapid and cost-effective method for concentration and purity estimation. Thin-Layer Chromatography (TLC) serves as a simple, qualitative tool for identifying the presence of colored impurities.
Data Summary
The following table summarizes hypothetical data from the analysis of three different commercial this compound samples using the described methodologies.
| Analytical Method | Parameter | Sample A | Sample B | Sample C |
| HPLC | Purity (Area %) | 98.5% | 95.2% | 99.1% |
| Number of Impurities | 2 | 4 | 1 | |
| Impurity 1 (Area %) | 1.2% | 2.5% | 0.8% | |
| Impurity 2 (Area %) | 0.3% | 1.1% | - | |
| Impurity 3 (Area %) | - | 0.8% | - | |
| Impurity 4 (Area %) | - | 0.4% | - | |
| UV-Vis | λmax (nm) | 570 nm | 568 nm | 570 nm |
| Spectrophotometry | Absorbance at λmax (10 mg/L) | 0.850 | 0.815 | 0.865 |
| Purity Estimate (%) | ~98% | ~94% | ~99% | |
| TLC | Number of Spots | 1 | 3 | 1 |
| Primary Spot Rf | 0.65 | 0.65 | 0.65 | |
| Impurity Spot 1 Rf | - | 0.48 | - | |
| Impurity Spot 2 Rf | - | 0.72 | - |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of a commercial this compound sample.
Caption: Experimental workflow for this compound purity validation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method provides high-resolution separation for the accurate quantification of this compound and its impurities.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium acetate in water (pH 6.5)
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and the λmax determined by UV-Vis spectrophotometry.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 methanol/water mixture. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
UV-Visible (UV-Vis) Spectrophotometry
This technique is used for a rapid estimation of purity and to determine the wavelength of maximum absorbance (λmax).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 50:50 Methanol/Water.
-
Procedure:
-
Wavelength Scan: Prepare a dilute solution of the this compound sample (e.g., 10 mg/L) in the solvent. Scan the solution over the UV-Vis range (typically 300-800 nm) to determine the λmax.
-
Quantitative Analysis: Prepare a stock solution of a high-purity this compound reference standard. From this, prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration. Measure the absorbance of the commercial sample solution (at the same concentration as one of the standards) and calculate its concentration using the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration.
-
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for the rapid, qualitative screening of colored impurities.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of n-butanol, ethanol, and ammonia (3:1:1, v/v/v).
-
Procedure:
-
Prepare a concentrated solution of the this compound sample in methanol.
-
Spot a small amount of the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the separated spots under visible light. Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots indicates impurities.
-
By employing these analytical techniques, researchers can confidently validate the purity of their commercial this compound samples, ensuring the reliability and reproducibility of their experimental results.
Safety Operating Guide
Proper Disposal of Mordant Black PV: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Mordant Black PV, scientifically known as C.I. Mordant Black 9, is an azo dye that requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper management of this compound waste in a laboratory setting, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. As a hazardous substance, it is irritating to the eyes, respiratory system, and skin.[1] Furthermore, it is toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: When handling the powder form, a respirator may be necessary to avoid inhalation of dust.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize exposure.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | C.I. Mordant Black 9 | [2] |
| Synonyms | This compound, Acid this compound | [2] |
| CAS Number | 2052-25-7 | |
| Molecular Formula | C16H11N2NaO6S | |
| Known Hazards | Irritant, Toxic to aquatic life |
Step-by-Step Disposal Protocol
The standard and safest method for disposing of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed professional waste disposal service. In-lab treatment or neutralization of azo dyes can be complex and is not recommended without validated procedures and the approval of your institution's Environmental Health and Safety (EHS) department.
1. Waste Minimization: The first principle of waste management is to minimize its generation. Order only the necessary quantities of this compound for your experiments to reduce surplus.
2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep it separate from strong oxidizing agents.
-
Collect solid and liquid waste in separate, dedicated containers.
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect unused this compound powder, contaminated weighing paper, and contaminated personal protective equipment (e.g., gloves) in a designated, leak-proof container with a secure lid.
-
This container should be clearly labeled for solid hazardous waste.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a separate, shatter-resistant container (plastic is often preferred) with a secure, screw-top cap.
-
Ensure the container is compatible with the chemical.
-
Do not fill the container to more than 90% capacity to allow for expansion.
-
4. Labeling of Waste Containers: Proper labeling is a regulatory requirement and essential for safety. Affix a hazardous waste label to each container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (C.I. Mordant Black 9)".
-
The concentration of the dye in solution.
-
The date when waste was first added to the container.
-
The primary hazards (e.g., Irritant, Environmental Hazard).
5. Storage Pending Disposal: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Away from general laboratory traffic and drains.
-
Liquid waste containers must be kept in secondary containment to prevent spills.
6. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety office to schedule a pickup for your hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mordant Black PV
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mordant Black PV (CAS No. 2052-25-7), a soluble azo dye. While a specific comprehensive Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for the closely related and structurally similar Mordant Black 11, along with general best practices for handling chemical dyes in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes and dust particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the dye. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1] | Minimizes inhalation of airborne particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a structured operational plan is critical for minimizing risks associated with handling this compound.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Assemble all necessary materials and equipment before beginning work.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
2. Handling and Use:
-
Avoid all personal contact with the substance, including inhalation.[1]
-
When not in use, keep the container tightly sealed to prevent spills and contamination.[1]
-
Avoid creating dust when handling the solid form of the dye.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]
3. Emergency Procedures:
-
In case of a spill:
-
Alert personnel in the immediate area.
-
For minor spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with water.
-
For larger spills, evacuate the area and contact the appropriate safety personnel.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Consult the Safety Data Sheet and seek immediate medical attention.
-
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Do not mix hazardous and non-hazardous waste.
2. Solid Waste Disposal:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Do not dispose of solid chemical waste in the regular trash.
3. Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound in a designated and labeled hazardous waste container.
-
Depending on local regulations and the concentration, non-hazardous solutions may be eligible for drain disposal after neutralization and with approval from environmental health and safety personnel.
4. Container Disposal:
-
Triple rinse empty containers with a suitable solvent.
-
Dispose of the rinsate as hazardous waste.
-
Deface the label on the empty container before disposing of it in the regular trash.
Workflow for Safe Handling and Disposal of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
